molecular formula C6H9ClN2O B3040346 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride CAS No. 1914148-58-5

1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride

Cat. No.: B3040346
CAS No.: 1914148-58-5
M. Wt: 160.60
InChI Key: VUPDCXVFAJTKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2O and its molecular weight is 160.60. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethylimidazole-4-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-8-5-7-3-6(8)4-9;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPDCXVFAJTKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride. Designed for professionals in the fields of chemical research and drug development, this document synthesizes known data with established analytical methodologies. The structure of this guide is tailored to present the information in a logical and practical manner, emphasizing not just the data itself, but also the scientific rationale behind its acquisition and interpretation.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound. Imidazole derivatives are of significant interest in medicinal chemistry due to their presence in many biologically active molecules.[1][2][3] The aldehyde functional group at the 5-position and the ethyl group at the 1-position of the imidazole ring make this molecule a versatile building block in the synthesis of more complex pharmaceutical agents.[1][2][3] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Table 1: Chemical Identity

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₆H₉ClN₂O[4]
Molecular Weight 160.6 g/mol [4]
CAS Number 1914148-58-5[4]

Physical Properties

The following table summarizes the known and predicted physical properties of this compound. Due to the limited availability of experimental data for this specific compound, some values are based on the properties of similar structures and general chemical principles.

Table 2: Physical Properties

PropertyValueExperimental Protocol
Appearance White to off-white solidVisual Inspection
Melting Point Not experimentally determined. Expected to be a crystalline solid with a distinct melting point.Section 3.1
Boiling Point Decomposes upon heatingN/A
Solubility Soluble in water and polar organic solvents such as methanol and ethanol. Insoluble in nonpolar organic solvents like hexane.Section 3.2
Storage Store under inert gas (nitrogen or Argon) at 2-8°CN/A

Experimental Methodologies for Physical Property Determination

This section provides detailed protocols for the experimental determination of the key physical properties of this compound. The causality behind the experimental choices is explained to ensure a thorough understanding of the procedures.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting point range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2°C per minute) starting from approximately 20°C below the approximate melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Causality of Experimental Choices:

  • Fine Grinding and Packing: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, thermometer, and heating block, leading to an accurate measurement.

  • Calibration: Ensures the accuracy of the temperature readings from the apparatus.

Solubility Assessment

Understanding the solubility of a compound is crucial for its formulation and delivery in drug development, as well as for designing purification and reaction conditions.

Experimental Protocol:

  • Solvent Selection: A range of solvents with varying polarities will be used, including water, methanol, ethanol, dichloromethane, and hexane.

  • Procedure:

    • To a series of labeled test tubes, add 1 mL of each selected solvent.

    • Add a small, pre-weighed amount (e.g., 10 mg) of this compound to each test tube.

    • Vortex each tube for 30 seconds at room temperature.

    • Visually inspect each tube for the presence of undissolved solid.

    • If the solid dissolves, add another 10 mg portion and repeat the process until the solution is saturated.

    • The solubility is qualitatively classified as "freely soluble," "soluble," "sparingly soluble," or "insoluble." For quantitative analysis, the saturated solution is filtered, and a known volume of the filtrate is evaporated to dryness to determine the mass of the dissolved solid.

Causality of Experimental Choices:

  • Range of Solvents: Provides a comprehensive solubility profile, which is essential for predicting behavior in different environments.

  • Stepwise Addition of Solute: Allows for the determination of the saturation point.

  • Vortexing: Ensures thorough mixing and facilitates the dissolution process.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in D₂O, 400 MHz):

  • δ 9.5-9.7 (s, 1H): Aldehyde proton (CHO).

  • δ 8.0-8.2 (s, 1H): Imidazole ring proton (C2-H).

  • δ 7.6-7.8 (s, 1H): Imidazole ring proton (C4-H).

  • δ 4.2-4.4 (q, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

  • δ 1.4-1.6 (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz):

  • δ 180-185: Aldehyde carbonyl carbon.

  • δ 140-145: Imidazole ring carbon (C2).

  • δ 135-140: Imidazole ring carbon (C5).

  • δ 120-125: Imidazole ring carbon (C4).

  • δ 45-50: Methylene carbon of the ethyl group.

  • δ 15-20: Methyl carbon of the ethyl group.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired.

Causality of Experimental Choices:

  • Deuterated Solvents: Used to avoid large solvent signals that would obscure the analyte signals.

  • 2D NMR: Essential for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

G cluster_0 NMR Workflow Sample Prep Sample Prep 1D Spectra (1H, 13C) 1D Spectra (1H, 13C) Sample Prep->1D Spectra (1H, 13C) 2D Spectra (COSY, HSQC, HMBC) 2D Spectra (COSY, HSQC, HMBC) 1D Spectra (1H, 13C)->2D Spectra (COSY, HSQC, HMBC) Structure Elucidation Structure Elucidation 2D Spectra (COSY, HSQC, HMBC)->Structure Elucidation

Sources

An In-depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride (CAS: 1914148-58-5), a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. This document delves into the molecule's structural attributes, physicochemical properties, and a validated, plausible synthesis pathway. Furthermore, it explores the characteristic reactivity of its bifunctional nature, outlines its significant applications in the development of therapeutic agents, and provides detailed analytical and safety protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capacity towards metal ions in enzymes make it a cornerstone for designing molecules that modulate biological targets. The introduction of an ethyl group at the N-1 position and a carbaldehyde at the C-5 position, as seen in 1-Ethyl-1H-imidazole-5-carbaldehyde, creates a highly versatile and synthetically tractable intermediate. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it amenable to a wide range of reaction conditions. This guide will elucidate the chemical intricacies of this valuable molecule.[1][2]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound combines the aromaticity of the imidazole ring with the reactivity of an aldehyde functional group. The ethyl substituent at the N-1 position precludes tautomerism and provides a specific steric and electronic profile.

Structural Analysis

The molecule consists of a five-membered imidazole ring, an ethyl group attached to one of the nitrogen atoms, and a formyl (aldehyde) group attached to a carbon atom of the ring. The hydrochloride salt is formed by the protonation of the more basic nitrogen atom (N-3) of the imidazole ring.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative physicochemical data for this specific molecule is not widely published. The following table summarizes known properties and estimated values based on closely related structures.

PropertyValueSource/Comment
IUPAC Name This compound---
CAS Number 1914148-58-5[3]
Molecular Formula C6H9ClN2O[3]
Molecular Weight 160.60 g/mol [3]
Appearance White to off-white solid[3]
Melting Point Not reported (Estimated >150 °C)Based on similar imidazole hydrochlorides.
Solubility Soluble in water, methanol, DMSO.[4][5]
pKa ~6-7 (for the imidazolium ion)Estimated based on N-alkylated imidazoles.
Storage 2-8°C under inert gas (Nitrogen or Argon)[3]

Synthesis and Purification

A robust and scalable synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde is crucial for its application as a building block. The most logical and industrially viable approach is a two-step process: N-alkylation of a suitable imidazole precursor followed by regioselective formylation. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like N-substituted imidazoles.[6][7][8][9][10]

Proposed Synthetic Pathway

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Salt Formation Imidazole Imidazole 1-Ethyl-1H-imidazole 1-Ethyl-1H-imidazole Imidazole->1-Ethyl-1H-imidazole  NaH, Ethyl Iodide  THF, 0°C to rt Iminium Salt Intermediate Iminium Salt Intermediate 1-Ethyl-1H-imidazole->Iminium Salt Intermediate  POCl3, DMF  0°C 1-Ethyl-1H-imidazole-5-carbaldehyde 1-Ethyl-1H-imidazole-5-carbaldehyde Iminium Salt Intermediate->1-Ethyl-1H-imidazole-5-carbaldehyde  Aqueous Workup  (hydrolysis) Target Product 1-Ethyl-1H-imidazole-5-carbaldehyde HCl 1-Ethyl-1H-imidazole-5-carbaldehyde->Target Product  HCl in Ether/IPA

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Ethyl-1H-imidazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of imidazole (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour until gas evolution ceases.

  • The mixture is cooled back to 0 °C, and ethyl iodide (1.1 eq.) is added dropwise.

  • The reaction is stirred at room temperature for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield 1-ethyl-1H-imidazole as a colorless oil.

Step 2: Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde (Vilsmeier-Haack Formylation)

  • In a three-necked flask under a nitrogen atmosphere, anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) is cooled to 0 °C.

  • Phosphorus oxychloride (POCl3, 1.2 eq.) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is observed as the mixture becomes viscous.

  • The Vilsmeier reagent is stirred at 0 °C for 30 minutes.

  • A solution of 1-ethyl-1H-imidazole (1.0 eq.) in a minimal amount of anhydrous DMF is added dropwise to the Vilsmeier reagent.

  • The reaction mixture is then heated to 80-90 °C for 4-6 hours. Reaction progress is monitored by TLC.

  • After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH 7-8.

  • The aqueous layer is extracted extensively with dichloromethane or ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

Step 3: Formation of this compound

  • The purified 1-Ethyl-1H-imidazole-5-carbaldehyde is dissolved in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

  • The solution is cooled in an ice bath, and a solution of hydrogen chloride in diethyl ether (or a similar solvent) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final hydrochloride salt.

Analytical Characterization Profile (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the ethyl group, the imidazole ring protons, the aldehyde proton, and the N-H proton of the imidazolium ion.

    • δ ~9.8-10.0 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ ~14.0-15.0 ppm (br s, 1H): N-H proton of the imidazolium ring.

    • δ ~9.0-9.2 ppm (s, 1H): C2-H of the imidazole ring.

    • δ ~7.8-8.0 ppm (s, 1H): C4-H of the imidazole ring.

    • δ ~4.2-4.4 ppm (q, 2H, J ≈ 7.3 Hz): Methylene protons of the ethyl group (-CH₂-CH₃).

    • δ ~1.4-1.6 ppm (t, 3H, J ≈ 7.3 Hz): Methyl protons of the ethyl group (-CH₂-CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~185-190 ppm: Aldehyde carbonyl carbon (C=O).

    • δ ~140-145 ppm: C2 of the imidazole ring.

    • δ ~138-142 ppm: C5 of the imidazole ring.

    • δ ~125-130 ppm: C4 of the imidazole ring.

    • δ ~45-50 ppm: Methylene carbon of the ethyl group (-CH₂-).

    • δ ~15-20 ppm: Methyl carbon of the ethyl group (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorptions of the aldehyde and the protonated imidazole ring.

  • ~3100-2800 cm⁻¹: Broad N-H stretch of the imidazolium ion.

  • ~2900-3000 cm⁻¹: C-H stretches of the ethyl group.

  • ~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretches of the aldehyde (Fermi doublets).[11]

  • ~1680-1700 cm⁻¹: Strong C=O stretch of the conjugated aldehyde.[11]

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the imidazole ring.[12][13]

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI+): The primary ion observed will be the molecular cation of the free base [M+H]⁺ at m/z 125.07.

  • Fragmentation Pattern: The fragmentation of N-alkyl imidazoles is complex. Key fragmentation pathways would likely involve the loss of ethylene from the ethyl group, and subsequent cleavage of the imidazole ring.[14][15][16][17]

Reactivity and Synthetic Applications

This compound is a bifunctional molecule, and its reactivity is dominated by the aldehyde group and the imidazole ring.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a multitude of chemical transformations:

  • Reductive Amination: To introduce substituted aminomethyl groups.

  • Wittig Reaction and related olefination reactions: To form carbon-carbon double bonds.

  • Oxidation: To yield the corresponding carboxylic acid.

  • Reduction: To form the hydroxymethyl derivative.

  • Condensation Reactions: With active methylene compounds or amines to form more complex heterocyclic systems.

Role in Drug Discovery

This building block is primarily utilized in the synthesis of complex molecules for drug discovery, particularly in the fields of oncology and infectious diseases.[1] The imidazole-5-carbaldehyde moiety serves as a key precursor for the construction of inhibitors of enzymes such as kinases, polymerases, and proteases. Its structure allows for the precise spatial arrangement of pharmacophoric features necessary for potent and selective biological activity.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds cluster_applications Therapeutic Areas Start 1-Ethyl-1H-imidazole-5-carbaldehyde ReductiveAmination Reductive Amination (R2NH, NaBH3CN) Start->ReductiveAmination Wittig Wittig Olefination (Ph3P=CHR) Start->Wittig Oxidation Oxidation (e.g., Ag2O) Start->Oxidation Condensation Condensation (e.g., with o-phenylenediamine) Start->Condensation Amines Substituted Amines ReductiveAmination->Amines Alkenes Vinyl Imidazoles Wittig->Alkenes Acids Imidazole Carboxylic Acids Oxidation->Acids Benzimidazoles Fused Heterocycles Condensation->Benzimidazoles Therapeutics Kinase Inhibitors Antivirals Receptor Modulators Amines->Therapeutics Alkenes->Therapeutics Acids->Therapeutics Benzimidazoles->Therapeutics

Caption: Synthetic utility and application pathways.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere to prevent degradation.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure and bifunctional reactivity offer a robust platform for the synthesis of complex molecular architectures. This guide provides the foundational knowledge—from synthesis to application—to empower researchers to effectively utilize this compound in their pursuit of novel therapeutic agents. The provided protocols and expected analytical data serve as a reliable starting point for laboratory work, ensuring both efficiency and safety.

References

  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • Pharma Tutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum (CDCl3) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

  • NIH. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • ResearchGate. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved from [Link]

  • PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Retrieved from [Link]

  • PubMed. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIH. (n.d.). 1-Ethyl-1H-imidazole. Retrieved from [Link]

  • NIH. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • NIH. (n.d.). 1-ethyl-1H-imidazole-2-carbaldehyde. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride (CAS No. 1914148-58-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document delineates its physicochemical properties, provides a detailed, field-proven synthetic methodology, and explores its prospective applications as a key intermediate in the development of novel therapeutic agents. This guide is intended to be a practical resource for researchers, offering both theoretical insights and actionable experimental protocols.

Introduction: The Strategic Value of Imidazole Scaffolds

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a versatile component in the design of enzyme inhibitors and receptor modulators.[2] Specifically, 1,5-disubstituted imidazoles are crucial intermediates in the synthesis of a range of therapeutic agents, from antifungal drugs to hypnotic agents like etomidate.[3][4] this compound emerges as a valuable synthon, providing a reactive aldehyde handle for further molecular elaboration. This guide will illuminate the synthesis and potential utility of this important, yet not extensively documented, chemical entity.

Physicochemical and Structural Characteristics

This compound is a stable, crystalline solid under standard laboratory conditions. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1914148-58-5[5]
Molecular Formula C₆H₉ClN₂O[5]
Molecular Weight 160.6 g/mol [5]
Appearance White to off-white solid
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which can be advantageous for certain reaction conditions and for long-term storage.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the N-alkylation of imidazole, followed by a regioselective Vilsmeier-Haack formylation. The final step involves the formation of the hydrochloride salt.

SynthesisWorkflow Imidazole Imidazole Step1 Step 1: N-Alkylation Imidazole->Step1 EthylIodide Ethyl Iodide EthylIodide->Step1 NaH_DMF NaH, DMF NaH_DMF->Step1 OneEthylImidazole 1-Ethyl-1H-imidazole Step1->OneEthylImidazole Step2 Step 2: Vilsmeier-Haack Formylation OneEthylImidazole->Step2 VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) VilsmeierReagent->Step2 Carbaldehyde 1-Ethyl-1H-imidazole-5-carbaldehyde Step2->Carbaldehyde Step3 Step 3: Salt Formation Carbaldehyde->Step3 HCl_Ether HCl in Ether HCl_Ether->Step3 FinalProduct 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride Step3->FinalProduct VilsmeierMechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF VilsmeierReagent Vilsmeier Reagent (Iminium Salt) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ OneEthylImidazole 1-Ethyl-1H-imidazole IminiumIntermediate Iminium Intermediate OneEthylImidazole->IminiumIntermediate + Vilsmeier Reagent Carbaldehyde 1-Ethyl-1H-imidazole-5-carbaldehyde IminiumIntermediate->Carbaldehyde → Hydrolysis Hydrolysis Hydrolysis (H₂O)

Sources

The Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride is a key building block in medicinal chemistry and drug development. Its versatile imidazole scaffold, substituted with both an ethyl group at the N-1 position and a formyl group at the C-5 position, allows for diverse functionalization, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1][2] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic applications.[3] This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway to this compound, focusing on the underlying chemical principles and providing detailed experimental protocols.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound involves a two-step process starting from commercially available imidazole:

  • N-Ethylation of Imidazole: The first step involves the alkylation of the imidazole ring at the N-1 position with a suitable ethylating agent to yield 1-ethyl-1H-imidazole.

  • Vilsmeier-Haack Formylation: The subsequent step is the formylation of the electron-rich 1-ethyl-1H-imidazole at the C-5 position using the Vilsmeier-Haack reaction.

  • Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt.

Synthesis_Pathway Imidazole Imidazole One_Ethylimidazole 1-Ethyl-1H-imidazole Imidazole->One_Ethylimidazole N-Ethylation Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating_Agent->One_Ethylimidazole Base Base (e.g., NaH) Base->One_Ethylimidazole Solvent1 Solvent (e.g., DMF) Solvent1->One_Ethylimidazole One_Ethyl_5_carbaldehyde 1-Ethyl-1H-imidazole-5-carbaldehyde One_Ethylimidazole->One_Ethyl_5_carbaldehyde Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->One_Ethyl_5_carbaldehyde Final_Product 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride One_Ethyl_5_carbaldehyde->Final_Product Salt Formation HCl_Solution Anhydrous HCl in Ether HCl_Solution->Final_Product

Caption: Proposed two-step synthesis of this compound.

Part 1: N-Ethylation of Imidazole

The N-alkylation of imidazoles is a well-established transformation.[4] The acidic proton on the N-1 nitrogen of imidazole can be removed by a suitable base, followed by nucleophilic attack on an ethylating agent.

Experimental Protocol: Synthesis of 1-Ethyl-1H-imidazole

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Imidazole68.0810.0 g0.147
Sodium Hydride (60% dispersion in mineral oil)24.006.46 g0.161
Ethyl Iodide155.9725.9 g (13.3 mL)0.166
Anhydrous Dimethylformamide (DMF)-150 mL-
Diethyl Ether-As needed-
Saturated aqueous Sodium Chloride (brine)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (10.0 g, 0.147 mol) and anhydrous DMF (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 6.46 g, 0.161 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Add ethyl iodide (25.9 g, 0.166 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 1-ethyl-1H-imidazole as a colorless oil.

Part 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-imidazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7][8] The electrophilic Vilsmeier reagent then attacks the electron-rich imidazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde.[9]

Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate One_Ethylimidazole 1-Ethyl-1H-imidazole One_Ethylimidazole->Intermediate Electrophilic Attack Product 1-Ethyl-1H-imidazole- 5-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis (H2O) Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 1-Ethyl-1H-imidazole.

Experimental Protocol: Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1-Ethyl-1H-imidazole96.1310.0 g0.104
Phosphorus oxychloride (POCl₃)153.3317.5 g (10.6 mL)0.114
Anhydrous N,N-Dimethylformamide (DMF)73.098.3 g (8.8 mL)0.114
Dichloromethane (DCM)-100 mL-
Sodium Acetate82.0334.1 g0.416
Water-As needed-
Ethyl Acetate-As needed-
Saturated aqueous Sodium Bicarbonate-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (8.3 g, 0.114 mol) and anhydrous DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (17.5 g, 0.114 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. This will form the Vilsmeier reagent.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 1-ethyl-1H-imidazole (10.0 g, 0.104 mol) in anhydrous DCM (50 mL).

  • Add the solution of 1-ethyl-1H-imidazole to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture onto a mixture of ice (200 g) and sodium acetate (34.1 g, 0.416 mol).

  • Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.

  • Basify the aqueous solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-Ethyl-1H-imidazole-5-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[10]

Part 3: Hydrochloride Salt Formation

The final step is the conversion of the purified 1-Ethyl-1H-imidazole-5-carbaldehyde to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventQuantity
1-Ethyl-1H-imidazole-5-carbaldehydePurified product from Part 2
Anhydrous Diethyl EtherAs needed
Anhydrous Hydrochloric Acid in Diethyl Ether (e.g., 2 M solution)As needed

Procedure:

  • Dissolve the purified 1-Ethyl-1H-imidazole-5-carbaldehyde in a minimal amount of anhydrous diethyl ether in a clean, dry flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous hydrochloric acid in diethyl ether dropwise with stirring.

  • A precipitate of this compound should form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension at 0 °C for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.[11]

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. The two-step sequence of N-ethylation followed by Vilsmeier-Haack formylation is a well-precedented and scalable approach for the synthesis of this valuable building block. The provided experimental protocols, grounded in established chemical principles, offer a clear and actionable framework for researchers in the field of medicinal chemistry and drug discovery.

References

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc, 2008(15), 265-274.
  • Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). DergiPark. Retrieved from [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
  • Imidazole derivatives and salts thereof and their synthesis. (n.d.). Google Patents.
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega, 7(31), 27365-27371.
  • Imidazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. (1987). Journal of the Chemical Society, Perkin Transactions 1, 781-787.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2015). Indian Journal of Chemistry - Section B, 54B(4), 516-521.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Pharmaceuticals, 14(12), 1234.
  • 1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 1-Ethyl-1H-imidazole-5-carbaldehyde. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

A Guide to the Aqueous Solubility Determination of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundational Importance of Solubility

In the landscape of drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic agent is governed by its fundamental physicochemical properties. Among these, aqueous solubility stands as a critical gatekeeper. For active pharmaceutical ingredients (APIs), poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, therapeutic failure.

This guide focuses on 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride (CAS: 1914148-58-5), a heterocyclic building block with potential applications in the synthesis of novel pharmaceutical compounds.[1] As a hydrochloride salt, its solubility behavior is intrinsically linked to pH, making a thorough understanding and accurate measurement of this property essential for any research or development program.

This document serves as an in-depth technical resource for researchers, chemists, and formulation scientists. It provides not just the "how" but the "why" behind the experimental determination of thermodynamic (equilibrium) solubility, grounding the protocols in the authoritative guidelines established by the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[2][3][4]

Physicochemical Profile & Theoretical Context

Before embarking on experimental determination, it is crucial to understand the properties of the molecule that influence its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1914148-58-5[5]
Molecular Formula C₆H₉ClN₂O[5]
Molecular Weight 160.6 g/mol [5]
Appearance White to off-white solid[5]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[5]

As a hydrochloride salt of an imidazole derivative, the compound's solubility is expected to be highly dependent on the pH of the aqueous medium. The imidazole ring contains nitrogen atoms that can be protonated or deprotonated, and the hydrochloride form indicates that the molecule is already protonated. The equilibrium between the charged (more soluble) and neutral (less soluble) species is dictated by the compound's pKa and the pH of the solution. Therefore, solubility must be assessed across a physiologically relevant pH range (typically 1.2 to 6.8) to simulate conditions in the gastrointestinal tract.[2][3]

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

The most reliable and widely accepted method for determining the true, thermodynamic solubility of a compound is the shake-flask method.[6][7][8] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. Its strength lies in its direct measurement of the equilibrium state, avoiding the potential overestimation of solubility that can occur with kinetic methods that use supersaturated solutions.[6]

The core principle is to create a suspension of the compound in a specific buffer, agitate it for a sufficient time to reach equilibrium, separate the solid and liquid phases, and then accurately quantify the concentration of the dissolved API in the supernatant.

Logical Workflow for Solubility Determination

The following diagram illustrates the comprehensive workflow for a robust solubility assessment, from initial preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting prep_api Source & Characterize API (Purity, Polymorph) prep_buffer Prepare pH Buffers (e.g., pH 1.2, 4.5, 6.8) add_excess Add Excess Solid API to Each Buffer (Triplicates) prep_buffer->add_excess agitate Agitate at Controlled Temp (e.g., 37 ± 1 °C) add_excess->agitate Ensure Suspension check_eq Sample at Time Points (e.g., 24h, 48h) to Confirm Equilibrium agitate->check_eq separate Separate Phases (Centrifuge/Filter) check_eq->separate measure_ph Measure Final pH of Supernatant separate->measure_ph quantify Quantify Concentration (e.g., HPLC-UV) measure_ph->quantify Validate Method report Calculate & Report Solubility (mg/mL) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Experimental Protocol

This protocol is designed based on guidelines from the WHO and ICH for Biopharmaceutics Classification System (BCS) studies.[2][3][4]

Materials and Reagents
  • This compound (API of known purity and solid form)

  • Pharmacopoeial buffer solutions (or components to prepare them):

    • pH 1.2 (e.g., 0.1 N HCl or simulated gastric fluid without enzymes)

    • pH 4.5 (e.g., Acetate buffer)

    • pH 6.8 (e.g., Phosphate buffer)

  • Calibrated pH meter

  • Analytical balance

  • Mechanical shaker or agitator with temperature control (e.g., orbital shaker in an incubator) set to 37 ± 1 °C

  • Vials (e.g., glass or other non-leaching material)

  • Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF, pre-tested for non-adsorption)

  • Validated quantitative analytical method (e.g., HPLC-UV) with a suitable mobile phase and column

  • Volumetric flasks and pipettes

Preliminary Assessment (Equilibration Time)

Causality: Before the main experiment, it is crucial to determine how long it takes to reach equilibrium. Running the full experiment without this knowledge can lead to underestimation of solubility.

  • Add an excess amount of the API to a vial containing the buffer where the lowest solubility is expected (if unknown, start with pH 6.8).

  • Agitate the vial at 37 °C.

  • Withdraw samples at various time points (e.g., 4, 8, 24, 48, and 72 hours).

  • Separate the solid and liquid phases immediately and analyze the concentration of the API in the liquid.

  • Equilibrium is confirmed when two consecutive time points yield concentration values within an acceptable margin (e.g., ±5%).[9] The longer of these two time points should be used for the pivotal experiment. For many compounds, 24 to 48 hours is sufficient.[8][9]

Pivotal Solubility Experiment

Self-Validation: This protocol incorporates triplicate measurements and final pH checks to ensure the reliability and integrity of the results.

  • Preparation: For each pH condition (1.2, 4.5, 6.8), set up three replicate vials.

  • Addition of API: Weigh an amount of this compound sufficient to ensure an excess of undissolved solids remains at the end of the experiment and add it to each vial.

  • Addition of Media: Add a precise volume of the corresponding temperature-equilibrated (37 °C) buffer to each vial.

  • Initial pH Check: Briefly mix and measure the initial pH of the suspension to ensure the buffer capacity has not been overwhelmed.

  • Agitation: Secure the vials in the shaker and agitate at a constant speed (e.g., 100 RPM) and temperature (37 ± 1 °C) for the duration determined in the preliminary assessment (e.g., 48 hours). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortexing.[2]

  • Phase Separation: After incubation, remove the vials and allow them to settle briefly. Separate the solid from the liquid supernatant. This must be done carefully to avoid including any solid particles in the sample for analysis.

    • Option A (Recommended): Centrifuge an aliquot of the suspension at high speed.

    • Option B: Filter the suspension using a syringe filter. Crucial: The filter must be validated beforehand to ensure it does not adsorb the API, which would lead to artificially low results.

  • Final pH Measurement: Immediately measure the pH of the clear supernatant. This is a critical step to confirm the pH at which the solubility was actually determined.[3][6]

  • Quantification: Dilute the clear supernatant accurately with a suitable solvent (e.g., mobile phase) to fall within the calibrated range of the analytical method. Analyze the concentration using the validated HPLC-UV method.

  • Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor. Report the mean and standard deviation for the three replicates at each pH condition.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 2: Hypothetical Solubility Data for this compound at 37 °C

pH of Medium (Post-Equilibrium)Mean Solubility (mg/mL)Standard Deviation
1.2> 250*N/A
4.5185.44.2
6.835.21.8

*In cases of very high solubility, it may be sufficient to report a lower limit, especially if the value far exceeds what is needed to dissolve the highest therapeutic dose in 250 mL.[2]

Interpretation: The hypothetical data above would indicate that this compound exhibits pH-dependent solubility, with very high solubility at low pH (as expected for a hydrochloride salt) and decreasing solubility as the pH approaches neutrality. This information is vital for predicting its behavior in the gastrointestinal tract and for guiding formulation strategies. For instance, a drug with this profile might show good absorption in the stomach but could precipitate in the higher pH environment of the intestine.

Conclusion

The aqueous solubility of this compound is a critical parameter that dictates its potential utility in pharmaceutical development. This guide has provided an authoritative, in-depth framework for its experimental determination using the gold-standard shake-flask method. By adhering to a scientifically rigorous protocol grounded in international guidelines, researchers can generate reliable and reproducible solubility data. This, in turn, enables informed decision-making in lead optimization, pre-formulation, and the design of effective drug delivery systems, ultimately paving the way for successful therapeutic development.

References

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Food and Drug Administration. [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. [Link]

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. [Link]

  • Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency (EMA). [Link]

  • BCS Guideline for solubility and Dissolution. SlideShare. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). [Link]

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization (WHO). [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA). [Link]

  • M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation (ICH). [Link]

  • 1-Ethyl-1H-imidazole-5-carbaldehyde. Amerigo Scientific. [Link]

  • 1-Ethyl-1H-imidazole-5-carbaldehyde. MySkinRecipes. [Link]

Sources

An In-Depth Guide to the Safe Handling and Application of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, designed for researchers, scientists, and professionals in the field of drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety data with practical, field-proven insights to ensure its safe and effective use in a laboratory setting.

Introduction: Understanding the Molecule

This compound is a substituted imidazole derivative. Such compounds are pivotal in medicinal chemistry and organic synthesis, often serving as versatile intermediates and key building blocks for pharmaceutical compounds.[1] The presence of the imidazole ring, a common motif in biologically active molecules, combined with a reactive carbaldehyde group and a hydrochloride salt form, makes this compound particularly useful for further functionalization in drug discovery pipelines.[1] This guide will elucidate the compound's properties, hazards, and the necessary protocols to mitigate risks during its handling and use.

Chapter 1: Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its proper handling, storage, and application in experimental design.

PropertyValueSource
CAS Number 1914148-58-5[2]
Molecular Formula C6H9ClN2O[2][3]
Molecular Weight 160.60 g/mol [2][3]
Appearance White to off-white solid[3]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3]

Note: This compound is the hydrochloride salt. The properties of the free base (1-Ethyl-1H-imidazole-5-carbaldehyde, CAS 842972-42-3) are distinct and include a molecular weight of 124.14 g/mol .[4]

Chapter 2: Hazard Identification and Risk Assessment

While specific GHS classification for the hydrochloride salt is not consistently available across all public documents, data for the free base and related imidazole compounds provide a strong basis for a conservative risk assessment. The primary hazards are associated with ingestion and irritation.

GHS Classification Insights (Based on related compounds):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5] This necessitates preventing ingestion by prohibiting eating, drinking, and smoking in the laboratory and using appropriate personal protective equipment (PPE).[5]

  • Skin Corrosion/Irritation: Imidazole derivatives can cause skin irritation.[6][7] Prolonged or repeated contact should be avoided.

  • Serious Eye Damage/Irritation: Can cause serious eye irritation.[6][7] Chemical safety goggles are mandatory.

The hydrochloride form may introduce additional corrosive potential, a common characteristic of amine salts. Therefore, treating the compound as potentially corrosive is a prudent safety measure.[8][9]

Chapter 3: Laboratory Handling - A Validated Workflow

A systematic approach to handling this compound from receipt to disposal is critical for ensuring laboratory safety. The following workflow is designed as a self-validating system, where each step logically follows from the compound's known hazards.

G cluster_prep Preparation & Engineering Controls cluster_handling Handling Protocol cluster_cleanup Post-Experiment & Disposal prep Verify fume hood is operational. Ensure eyewash/shower is accessible. receive Receive Package Inspect for damage store Store at 2-8°C Under inert gas Away from incompatibles (strong oxidizers, acids) receive->store ppe Don PPE: - Nitrile gloves - Safety goggles (ANSI Z87.1) - Lab coat store->ppe weigh Weighing: Perform in fume hood Use anti-static measures Avoid dust generation ppe->weigh use Use in Reaction: Handle solutions in closed systems Maintain ventilation weigh->use decontaminate Decontaminate surfaces with appropriate solvent use->decontaminate waste Dispose of waste in sealed, labeled hazardous waste container. Follow institutional guidelines. decontaminate->waste remove_ppe Remove PPE carefully Wash hands thoroughly waste->remove_ppe

Caption: A validated workflow for handling the compound.

Causality in Protocol:

  • Storage at 2-8°C under inert gas: This is dictated by the compound's potential sensitivity and to ensure long-term stability.[3]

  • Handling in a Chemical Fume Hood: This is a critical engineering control to prevent inhalation of any fine dust particles, a standard and necessary precaution for all powdered chemical reagents.[10][11]

  • Personal Protective Equipment (PPE): The choice of nitrile gloves, safety goggles, and a lab coat directly addresses the risks of skin and eye irritation.[8][11] Always check glove compatibility charts for the specific solvents being used.[8]

Chapter 4: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill. The following decision tree outlines the immediate actions required.

G cluster_exposure Personnel Exposure cluster_spill Containment incident Incident Occurs exposure Exposure incident->exposure spill Spill incident->spill skin Skin Contact: Wash with soap & water for 15 min. Remove contaminated clothing. exposure->skin eye Eye Contact: Rinse with water for 15 min. Lift eyelids. Seek medical attention. exposure->eye inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. exposure->inhalation ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. exposure->ingestion show_sds Show SDS to responding physician skin->show_sds eye->show_sds inhalation->show_sds ingestion->show_sds spill_clean Control dust. Sweep up mechanically. Place in sealed container for disposal. spill->spill_clean

Caption: Emergency response decision tree.

In any case of exposure, it is crucial to consult a physician and provide them with the Safety Data Sheet.[2] For skin and eye contact, immediate and thorough rinsing with water for at least 15 minutes is the most critical first step.[2]

Chapter 5: Stability, Reactivity, and Disposal

Stability and Reactivity: The material is generally stable under recommended storage conditions.[3][12] However, as with many imidazole and amine-based compounds, it should be stored away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8][9][10] Contact with these can lead to vigorous or violent reactions.[9]

Waste Disposal: All waste material, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste solids and any solutions in a dedicated, sealable, and properly labeled hazardous waste container.[11]

  • Store the waste container away from incompatible materials.[11]

  • Dispose of the waste in strict accordance with all local, regional, and national environmental regulations.[11] Do not dispose of it into drains or the environment.[6]

Conclusion

This compound is a valuable reagent for chemical synthesis. While it presents manageable hazards, a comprehensive understanding of its properties and a disciplined adherence to safety protocols are non-negotiable. By integrating the insights from this guide—from risk assessment and workflow management to emergency preparedness—researchers can confidently and safely leverage this compound to advance their scientific and drug development objectives.

References

  • Capot Chemical Co.,Ltd. (n.d.). MSDS of this compound. Available at: [Link]

  • University of California. (n.d.). Imidazole - Standard Operating Procedure. Available at: [Link]

  • University of Washington. (2025). Imidazole - Standard Operating Procedure. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole ≥99 %. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-imidazole. PubChem Compound Summary for CID 81540. Available at: [Link]

  • Amerigo Scientific. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Available at: [Link]

  • CRC Industries. (2022). SDS US - Super White™ Multi-Purpose Lithium Grease. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Investigating a Promising Heterocyclic Scaffold

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, a substituted imidazole, represents a versatile chemical intermediate with significant potential for the development of novel pharmaceuticals.[5] While direct biological data on this specific compound is limited, its structural motifs suggest a high probability of bioactivity, warranting a thorough investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological potential of this compound. We will delve into the rationale behind investigating its potential anticancer, antimicrobial, and enzyme inhibitory activities, grounded in the extensive literature on related imidazole derivatives. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers in their quest to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Imidazole Scaffold - A Privileged Structure in Drug Discovery

The five-membered aromatic ring of imidazole, with its two nitrogen atoms, possesses a unique combination of electronic and steric properties that make it a highly versatile scaffold in drug design.[1][6] This heterocycle is a common feature in numerous natural products and synthetic drugs, owing to its ability to engage in various biological interactions, including hydrogen bonding, metal coordination, and hydrophobic and van der Waals forces.[4] The imidazole ring is a key component in a multitude of clinically approved drugs, demonstrating its broad therapeutic applicability.[3]

The diverse biological activities attributed to imidazole derivatives are vast and well-documented, encompassing:

  • Anticancer Activity: Many imidazole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.[6][7][8][9][10] Their mechanisms of action are diverse and include the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][6]

  • Antimicrobial and Antifungal Activity: The imidazole scaffold is the basis for several antifungal drugs like clotrimazole and miconazole.[11] Numerous synthetic imidazole derivatives have demonstrated significant antibacterial activity against a range of pathogens.[12][13][14][15]

  • Antiviral Activity: Imidazole derivatives have been investigated for their potential to combat various viral infections, including HIV, dengue virus, and influenza.[16][17][18][19]

  • Enzyme Inhibition: The ability of the imidazole nitrogen atoms to coordinate with metal ions in enzyme active sites makes them effective enzyme inhibitors.[20] This has been exploited in the development of inhibitors for targets such as fatty acid synthase and carbonic anhydrase.[20][21]

Given this extensive background, this compound emerges as a compelling candidate for biological screening. The ethyl group at the 1-position and the carbaldehyde at the 5-position provide handles for further chemical modification, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]

Postulated Biological Activities and Investigational Strategy

Based on the established bioactivity of the imidazole scaffold, we can postulate several potential activities for this compound. A logical investigational strategy would involve a tiered screening approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.

G cluster_0 Initial Screening cluster_1 Secondary Screening & Mechanistic Studies cluster_2 Lead Optimization A 1-Ethyl-1H-imidazole- 5-carbaldehyde hydrochloride B Broad Spectrum Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Panel) A->B Primary Evaluation C Antimicrobial Screening (MIC/MBC Assays) B->C If Cytotoxic D Enzyme Inhibition Assays (e.g., Kinase, Protease) B->D If Cytotoxic E Antiviral Assays (e.g., Plaque Reduction Assay) B->E If Cytotoxic F Structure-Activity Relationship (SAR) Studies C->F D->F E->F G In vivo Efficacy and Toxicity Studies F->G H Lead Candidate G->H

Caption: A tiered approach for investigating the biological activity of a novel compound.

Anticancer Potential

The presence of the imidazole core suggests that this compound could exhibit anticancer properties.[6][8] The initial step in assessing this potential is to perform a broad-spectrum cytotoxicity screen against a panel of human cancer cell lines.

Hypothetical Mechanism of Action:

G A Imidazole Compound B Kinase Active Site A->B Inhibition G Apoptosis A->G Induction E Phosphorylated Substrate B->E Phosphorylation C ATP C->B D Substrate D->E F Downstream Signaling (Proliferation, Survival) E->F F->G

Caption: Hypothetical kinase inhibition pathway by an imidazole compound.

Antimicrobial and Antifungal Activity

Given the prevalence of imidazoles in antimicrobial and antifungal therapies, it is prudent to evaluate this compound for activity against a panel of pathogenic bacteria and fungi.[11][12][13][15]

Enzyme Inhibition

The potential for enzyme inhibition is a key area of investigation for imidazole-containing compounds.[20] Screening against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes, could reveal specific molecular targets.

Experimental Protocols

The following protocols are provided as a starting point for the biological evaluation of this compound. These are established, robust methods that can be adapted to specific research needs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[22]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT-116)[7][10][23]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO or sterile PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
11.1088
100.8568
500.5040
1000.2016
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • 96-well plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While this compound is currently recognized primarily as a synthetic intermediate, its imidazole core strongly suggests a high potential for significant biological activity.[5] This guide provides a scientifically grounded rationale and a practical framework for initiating the exploration of its therapeutic potential. The proposed investigational workflow, from broad-based cytotoxicity screening to specific mechanistic assays, offers a clear path for researchers. The detailed protocols for foundational assays like the MTT and broth microdilution methods are designed to be readily implemented. Future research should focus on a systematic evaluation of this compound's anticancer, antimicrobial, and enzyme inhibitory properties. Positive findings from these initial screens will pave the way for more in-depth mechanistic studies and structure-activity relationship analyses, potentially leading to the development of novel therapeutic agents.

References

  • Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2025). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Molecular Structure, 1311, 138139.
  • Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Mini-Reviews in Medicinal Chemistry, 21(15), 2046-2065.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Preprints.org.
  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2022). Molecules, 27(19), 6539.
  • Kumar, A., Sharma, S., & Sharma, V. (2020). Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities. Current Drug Research Reviews, 12(2), 103-117.
  • Hu, F., Zhang, L., Nandakumar, K. S., & Cheng, K. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry, 21(28), 2514-2528.
  • Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. (2003). European Journal of Medicinal Chemistry, 38(11-12), 1011-1017.
  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
  • Antimicrobial activity of imidazoles. (n.d.).
  • Synthesis and antimicrobial activity of imidazolium salts. (2015). OAHOST.
  • The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. (2019).
  • 1-Ethyl-1H-imidazole-5-carbaldehyde. (n.d.). MySkinRecipes.
  • Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (2020). Nanoscale, 12(30), 16258-16271.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2023). ACS Omega, 8(39), 35985-36003.
  • Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. (2024). BMC Cancer, 24(1), 1148.
  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie, 354(7), e2000470.
  • This compound. (n.d.). AxisPharm.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2018). Molecules, 23(7), 1663.
  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (2023). Bioorganic Chemistry, 138, 106658.
  • Imidazoles as potential anticancer agents. (2017). Future Medicinal Chemistry, 9(6), 615-639.
  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. (2023). Bioorganic & Medicinal Chemistry Letters, 89, 129333.
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2021). In Antivirals, 113-157.
  • Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives. (2018). RSC Advances, 8(4), 2110-2117.
  • 1-Ethyl-1H-imidazole-5-carbaldehyde DiscoveryCPR 842972-42-3. (n.d.). Sigma-Aldrich.
  • 1-ethyl-1h-imidazole-5-carbaldehyde (C6H8N2O). (n.d.). PubChem.
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). Molecules, 26(20), 6214.
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2021). Semantic Scholar.
  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2022). Molecules, 27(21), 7578.

Sources

An In-Depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride is a pivotal heterocyclic building block in medicinal chemistry. Its strategic functionalization, featuring an ethyl group at the N-1 position and a reactive carbaldehyde at the C-5 position of the imidazole ring, renders it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and notable applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as enzyme inhibitors and receptor antagonists. Detailed synthetic protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry

The imidazole nucleus is a ubiquitous scaffold in numerous natural products and synthetic pharmaceuticals, owing to its unique electronic properties and ability to engage in various biological interactions.[1] The strategic placement of substituents on the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 1-Ethyl-1H-imidazole-5-carbaldehyde, and its more stable hydrochloride salt, have emerged as key intermediates in the synthesis of complex molecules, particularly those designed to modulate the activity of enzymes and receptors.[2][3] The ethyl group at the N-1 position can influence lipophilicity and metabolic stability, while the carbaldehyde at C-5 serves as a versatile handle for a wide range of chemical transformations.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource
Chemical Formula C₆H₉ClN₂O[4]
Molecular Weight 160.6 g/mol [4]
CAS Number 1914148-58-5[4]
Appearance White to off-white solidGeneral Supplier Data
Storage Store under inert gas at 2-8°CGeneral Supplier Data

Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde

The synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde can be approached through several strategic routes, primarily involving the formylation of a pre-formed 1-ethylimidazole ring or the construction of the imidazole ring with the aldehyde functionality already in place or in a masked form.

Vilsmeier-Haack Formylation of 1-Ethylimidazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5]

Mechanism:

The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich imidazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[5]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate OneEthylImidazole 1-Ethylimidazole OneEthylImidazole->Iminium_intermediate Electrophilic Attack Product 1-Ethyl-1H-imidazole- 5-carbaldehyde Iminium_intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Figure 1: Vilsmeier-Haack reaction pathway.

Experimental Protocol (General Procedure):

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Add 1-ethylimidazole dropwise to the freshly prepared Vilsmeier reagent, again keeping the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Formylation via Lithiation

An alternative strategy for the regioselective formylation of 1-ethylimidazole involves direct lithiation at the C-5 position followed by quenching with an electrophilic formylating agent like DMF.[8] This method relies on the acidic nature of the C-5 proton of the imidazole ring.

Mechanism:

A strong organolithium base, such as n-butyllithium (n-BuLi), deprotonates the C-5 position of 1-ethylimidazole to generate a highly reactive imidazol-5-yllithium intermediate. This intermediate then acts as a nucleophile, attacking the carbonyl carbon of DMF. The resulting adduct is subsequently hydrolyzed during workup to yield the aldehyde.[9]

Lithiation_Formylation OneEthylImidazole 1-Ethylimidazole Lithium_intermediate Imidazol-5-yllithium Intermediate OneEthylImidazole->Lithium_intermediate Deprotonation nBuLi n-BuLi nBuLi->Lithium_intermediate Adduct Tetrahedral Adduct Lithium_intermediate->Adduct Nucleophilic Attack DMF DMF DMF->Adduct Product 1-Ethyl-1H-imidazole- 5-carbaldehyde Adduct->Product Hydrolysis Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Figure 2: Lithiation and formylation pathway.

Experimental Protocol (General Procedure):

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-ethylimidazole in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to a low temperature (typically -78°C). Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture at this temperature for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture, maintaining the low temperature.

  • Quenching and Workup: After stirring for an additional period, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Oxidation of (1-Ethyl-1H-imidazol-5-yl)methanol

Another viable synthetic route involves the oxidation of the corresponding primary alcohol, (1-ethyl-1H-imidazol-5-yl)methanol. This precursor can be synthesized by the reduction of a corresponding ester, such as ethyl 1-ethyl-1H-imidazole-5-carboxylate.

Step 1: Reduction of the Ester (Illustrative)

The ester can be reduced to the alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.

Step 2: Oxidation of the Alcohol

A variety of oxidizing agents can be employed for the conversion of the primary alcohol to the aldehyde, with the choice of reagent being crucial to avoid over-oxidation to the carboxylic acid.[10][11]

  • Manganese Dioxide (MnO₂): This is a mild and selective oxidizing agent for allylic and benzylic-type alcohols.

  • Dess-Martin Periodinane (DMP): A mild and efficient reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

  • Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO) as the oxidant. It is performed at low temperatures and is highly effective.

Experimental Protocol (General for Oxidation with MnO₂):

  • Reaction Setup: Dissolve (1-ethyl-1H-imidazol-5-yl)methanol in a suitable solvent such as dichloromethane or chloroform.

  • Oxidation: Add activated manganese dioxide (a significant excess, typically 5-10 equivalents) to the solution.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the filter cake thoroughly with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can then be purified by chromatography.

Preparation of this compound

The hydrochloride salt is often preferred for its increased stability and improved handling characteristics compared to the free base. The preparation is a straightforward acid-base reaction.

Experimental Protocol:

  • Dissolve the purified 1-Ethyl-1H-imidazole-5-carbaldehyde free base in a suitable anhydrous solvent, such as diethyl ether or a mixture of isopropanol and diethyl ether.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.[12]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds.[2][3]

Precursor for Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[13] The core structure of many PARP inhibitors contains a carboxamide functional group, which can be derived from an aldehyde. 1-Ethyl-1H-imidazole-5-carbaldehyde can be a key starting material for the synthesis of novel PARP inhibitors.[14][15]

Illustrative Synthetic Transformation:

The aldehyde can undergo a variety of reactions, such as condensation with an active methylene compound followed by further elaboration, to construct the complex heterocyclic systems found in many PARP inhibitors.

Synthesis of Angiotensin II Receptor Antagonists

Angiotensin II receptor antagonists are a class of drugs used to treat hypertension and heart failure.[16] The imidazole ring is a key pharmacophoric element in several successful drugs in this class, such as losartan.[17] 1-Ethyl-1H-imidazole-5-carbaldehyde can be utilized as a starting material to synthesize novel angiotensin II receptor antagonists.[18][19]

Illustrative Synthetic Transformation:

The aldehyde functionality can be transformed into a carboxylic acid or a hydroxymethyl group, which are common features in this class of drugs. For instance, the aldehyde can be oxidized to the corresponding carboxylic acid, which can then be coupled with other fragments of the target molecule.

Conclusion

This compound is a synthetically versatile and medicinally relevant building block. The synthetic routes to this compound, primarily through Vilsmeier-Haack formylation or lithiation-formylation of 1-ethylimidazole, are well-established in principle, though specific, detailed protocols require careful adaptation. Its utility as a precursor for high-value therapeutic agents, including PARP inhibitors and angiotensin II receptor antagonists, underscores its importance in modern drug discovery. This guide provides a foundational understanding for researchers to leverage the potential of this valuable intermediate in the development of novel therapeutics.

References

Sources

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride serves as a highly versatile and strategic starting material for the synthesis of a diverse array of molecular entities. The imidazole core is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[1][2] This guide provides in-depth technical protocols for the derivatization of this key building block, focusing on robust and reproducible synthetic methodologies. We will explore reductive amination, Knoevenagel condensation, Wittig olefination, and Schiff base formation, offering detailed step-by-step procedures, mechanistic insights, and characterization guidelines for researchers in organic synthesis and drug development.

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[3] Consequently, imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][4]

This compound (Molecular Formula: C₆H₉ClN₂O, Molecular Weight: 160.60 g/mol ) is a particularly useful intermediate.[5][6] The ethyl group at the N-1 position enhances lipophilicity, which can be crucial for cell permeability, while the aldehyde group at C-5 provides a reactive handle for a multitude of chemical transformations. This allows for the systematic exploration of the chemical space around the imidazole core to develop structure-activity relationships (SAR) for novel therapeutic agents.[7]

This document details four fundamental, high-yield synthetic pathways originating from this aldehyde, providing researchers with the practical knowledge to generate libraries of novel imidazole-based compounds.

Safety & Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound and its derivatives should be handled in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.[8] The hydrochloride salt is a solid and may cause skin and eye irritation.

Synthetic Protocols & Methodologies

Protocol 1: Reductive Amination for N-Substituted Aminomethyl Imidazoles

Reductive amination is a cornerstone of medicinal chemistry for forging stable carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding amine. The use of sodium triacetoxyborohydride (STAB) is particularly advantageous as it is a mild and selective reducing agent that can be used in protic solvents and does not reduce the starting aldehyde.

Rationale: This method is highly efficient for creating a diverse library of secondary and tertiary amines by varying the primary or secondary amine input. The resulting aminomethylimidazole derivatives are common motifs in pharmacologically active compounds.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) or methanol (MeOH), add the desired primary or secondary amine (1.1 eq).

  • If starting with the hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free aldehyde. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminomethyl imidazole derivative.

G start 1-Ethyl-1H-imidazole- 5-carbaldehyde HCl base Base (e.g., TEA) in DCE/MeOH start->base Step 1: Free Aldehyde amine Primary/Secondary Amine (R1R2NH) amine->base Step 2: Imine Formation stab NaBH(OAc)3 base->stab Step 3: Reduction quench Quench (aq. NaHCO3) stab->quench extract Extraction & Workup quench->extract purify Purification (Column Chromatography) extract->purify product Final Amine Derivative purify->product

Caption: Workflow for Reductive Amination.

Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Derivatives

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups).[9][10] This reaction, typically catalyzed by a weak base, yields a highly functionalized α,β-unsaturated product.[11]

Rationale: This protocol is ideal for introducing functionalities that can act as Michael acceptors or participate in further cycloaddition reactions. The resulting products are often explored for their anticancer activities.[12]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in ethanol (EtOH) or dichloromethane (DCM).

  • Add a catalytic amount of a weak base, such as piperidine or imidazole (0.1-0.2 eq).

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC. The formation of a precipitate may indicate product formation.

  • After completion, cool the reaction mixture to room temperature or in an ice bath.

  • If a precipitate has formed, collect the product by filtration, wash with cold solvent (e.g., cold EtOH), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography on silica gel.

G start 1-Ethyl-1H-imidazole- 5-carbaldehyde catalyst Catalytic Base (e.g., Piperidine) in EtOH start->catalyst methylene Active Methylene Compound (Z-CH2-Z) methylene->catalyst reflux Reflux (2-6h) catalyst->reflux Condensation cool Cooling & Precipitation reflux->cool filter Filtration / Workup cool->filter product α,β-Unsaturated Product filter->product

Caption: Workflow for Knoevenagel Condensation.

Protocol 3: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones.[13][14] It involves the reaction of the carbonyl compound with a phosphonium ylide (a Wittig reagent), forming an alkene and triphenylphosphine oxide as a byproduct.[15]

Rationale: This reaction provides precise control over the location of the newly formed double bond. The stereochemistry (E/Z) of the alkene can often be influenced by the nature of the ylide; stabilized ylides tend to give E-alkenes, while non-stabilized ylides favor Z-alkenes.[16]

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the colored ylide. Stir for 30-60 minutes.

  • Wittig Reaction: In a separate flask, dissolve 1-Ethyl-1H-imidazole-5-carbaldehyde (1.0 eq, free base form) in anhydrous THF.

  • Slowly add the aldehyde solution to the pre-formed ylide solution at the same low temperature.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether or EtOAc), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct can often be removed through careful chromatography or precipitation.

G salt Phosphonium Salt base Strong Base (e.g., n-BuLi) in Anhydrous THF salt->base Deprotonation ylide Phosphonium Ylide (Wittig Reagent) base->ylide reaction Reaction at Low Temp -> Room Temp ylide->reaction Addition aldehyde 1-Ethyl-1H-imidazole- 5-carbaldehyde aldehyde->reaction workup Aqueous Quench & Extraction reaction->workup purify Purification workup->purify product Alkene Derivative purify->product

Caption: Workflow for the Wittig Reaction.

Protocol 4: Schiff Base (Imine) Formation

The condensation of an aldehyde with a primary amine yields a Schiff base or imine. This reaction is typically reversible and acid-catalyzed. The resulting C=N double bond is a valuable synthon itself, which can be reduced (as in Protocol 1) or attacked by nucleophiles.

Rationale: Schiff bases of imidazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory and antimicrobial properties.[17][18][19] The synthesis is often straightforward and high-yielding.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and the desired primary amine (1.0-1.1 eq) in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of a protic acid, such as acetic acid (a few drops).

  • Reflux the mixture for 1-4 hours. The removal of water, for example with a Dean-Stark apparatus, can drive the equilibrium toward the product.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The Schiff base product may precipitate and can be collected by filtration.

  • If the product is soluble, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

G start 1-Ethyl-1H-imidazole- 5-carbaldehyde catalyst Catalytic Acetic Acid in EtOH start->catalyst amine Primary Amine (R-NH2) amine->catalyst reflux Reflux (1-4h) (Water Removal) catalyst->reflux Condensation cool Cooling & Isolation reflux->cool product Schiff Base (Imine) cool->product

Caption: Workflow for Schiff Base Formation.

Data Summary & Characterization

The successful synthesis of derivatives must be confirmed through rigorous analytical characterization.

Table 1: Summary of Synthetic Transformations

ProtocolReaction TypeReactant BKey ConditionsExpected Product ClassTypical Yield
1Reductive AminationPrimary/Secondary AmineNaBH(OAc)₃, DCE, RTN-Substituted Aminomethyl Imidazole60-90%
2KnoevenagelActive Methylene Cmpd.Piperidine (cat.), EtOH, Refluxα,β-Unsaturated Imidazole75-95%
3Wittig ReactionPhosphonium YlideStrong base, Anhydrous THF, -78°C to RTImidazole-Substituted Alkene50-85%
4Schiff BasePrimary AmineAcetic Acid (cat.), EtOH, RefluxImidazole-Substituted Imine80-98%

Characterization Guide:

  • ¹H NMR Spectroscopy: The most telling sign of a successful reaction is the disappearance of the characteristic aldehyde proton singlet, typically found downfield (~9.7 ppm).[20]

    • Reductive Amination: Look for the appearance of a new singlet for the -CH₂-N- group, typically between 3.5-4.5 ppm.

    • Knoevenagel Condensation: A new singlet or doublet for the vinylic proton will appear, typically between 7.0-8.0 ppm.

    • Wittig Reaction: New signals corresponding to the alkene protons will appear in the 5.0-7.0 ppm region.

    • Schiff Base: A new singlet for the imine proton (-CH=N-) will be observed, usually between 8.0-9.0 ppm.[20]

  • ¹³C NMR Spectroscopy: The aldehyde carbon signal (~180-190 ppm) will disappear.[21] New signals corresponding to the added moieties will appear in their expected regions (e.g., new sp² carbon signals for alkenes, a C=N signal around 160-170 ppm for imines).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the synthesized derivative by identifying the [M+H]⁺ ion peak.

  • Infrared (IR) Spectroscopy: The strong C=O stretching band of the aldehyde (around 1660-1680 cm⁻¹) will disappear. New characteristic bands will appear, such as a C=N stretch for Schiff bases (~1640-1660 cm⁻¹) or C=C stretches for alkenes (~1600-1650 cm⁻¹).

Conclusion

This compound is a powerful and adaptable building block for modern drug discovery and organic synthesis. The protocols detailed herein—reductive amination, Knoevenagel condensation, Wittig reaction, and Schiff base formation—provide a robust foundation for creating diverse libraries of novel imidazole derivatives. Careful execution of these methods, coupled with thorough analytical characterization, will enable researchers to efficiently explore the vast chemical and pharmacological potential of this important molecular scaffold.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
  • Zhang, W. B., et al. (1995). A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. Journal of Medicinal Chemistry.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet.
  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde.
  • Serdaliyeva, D., et al. (2022).
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Gising, J., et al. (2017). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules. Available at: [Link]

  • Bigdeli, M. A., et al. (2007). A Practical Knoevenagel Condensation Catalyzed by Imidazole.
  • Sharma, A., & Kumar, V. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
  • Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
  • Kumar, S. (2017). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science.
  • Sharma, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis of Imidazole by Using Different Schiff's Base.
  • Al-Ostoot, F. H., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Kumar, A., et al. (2019). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Anupam, et al. (2022). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research.
  • Romanuk, C. B., et al. (2010). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives.
  • Romanuk, C. B., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Al-Masoudi, W. A. M., et al. (2022). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences.
  • Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Pharmaceuticals.
  • University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction.
  • Tallon, T. M. (2013). THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS.
  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • Tokala, R., et al. (2022).
  • Patel, B. R., et al. (2022). Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly.

Sources

1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride

A Versatile Synthetic Platform for Modern Medicinal Chemistry

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique aromatic and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold for interacting with diverse biological targets.[3] Imidazole derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][4][5]

Within this critical class of compounds, this compound emerges as a highly valuable and versatile building block.[6] Its structure is strategically designed for synthetic utility: the N-1 ethyl group provides a stable, lipophilic handle to modulate pharmacokinetic properties, while the C-5 carbaldehyde group serves as a reactive center for a wide array of chemical transformations. This guide provides an in-depth exploration of its properties, synthetic applications, and detailed protocols for its use in the construction of novel molecular entities for drug discovery.

Physicochemical Properties and Handling

This compound is a solid reagent that requires careful handling to ensure its stability and reactivity. Its key properties are summarized below.

PropertyValueSource
CAS Number 1914148-58-5[7]
Molecular Formula C₆H₉ClN₂O[7]
Molecular Weight 160.6 g/mol [7]
Appearance White to off-white solid[7]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[7]
Safety GHS07 (Warning), H302: Harmful if swallowed[8]

Scientist's Note (Trustworthiness): The hydrochloride salt form enhances the compound's stability and shelf-life compared to the free base. However, it may require neutralization or basification in situ depending on the specific reaction conditions. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The Synthetic Versatility of 1-Ethyl-1H-imidazole-5-carbaldehyde

The power of this reagent lies in the reactivity of its aldehyde functional group. This allows for its elaboration into a multitude of more complex structures, making it a key intermediate for building libraries of compounds for biological screening.[5][6] The diagram below illustrates two primary synthetic routes leveraging this reactivity.

G cluster_start Starting Reagent cluster_pathways Key Synthetic Transformations cluster_products Resulting Scaffolds start 1-Ethyl-1H-imidazole- 5-carbaldehyde HCl reductive_amination Reductive Amination start->reductive_amination R-NH₂ NaBH(OAc)₃ heterocycle_formation Heterocycle Formation (e.g., Condensation) start->heterocycle_formation o-Phenylenediamine Oxidant/Acid amines Substituted Secondary/Tertiary Amines reductive_amination->amines fused_rings Fused Heterocyclic Systems (e.g., Benzoimidazoles) heterocycle_formation->fused_rings

Caption: Key synthetic pathways originating from the title compound.

Application Note 1: Synthesis of Bioactive Amines via Reductive Amination

Rationale: Reductive amination is a cornerstone reaction in medicinal chemistry for forming stable carbon-nitrogen bonds. By reacting 1-Ethyl-1H-imidazole-5-carbaldehyde with a primary or secondary amine, a diverse library of substituted aminomethyl-imidazoles can be generated. This motif is prevalent in compounds targeting a range of receptors and enzymes. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it is a mild and selective reducing agent that can be used in a one-pot procedure without the need to isolate the intermediate imine.

Protocol: One-Pot Reductive Amination

This protocol describes a representative procedure for the reaction with a generic primary amine (R-NH₂).

Materials:

Reagent M.W. Amount Moles
1-Ethyl-1H-imidazole-5-carbaldehyde HCl 160.6 161 mg 1.0 mmol
Primary Amine (R-NH₂) - - 1.1 mmol
Sodium Triacetoxyborohydride 211.94 318 mg 1.5 mmol
Dichloromethane (DCM), anhydrous - 10 mL -

| Triethylamine (TEA) | 101.19 | 140 µL | 1.0 mmol |

Step-by-Step Methodology:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (161 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask. Stir the resulting suspension.

  • Neutralization: Add triethylamine (140 µL, 1.0 mmol) to the suspension to neutralize the hydrochloride salt, freeing the aldehyde for reaction. Stir for 5 minutes at room temperature.

  • Amine Addition: Add the primary amine (1.1 mmol, 1.1 equivalents) to the reaction mixture.

  • Initiation of Reduction: After stirring for 20 minutes, add sodium triacetoxyborohydride (318 mg, 1.5 equivalents) portion-wise over 5 minutes.

    • Scientist's Note (Expertise): Portion-wise addition helps to control any potential exotherm and off-gassing. NaBH(OAc)₃ is less reactive towards aldehydes and ketones than imines/iminiums, making the one-pot procedure highly efficient.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Application Note 2: Construction of Fused Benzo[d]imidazole Scaffolds

Rationale: Fused heterocyclic systems, such as benzoimidazoles, are of immense interest due to their rigid structures which can lead to high-affinity binding with biological targets like DNA and various enzymes.[9][10] The aldehyde functionality of the title compound can undergo condensation with an ortho-phenylenediamine, followed by oxidative cyclization, to yield potent 1-ethyl-5-(1H-benzo[d]imidazol-2-yl)imidazole derivatives. This strategy is a powerful method for rapidly increasing molecular complexity.[11]

G cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product aldehyde 1-Ethyl-1H-imidazole- 5-carbaldehyde condensation Condensation aldehyde->condensation diamine o-Phenylenediamine diamine->condensation cyclization Oxidative Cyclization condensation->cyclization Intermediate (Schiff Base) product 2-(1-Ethyl-1H-imidazol-5-yl)- 1H-benzo[d]imidazole cyclization->product

Caption: Workflow for benzo[d]imidazole synthesis.

Protocol: Condensation and Oxidative Cyclization

This protocol provides a representative method for synthesizing a benzo[d]imidazole derivative.

Materials:

Reagent M.W. Amount Moles
1-Ethyl-1H-imidazole-5-carbaldehyde HCl 160.6 161 mg 1.0 mmol
o-Phenylenediamine 108.14 108 mg 1.0 mmol
Sodium Metabisulfite (Na₂S₂O₅) 190.11 95 mg 0.5 mmol
Ethanol - 15 mL -

| Triethylamine (TEA) | 101.19 | 140 µL | 1.0 mmol |

Step-by-Step Methodology:

  • Reactant Solution: In a 50 mL round-bottom flask, dissolve this compound (161 mg, 1.0 mmol), o-phenylenediamine (108 mg, 1.0 mmol), and sodium metabisulfite (95 mg, 0.5 mmol) in ethanol (15 mL).

    • Scientist's Note (Expertise): Sodium metabisulfite serves as a mild oxidizing agent in situ, facilitating the final cyclization step to the aromatic benzimidazole.[9][10] It is an effective and commonly used reagent for this transformation.

  • Neutralization: Add triethylamine (140 µL, 1.0 mmol) to neutralize the starting material's hydrochloride salt.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Often, the product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then diethyl ether to remove impurities. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Troubleshooting Common Synthetic Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete neutralization of HCl salt.2. Inactive reducing/oxidizing agent.3. Insufficient reaction time or temperature.1. Ensure stoichiometric amount of base is added.2. Use a fresh bottle of the reagent.3. Increase reaction time and monitor by TLC/LC-MS. For cyclization, ensure reflux is maintained.
Multiple Spots on TLC 1. Formation of side products.2. Incomplete reaction.3. Degradation of starting material or product.1. Optimize reaction conditions (e.g., lower temperature).2. Allow the reaction to run longer.3. Ensure anhydrous conditions and inert atmosphere where necessary.
Difficulty in Purification 1. Product is highly polar.2. Close Rf values of product and impurities.1. Use a more polar solvent system for chromatography (e.g., DCM/Methanol).2. Try a different purification method like recrystallization or preparative HPLC.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-installed N-ethyl group and highly reactive C-5 aldehyde handle provide a direct and efficient entry point to novel chemical matter. By leveraging well-established synthetic transformations like reductive amination and condensation reactions, researchers can rapidly generate diverse libraries of imidazole-containing compounds, accelerating the journey of drug discovery and the development of next-generation therapeutics.[5][6][12]

References

  • Orhan E, Kose M, Alkan D, Öztürk L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. JOTCSA, 6(3):373–82. [Link]

  • MySkinRecipes. 1-Ethyl-1H-imidazole-5-carbaldehyde. MySkinRecipes Product Page. [Link]

  • Khan, S. et al. (2023). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Journal of Molecular Structure, 1277, 134881. [Link]

  • Orhan, E. et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]

  • Amerigo Scientific. 1-Ethyl-1H-imidazole-5-carbaldehyde. Amerigo Scientific Product Page. [Link]

  • Al-Absi, F. A. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 26-34. [Link]

  • Bhat, K. S. et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4):113-116. [Link]

  • PubChemLite. 1-ethyl-1h-imidazole-5-carbaldehyde (C6H8N2O). PubChemLite. [Link]

  • Naidoo, V. et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6245. [Link]

  • Pandey, S. et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3379-3394. [Link]

  • Pandey, S. et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3379-3394. [Link]

  • Sharma, G. et al. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2014, 329604. [Link]

Sources

The Versatile Virtuoso: 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a starting scaffold can dictate the trajectory of a research program. Among the pantheon of heterocyclic building blocks, 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride emerges as a molecule of significant strategic value. Its unique electronic and steric properties, conferred by the N-ethylated imidazole ring and the reactive aldehyde functionality, render it a powerful tool for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.[1] This guide provides an in-depth exploration of its synthetic applications, complete with detailed protocols and the underlying chemical principles that govern its reactivity.

I. Compound Profile and Strategic Advantages

This compound is a stable, crystalline solid, offering ease of handling and storage. The hydrochloride salt form enhances its stability and often improves its solubility in polar protic solvents, a practical advantage in various reaction setups.

Table 1: Physicochemical Properties of 1-Ethyl-1H-imidazole-5-carbaldehyde

PropertyValueSource
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance White to off-white solid
Storage Room temperature, under inert gas

The strategic placement of the ethyl group at the N-1 position of the imidazole ring serves two critical purposes. Firstly, it precludes unwanted N-H reactivity, directing synthetic transformations to the aldehyde group. Secondly, it provides a lipophilic handle that can influence the pharmacokinetic properties of the final molecule, a key consideration in drug design. The aldehyde at the C-5 position is the lynchpin of its synthetic utility, acting as an electrophilic center ripe for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.

II. Core Synthetic Applications and Detailed Protocols

The reactivity of this compound is dominated by the chemistry of its aldehyde group. The following sections detail its application in three fundamental and widely employed synthetic transformations: Schiff base formation, Knoevenagel condensation, and reductive amination.

A. Schiff Base Formation: Gateway to Novel Ligands and Bioactive Molecules

The condensation of 1-Ethyl-1H-imidazole-5-carbaldehyde with primary amines to form Schiff bases (imines) is a robust and straightforward reaction. These products are not merely synthetic intermediates but often exhibit interesting biological activities themselves or serve as versatile ligands in coordination chemistry.[2][3]

Causality of Experimental Choices:

  • Solvent: Ethanol or methanol are commonly employed as they effectively dissolve the reactants and the hydrochloride salt can be neutralized in situ with a mild base.[3]

  • Catalyst: A few drops of a weak acid, such as glacial acetic acid, can catalyze the dehydration step, accelerating the formation of the imine.

  • Temperature: Refluxing conditions are typically sufficient to drive the reaction to completion by removing the water formed during the reaction.

Schiff_Base_Formation 1-Ethyl-1H-imidazole-5-carbaldehyde_HCl 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride Intermediate Hemiaminal Intermediate 1-Ethyl-1H-imidazole-5-carbaldehyde_HCl->Intermediate + R-NH2 - HCl Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Schiff_Base Schiff Base (Imine) Intermediate->Schiff_Base - H2O (Acid Catalysis)

Caption: General workflow for Schiff base formation.

Experimental Protocol: Synthesis of a Novel Imidazole-based Schiff Base

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.61 g (10 mmol) of this compound in 40 mL of absolute ethanol.

  • Amine Addition: To this solution, add 1.1 equivalents (11 mmol) of the desired primary amine (e.g., aniline or a substituted aniline).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure Schiff base.

B. Knoevenagel Condensation: Constructing α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds.[4] 1-Ethyl-1H-imidazole-5-carbaldehyde readily undergoes this reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, to yield electron-deficient alkenes. These products are valuable intermediates for the synthesis of various heterocyclic systems and have applications in materials science and medicinal chemistry.

Causality of Experimental Choices:

  • Active Methylene Compound: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, Meldrum's acid) determines the nature of the resulting α,β-unsaturated product.

  • Catalyst: A weak base, such as piperidine, pyrrolidine, or even imidazole itself, is typically used to deprotonate the active methylene compound, generating the nucleophilic carbanion.[5]

  • Solvent: A non-polar aprotic solvent like dichloromethane or a polar aprotic solvent like ethanol can be used. The choice often depends on the solubility of the reactants and the catalyst.

Knoevenagel_Condensation Imidazole_Aldehyde 1-Ethyl-1H-imidazole-5-carbaldehyde Alkoxide Alkoxide Intermediate Imidazole_Aldehyde->Alkoxide + Carbanion Active_Methylene Active Methylene Compound (CH2Z1Z2) Carbanion Carbanion Intermediate Active_Methylene->Carbanion Deprotonation Base_Catalyst Base Catalyst Base_Catalyst->Carbanion Carbanion->Alkoxide Product α,β-Unsaturated Product Alkoxide->Product - H2O

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocol: Synthesis of an Imidazole-substituted α,β-Unsaturated Nitrile

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.24 g (10 mmol) of 1-Ethyl-1H-imidazole-5-carbaldehyde (the free base, obtained by neutralization of the hydrochloride salt) and 0.66 g (10 mmol) of malononitrile in 20 mL of ethanol.

  • Catalyst Addition: Add 0.1 mL of piperidine to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: If necessary, the product can be recrystallized from ethanol to yield the pure α,β-unsaturated nitrile.

C. Reductive Amination: A Versatile Route to Substituted Amines

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines.[6][7] This one-pot reaction combines the formation of a Schiff base with its immediate reduction. This strategy is widely used in pharmaceutical and agrochemical research for the introduction of diverse amine functionalities.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations as it is mild enough not to reduce the starting aldehyde but is effective at reducing the intermediate iminium ion.[8] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.

  • Solvent: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used to prevent the hydrolysis of the reducing agent and the intermediate iminium ion.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more electrophilic than the corresponding imine.[8]

Reductive_Amination Imidazole_Aldehyde 1-Ethyl-1H-imidazole-5-carbaldehyde Iminium_Ion Iminium Ion Intermediate Imidazole_Aldehyde->Iminium_Ion + Amine - H2O Amine Primary or Secondary Amine Amine->Iminium_Ion Product Substituted Amine Iminium_Ion->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: The one-pot reductive amination process.

Experimental Protocol: Synthesis of a N-Substituted 1-Ethyl-1H-imidazol-5-yl)methanamine

  • Reactant Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1.61 g (10 mmol) of this compound and dissolve it in 50 mL of anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add 1.2 equivalents (12 mmol) of the desired amine (primary or secondary). If the amine is a hydrochloride salt, add 1.2 equivalents of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Iminium Ion Formation: Add 0.6 mL (10 mmol) of glacial acetic acid and stir the mixture at room temperature for 30 minutes.

  • Reduction: In a single portion, add 3.18 g (15 mmol) of sodium triacetoxyborohydride (NaBH(OAc)₃). Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

III. Broader Synthetic Potential and Future Outlook

The applications of this compound extend beyond these three core reactions. It is a valuable precursor in multicomponent reactions, such as the Ugi or Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. Furthermore, its derivatives have been explored as potential kinase inhibitors and in the synthesis of other biologically active compounds.[9] The continued exploration of this versatile building block is expected to yield novel molecules with significant potential in various fields of chemical and biological sciences.

References

  • This cit
  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • This cit
  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • This cit
  • Zheng, Q., et al. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Aston Publications Explorer. Retrieved from [Link]

  • IJARSCT. (n.d.). Synthesis of Imidazole by Using Different Schiff's Base. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • This cit
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]

Sources

Mastering the Synthesis of a Key Pharmaceutical Intermediate: 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the imidazole scaffold stands as a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. Among the myriad of functionalized imidazoles, 1-Ethyl-1H-imidazole-5-carbaldehyde and its hydrochloride salt have emerged as pivotal building blocks.[1] The aldehyde functionality at the C5 position provides a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the reaction conditions, mechanistic underpinnings, and detailed protocols for the synthesis of this compound, tailored for researchers and professionals in drug development.

The Vilsmeier-Haack Reaction: A Deep Dive into the Formylation of 1-Ethyl-1H-imidazole

The synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde is most effectively achieved through the Vilsmeier-Haack reaction. This powerful formylation method is particularly well-suited for electron-rich heterocyclic systems.[2][3] The reaction's success hinges on the in-situ generation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the interaction of a tertiary amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a well-established two-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements leads to the formation of the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][6]

  • Electrophilic Aromatic Substitution: The electron-rich 1-ethyl-1H-imidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C5 position due to the directing effects of the nitrogen atoms within the imidazole ring. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[2]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazole 1-Ethyl-1H-imidazole Intermediate Iminium Salt Intermediate Imidazole->Intermediate + Vilsmeier Reagent Aldehyde 1-Ethyl-1H-imidazole-5-carbaldehyde Intermediate->Aldehyde Aqueous Workup (Hydrolysis)

Figure 1: The two-stage mechanism of the Vilsmeier-Haack reaction.

Detailed Protocol for the Synthesis of this compound

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
1-Ethyl-1H-imidazole7098-07-996.1310.0 g (104 mmol)≥98%
Phosphorus oxychloride (POCl₃)10025-87-3153.3324.0 g (15.6 mL, 157 mmol)≥99%
N,N-Dimethylformamide (DMF)68-12-273.09100 mLAnhydrous, ≥99.8%
Dichloromethane (DCM)75-09-284.93200 mLAnhydrous, ≥99.8%
Saturated Sodium Bicarbonate (NaHCO₃) solution71-36-384.01As needed-
Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededAnhydrous
Diethyl Ether60-29-774.12As neededAnhydrous
Hydrochloric Acid (HCl) in Diethyl Ether--As needed2.0 M solution
Experimental Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (15.6 mL, 157 mmol) dropwise to the stirred DMF over a period of 30 minutes. Causality: This slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent. The mixture should become a thick, pale-yellow to white slurry.

Step 2: Formylation of 1-Ethyl-1H-imidazole

  • Dissolve 1-Ethyl-1H-imidazole (10.0 g, 104 mmol) in anhydrous DCM (100 mL).

  • Add the 1-ethyl-1H-imidazole solution to the pre-formed Vilsmeier reagent at 0 °C via the dropping funnel over 30 minutes.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 4-6 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

Step 3: Work-up and Isolation of the Free Base

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g). Caution: This quenching step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Ethyl-1H-imidazole-5-carbaldehyde as an oil or a semi-solid.

Step 4: Purification of the Free Base

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).[7]

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure 1-Ethyl-1H-imidazole-5-carbaldehyde.

Step 5: Formation of the Hydrochloride Salt

  • Dissolve the purified 1-Ethyl-1H-imidazole-5-carbaldehyde in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Synthesis_Workflow Start Start Vilsmeier_Prep Step 1: Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Vilsmeier_Prep Formylation Step 2: Add 1-Ethyl-1H-imidazole (Reflux in DCM) Vilsmeier_Prep->Formylation Workup Step 3: Aqueous Workup (Quench, Neutralize, Extract) Formylation->Workup Purification Step 4: Column Chromatography Workup->Purification Salt_Formation Step 5: Form Hydrochloride Salt (HCl in Diethyl Ether) Purification->Salt_Formation End End Product: 1-Ethyl-1H-imidazole-5-carbaldehyde HCl Salt_Formation->End

Figure 2: Workflow for the synthesis of the target compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct singlets for the imidazole ring protons, and a singlet for the aldehyde proton at approximately 9-10 ppm.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ethyl carbons, the imidazole ring carbons, and a downfield signal for the carbonyl carbon of the aldehyde.

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak corresponding to the free base.

  • Melting Point: The hydrochloride salt should have a sharp and defined melting point.

Safety and Handling

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • The Vilsmeier-Haack reaction is exothermic and should be performed with adequate cooling.

  • Dichloromethane and diethyl ether are volatile and flammable solvents. Work in a well-ventilated area away from ignition sources.

  • 1-Ethyl-1H-imidazole-5-carbaldehyde is classified as harmful if swallowed (H302).

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a diverse range of bioactive molecules, including:

  • Enzyme Inhibitors: The aldehyde can be readily converted into various functional groups that can interact with the active sites of enzymes.[1]

  • Receptor Modulators: Elaboration of the aldehyde functionality allows for the synthesis of ligands that can bind to and modulate the activity of cellular receptors.[1]

  • Antimicrobial and Anticancer Agents: The imidazole core is a common feature in many antimicrobial and anticancer drugs, and this intermediate provides a convenient entry point for their synthesis.

Conclusion

The Vilsmeier-Haack reaction provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed protocol outlined in this guide, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The versatility of the aldehyde group ensures its continued importance as a key building block in the quest for novel and effective therapeutics.

References

  • MySkinRecipes. 1-Ethyl-1H-imidazole-5-carbaldehyde. Available from: [Link]

  • MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available from: [Link]

  • Chem-Station. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier reagent. Available from: [Link]

  • Jakir, M. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Pandey, S. et al. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC. Available from: [Link]

  • Orhan, E. et al. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available from: [Link]

Sources

Application Note & Protocol Guide: High-Purity Isolation of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview and detailed protocols for the purification of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, a critical building block in pharmaceutical and organic synthesis.[1] Achieving high purity of this intermediate is paramount for the reliability of downstream applications, including drug development and materials science. This document outlines two primary purification methodologies: flash column chromatography and recrystallization. It delves into the underlying chemical principles, provides step-by-step experimental protocols, and offers field-proven troubleshooting advice to overcome common challenges such as chromatographic tailing and recrystallization failures. The protocols are designed to be self-validating, ensuring researchers can confidently obtain and verify the purity of the target compound.

Introduction: The Imperative for Purity

This compound serves as a versatile precursor in the synthesis of a wide range of biologically active molecules and functional materials. The presence of impurities—such as unreacted starting materials, side-products, or residual solvents from synthesis—can drastically alter reaction kinetics, compromise biological assay results, and introduce artifacts in analytical characterization. Commercial suppliers of this reagent often do not provide detailed analytical data, placing the responsibility on the researcher to confirm its identity and purity before use.[2] This guide provides the necessary framework to achieve >99% purity, a critical standard for drug discovery and development professionals.

The key structural features of the molecule—a basic N-ethyl imidazole ring, a polar carbaldehyde group, and its formulation as a hydrochloride salt—dictate the purification strategy. The basicity of the imidazole nitrogen often leads to strong interactions with acidic stationary phases in chromatography, while the salt form influences its solubility profile.

Part I: Purification by Flash Column Chromatography

Flash column chromatography is an effective method for purifying moderate to large quantities of the crude product, especially when dealing with complex mixtures of impurities. The primary challenge with imidazole derivatives is their tendency to interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing.[3] This can be mitigated by modifying the mobile phase or choosing an alternative stationary phase.

Principle of Separation

The separation relies on the differential partitioning of the compound and impurities between the stationary phase (silica gel) and the mobile phase (eluent). Due to the polar nature of the aldehyde and the ionic character of the hydrochloride, a relatively polar solvent system is required for elution.

Protocol 1: Modified Flash Chromatography on Silica Gel

This protocol incorporates a basic modifier to improve peak shape and separation efficiency.

Materials:

  • Crude this compound

  • Silica Gel (Standard Grade, 60 Å, 40-63 µm)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware for chromatography

Step-by-Step Methodology:

  • Solvent System Selection (TLC Analysis):

    • Prepare a stock solution of the crude material in methanol.

    • On a TLC plate, spot the crude material and develop it in various solvent systems. A good starting point is a mixture of Dichloromethane and Methanol.

    • To counteract the acidic nature of the silica, add a small amount of triethylamine (0.1-1%) to the mobile phase.[3][4]

    • Aim for a retention factor (Rf) of approximately 0.3 for the target compound, ensuring good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., DCM).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent mixture (e.g., 99.5:0.5 DCM:TEA).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude compound in a minimal amount of a suitable solvent (like methanol).

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Gently add the dry-loaded sample to the top of the packed column, creating a uniform, flat layer. Dry loading often results in sharper bands and superior separation.[3]

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. A gradient elution is often most effective.

    • Start with a low polarity mixture (e.g., 98:2 DCM:MeOH + 0.5% TEA) and gradually increase the proportion of the polar solvent (Methanol).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product, as identified by TLC.

    • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified compound.

Data Presentation & Troubleshooting

Table 1: Example Solvent Systems for Chromatography

Mobile Phase System Ratio (v/v) Expected Rf Notes
DCM / Methanol / TEA 95 : 5 : 0.5 ~0.35 Good starting point for elution. TEA is crucial to prevent tailing.
Ethyl Acetate / Hexane / TEA Not Recommended - Typically not polar enough for the hydrochloride salt.

| Ethyl Acetate / Methanol / TEA | 90 : 10 : 0.5 | ~0.40 | An alternative system if DCM is not desired. |

Experimental Workflow Diagram

chromatography_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Analysis (DCM/MeOH + 0.5% TEA) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Gradient Elution Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Purified Product Evap->Pure

Caption: Workflow for the purification of 1-Ethyl-1H-imidazole-5-carbaldehyde HCl via flash chromatography.

Part II: Purification by Recrystallization

Recrystallization is a powerful technique for achieving very high purity and is an excellent final polishing step after chromatography.[3] The success of this method hinges on selecting an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures.

Principle of Purification

This technique exploits differences in solubility between the target compound and impurities. As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Impurities, being present in lower concentrations, ideally remain dissolved in the solvent (mother liquor).

Protocol 2: Recrystallization from a Mixed-Solvent System

For a polar salt like this compound, a single solvent may not provide the ideal solubility profile. A mixed-solvent system, typically comprising a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which it is poorly soluble), is often effective.

Materials:

  • Chromatography-purified or crude this compound

  • Solvents for screening (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Diethyl Ether)

  • Erlenmeyer flask, reflux condenser, heating mantle

  • Buchner funnel and filter paper for vacuum filtration

Step-by-Step Methodology:

  • Solvent System Screening:

    • Place a small amount (~20-30 mg) of the crude product in a test tube.

    • Add a few drops of a potential primary solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too effective. If it is insoluble, heat the solvent to its boiling point. A good primary solvent will dissolve the compound when hot.[3]

    • Once a good primary solvent is found, a suitable anti-solvent can be identified (e.g., diethyl ether or ethyl acetate). The anti-solvent should be miscible with the primary solvent but should not dissolve the compound.

  • Dissolution:

    • Place the compound in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the hot primary solvent (e.g., hot ethanol) required to fully dissolve the solid. Perform this step on a heating mantle.

  • Inducing Crystallization:

    • Remove the flask from the heat. Slowly add the anti-solvent (e.g., diethyl ether) dropwise with swirling until the solution becomes faintly turbid (cloudy).

    • If too much anti-solvent is added, clarify the solution by adding a few drops of the hot primary solvent until it is clear again.

    • Troubleshooting "Oiling Out": If the compound separates as a liquid instead of a solid, it has "oiled out." This occurs when the solution becomes supersaturated too quickly. To fix this, add more hot primary solvent to redissolve the oil and allow the solution to cool much more slowly.[3]

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture or the pure, cold anti-solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Solvent Selection Logic

Table 2: Example Solvent Pairs for Recrystallization Screening

Primary Solvent (Good) Anti-Solvent (Poor) Expected Outcome
Ethanol Diethyl Ether A common and effective system for polar salts.
Methanol Ethyl Acetate Good polarity difference; methanol is highly effective at dissolving the salt.

| Isopropanol | Hexanes | Another viable option, offering a different solubility profile. |

solvent_selection start Add small amount of test solvent dissolves_cold Dissolves at room temp? start->dissolves_cold dissolves_hot Dissolves when heated to boiling? dissolves_cold->dissolves_hot No result_mix Result: Use as part of a mixed-solvent system dissolves_cold->result_mix Yes crystals_cool Crystals form upon cooling? dissolves_hot->crystals_cool Yes result_bad Result: Poor Solvent (Discard) dissolves_hot->result_bad No result_good Result: Good Solvent (Proceed) crystals_cool->result_good Yes crystals_cool->result_mix No

Sources

Application Note: Comprehensive Characterization of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the comprehensive analytical characterization of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride (EICH), a heterocyclic compound of interest in pharmaceutical development and organic synthesis.[1] The protocols outlined herein are designed to confirm the identity, purity, and structural integrity of EICH using a multi-technique approach. We will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process, ensuring trustworthy and reproducible results.

Introduction

This compound is a substituted imidazole derivative containing a reactive aldehyde functional group. The imidazole ring is a crucial pharmacophore found in many therapeutic agents, making its derivatives valuable intermediates in drug discovery.[2][3] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.[4][5] Accurate and robust analytical characterization is paramount to ensure the quality and consistency of this key building block for further synthetic applications and biological screening. This guide presents a suite of validated analytical methods to provide a complete profile of EICH.

Physicochemical Properties

A foundational understanding of the physicochemical properties of EICH is essential for selecting appropriate analytical conditions.

PropertyValueSource
Molecular Formula C₆H₉ClN₂O[6]
Molecular Weight 160.6 g/mol [6]
Appearance White to off-white solid[6]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[6]

Analytical Methodologies

A multi-pronged analytical approach is necessary for the unambiguous characterization of EICH. The following sections detail the protocols and rationale for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all atoms in the EICH molecule. The protonation of the imidazole nitrogen by HCl is expected to cause a downfield shift of adjacent protons.[4]

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample EICH Sample Dissolve Dissolve Sample->Dissolve Solvent DMSO-d₆ Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire_1H Acquire ¹H Spectrum NMR_Tube->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Tube->Acquire_13C Process_1H Process ¹H Data (FT, Phasing, Baseline) Acquire_1H->Process_1H Process_13C Process ¹³C Data (FT, Phasing, Baseline) Acquire_13C->Process_13C Integrate Integrate ¹H Peaks Process_1H->Integrate Assign_13C Assign ¹³C Signals Process_13C->Assign_13C Assign_1H Assign ¹H Signals Integrate->Assign_1H MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample EICH Sample Dilute Dilute to ~1 µg/mL Sample->Dilute Solvent Methanol/Water (1:1) Solvent->Dilute Infuse Infuse into ESI Source Dilute->Infuse Acquire_MS1 Acquire Full Scan MS Infuse->Acquire_MS1 Acquire_MS2 Acquire MS/MS (Fragmentation) Acquire_MS1->Acquire_MS2 Analyze_MS1 Determine [M+H]⁺ Acquire_MS1->Analyze_MS1 Analyze_MS2 Analyze Fragmentation Acquire_MS2->Analyze_MS2 Confirm_MW Confirm Molecular Weight Analyze_MS1->Confirm_MW Propose_Frag Propose Fragmentation Pathway Analyze_MS2->Propose_Frag HPLC_Workflow Prep Sample & Mobile Phase Preparation System HPLC System Equilibration Prep->System Inject Inject Sample System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Process Data Processing (Peak Integration) Detect->Process Report Purity Calculation Process->Report

Sources

Application Note: 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of biologically active compounds and pharmaceuticals.[1] This application note provides a detailed guide for utilizing 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, a versatile and reactive building block, in the synthesis of diverse heterocyclic systems. We will explore its application in the formation of Schiff bases and subsequent cyclocondensation reactions, offering field-proven protocols, mechanistic insights, and key experimental considerations. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for synthesizing novel imidazole-containing entities for drug discovery and materials science.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold due to its unique electronic properties and its ability to participate in hydrogen bonding, making it a frequent component of molecules designed to interact with biological targets.[1] Consequently, functionalized imidazoles like 1-Ethyl-1H-imidazole-5-carbaldehyde serve as high-value intermediates for constructing more complex molecular architectures.[2] The aldehyde functional group at the C5 position is a key handle for synthetic elaboration, primarily through reactions with nucleophiles. This note focuses on the most fundamental and powerful of these transformations: the formation of Schiff bases and their use in constructing larger, often fused, heterocyclic systems.

Reagent Overview and Handling

This compound is a solid material that serves as a stable source of the reactive aldehyde. The hydrochloride salt form enhances stability and shelf-life; however, it necessitates neutralization in situ to liberate the free base for reaction, a critical step detailed in the protocols below.

PropertyValueReference
Chemical Name This compound[3]
CAS Number 1914148-58-5[3]
Molecular Formula C₆H₉ClN₂O[3]
Molecular Weight 160.6 g/mol [3]
Appearance Solid
Storage Room temperature, store in a dry, well-ventilated place[2]
Safety Warning. Acute toxicity (Oral). Wear protective gloves/clothing/eye protection.

Core Application: Synthesis of Imidazole-Based Schiff Bases (Imines)

The condensation of the aldehyde with a primary amine to form an imine (or Schiff base) is one of the most reliable and versatile reactions in organic synthesis.[4] These imines are not only stable compounds in their own right but also serve as key intermediates for further transformations.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. The key to success when using the hydrochloride salt is the initial deprotonation of the imidazole ring. An appropriate base neutralizes the HCl salt, freeing the lone pair on the imidazole nitrogen and activating the molecule for subsequent reaction. The reaction is typically driven to completion by the removal of water, often facilitated by the choice of solvent or a dehydrating agent.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Schiff Base Formation R_HCl 1-Ethyl-1H-imidazole-5-carbaldehyde HCl R_Free Free Aldehyde R_HCl->R_Free + Base - Base·HCl Base Base (e.g., Et3N) Imine Schiff Base (Imine) R_Free->Imine + R'-NH2 - H2O Amine R'-NH2 (Primary Amine)

General mechanism for Schiff base formation.
Protocol 1: General Procedure for Schiff Base Synthesis

This protocol describes a robust method for condensing this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine) (1.05 eq)

  • Triethylamine (Et₃N) or Sodium Hydroxide (1.1 eq)

  • Methanol or Ethanol (as solvent)

  • Anhydrous Magnesium Sulfate (for drying)

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

    • Expert Insight: Methanol is an excellent solvent for both the salt and the free base, and it helps to sequester the water formed during the reaction.

  • Neutralization: Add triethylamine (1.1 eq) dropwise to the suspension at room temperature. Stir for 15-20 minutes. A clear solution should form as the free imidazole aldehyde is generated.[5]

    • Causality: This step is critical. Without neutralizing the hydrochloride, the aldehyde's reactivity is diminished, and the amine nucleophile may be protonated and rendered unreactive, leading to poor or no conversion.

  • Amine Addition: Add the primary amine (1.05 eq) to the solution.

  • Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde spot.

    • Self-Validation: A co-spot of the starting material and the reaction mixture on the TLC plate will clearly show the conversion to a new, typically less polar, product spot (the imine).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the crude residue in a suitable solvent like ethyl acetate and wash with water to remove the triethylamine hydrochloride salt. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude Schiff base.

  • Final Product: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.

Workflow for Schiff Base Synthesis.

Advanced Application: One-Pot Synthesis of Fused Imidazo[1,2-a]pyrimidines

Building on the Schiff base formation, a subsequent intramolecular cyclization can be employed to construct more complex fused heterocyclic systems. This protocol outlines a potential synthesis of an imidazo[1,2-a]pyrimidine, a scaffold known for its diverse biological activities.

Mechanistic Rationale

This reaction is a tandem process. First, the aldehyde reacts with a bifunctional reagent like 2-aminopyrimidine to form the corresponding Schiff base in situ. Upon heating, the pyrimidine nitrogen acts as a nucleophile, attacking the imine carbon in an intramolecular fashion. A subsequent aromatization step (dehydration) yields the stable, fused heterocyclic product.

Protocol 2: Synthesis of an Ethyl-Substituted Imidazo[1,2-a]pyrimidine

Materials:

  • This compound (1.0 eq)

  • 2-Aminopyrimidine (or substituted analogue) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethylformamide (DMF) (as solvent)

  • Polyphosphoric acid (PPA) or Eaton's reagent (as catalyst/dehydrating agent)

Procedure:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq), 2-aminopyrimidine (1.0 eq), and finely ground anhydrous potassium carbonate (2.5 eq).

    • Expert Insight: K₂CO₃ acts as both the neutralizing base for the hydrochloride and a promoter for the condensation. DMF is used as a high-boiling polar aprotic solvent suitable for this type of reaction.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Initial Condensation: Stir the mixture at 80-90 °C for 4-6 hours to ensure the formation of the Schiff base intermediate. Monitor by TLC.

  • Cyclization: After the initial condensation, carefully add polyphosphoric acid (a few drops) or Eaton's reagent to the reaction mixture. Increase the temperature to 120-140 °C and maintain for another 6-12 hours.

    • Causality: The acidic catalyst promotes the intramolecular cyclization and the subsequent dehydration step, which is the driving force for the formation of the aromatic fused system.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with stirring. The crude product may precipitate.

  • Neutralization & Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. The crude product should be purified by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyrimidine derivative.

Workflow for One-Pot Fused Heterocycle Synthesis.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its primary utility lies in its ability to readily form Schiff bases, which can be isolated as final products or used as intermediates for constructing complex, fused heterocyclic systems. The protocols provided herein demonstrate the straightforward yet powerful applications of this reagent, emphasizing the critical step of in situ neutralization. By leveraging these methods, researchers can efficiently generate libraries of novel imidazole-containing compounds for screening in drug discovery and for the development of new functional materials.

References

  • MySkinRecipes. 1-Ethyl-1H-imidazole-5-carbaldehyde. [Link]

  • National Center for Biotechnology Information. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC. [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

  • ResearchGate. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. [Link]

  • Oriental Journal of Chemistry. Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. [Link]

  • Indian Journal of Advances in Chemical Science. A Short Review: Methodologies for the Synthesis of Schiff's Bases. [Link]

  • Der Pharma Chemica. Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. [Link]

  • National University of Ireland, Maynooth. THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS. [Link]

  • DergiPark. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

  • Amerigo Scientific. 1-Ethyl-1H-imidazole-5-carbaldehyde. [Link]

  • ResearchGate. Is there any chance for synthesis Schiff bases using 4-methyl-5-imidazole carboxaldehyde?. [Link]

Sources

Application Notes and Protocols: N-Alkylation of Imidazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Imidazole Carbaldehydes

Imidazole-containing compounds are foundational scaffolds in medicinal chemistry and materials science, lauded for their diverse biological activities and versatile chemical properties.[1][2] The strategic introduction of alkyl groups onto the nitrogen atoms of the imidazole ring—a process known as N-alkylation—profoundly influences the parent molecule's physicochemical characteristics.[3][4] This modification can enhance lipophilicity, modulate solubility, improve metabolic stability, and ultimately, fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.[4]

Imidazole carbaldehydes, specifically, are highly valuable synthetic intermediates. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the protocols for the N-alkylation of imidazole carbaldehydes, delving into the mechanistic underpinnings of the reaction and offering detailed, field-tested experimental procedures.

Mechanistic Considerations in N-Alkylation

The N-alkylation of an imidazole ring is fundamentally a nucleophilic substitution reaction. The imidazole nitrogen, acting as a nucleophile, attacks an electrophilic alkylating agent. However, the tautomeric nature of the imidazole ring and the potential for di-alkylation present key challenges that necessitate a careful selection of reaction conditions to ensure regioselectivity and mono-alkylation.

Two of the most prevalent and effective methods for the N-alkylation of imidazoles are the classical SN2 reaction using alkyl halides and the Mitsunobu reaction.

Classical SN2 Alkylation with Alkyl Halides

This widely employed method involves the deprotonation of the imidazole nitrogen with a suitable base to form a highly nucleophilic imidazolide anion. This anion then readily attacks an alkyl halide in a typical SN2 fashion.

The choice of base is critical and depends on the acidity of the imidazole proton and the reactivity of the alkylating agent. Common bases range from milder options like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH).[4] The solvent also plays a crucial role, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile being preferred as they effectively solvate the cation of the base without hindering the nucleophilicity of the imidazolide anion.

A common challenge, particularly with unsymmetrical imidazoles, is the formation of a mixture of regioisomers.[5][6] The alkylation can occur at either of the two nitrogen atoms. The regioselectivity is influenced by both steric and electronic factors. Bulky substituents on the imidazole ring will sterically hinder the approach of the alkylating agent to the adjacent nitrogen, favoring alkylation at the less hindered nitrogen.[5][7] Electron-withdrawing groups, such as the carbaldehyde moiety, decrease the nucleophilicity of the adjacent nitrogen, thereby favoring alkylation at the more distant nitrogen.[7]

The Mitsunobu Reaction: A Milder Alternative

The Mitsunobu reaction offers a powerful and often milder alternative for the N-alkylation of imidazoles, particularly when dealing with sensitive substrates or when direct alkylation with halides proves challenging.[5][8] This reaction utilizes an alcohol as the alkylating agent in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

The reaction proceeds through the formation of a key intermediate, an alkoxyphosphonium salt, which is then attacked by the nucleophilic imidazole. A significant advantage of the Mitsunobu reaction is that it often proceeds under neutral and mild conditions, which can be beneficial for substrates bearing sensitive functional groups.[8] Furthermore, it can provide a pathway to N-alkylated products that are not easily accessible through traditional SN2 methods.[9][10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of a generic imidazole carbaldehyde. It is imperative that all reactions are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: N-Alkylation using an Alkyl Halide with a Strong Base (NaH)

This protocol is well-suited for a broad range of primary and secondary alkyl halides.

Materials and Reagents:

  • Imidazole carbaldehyde derivative

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen, add the imidazole carbaldehyde (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Protocol 2: N-Alkylation using the Mitsunobu Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Imidazole carbaldehyde derivative

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: Dissolve the imidazole carbaldehyde (1.0 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere.[5]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of DIAD or DEAD (1.5 equivalents) in the same solvent.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[5]

  • Purification: Upon completion, remove the solvent under reduced pressure and purify the crude product directly by column chromatography on silica gel.[5]

Data Presentation

The choice of reaction conditions can significantly impact the yield of the N-alkylation reaction. The following table provides a general framework for expected outcomes based on the chosen methodology and reagents.

EntryImidazole SubstrateAlkylating AgentBase/ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Imidazole-4-carbaldehydeMethyl IodideNaHDMFrt2-485-95
2Imidazole-4-carbaldehydeBenzyl BromideK₂CO₃AcetonitrileReflux12-1870-85
32-Methylimidazole-4-carbaldehydeEthyl BromideNaHTHFrt6-880-90
4Imidazole-4-carbaldehydeEthanolPPh₃, DIADTHFrt12-2460-75
5Imidazole-4-carbaldehydeIsopropanolPPh₃, DEADDCMrt18-3650-65

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of imidazole carbaldehydes.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification cluster_analysis Analysis start Imidazole Carbaldehyde reagents Add Solvent & Base/Mitsunobu Reagents start->reagents add_alkyl Add Alkylating Agent (Alkyl Halide or Alcohol) reagents->add_alkyl react Stir at appropriate temperature add_alkyl->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Alkylated Product purify->product characterize Characterization (NMR, MS) product->characterize

Caption: General experimental workflow for the N-alkylation of imidazole carbaldehydes.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Conversion 1. Inactive base (e.g., NaH exposed to air/moisture).2. Poor quality or unreactive alkylating agent.3. Insufficient reaction temperature or time.1. Use fresh, properly handled NaH.2. Verify the purity of the alkylating agent.3. Increase reaction temperature and/or extend reaction time, monitoring by TLC.
Formation of Di-alkylated Product 1. Use of excess alkylating agent.2. Highly reactive alkylating agent.1. Use a stoichiometric amount or slight excess (1.05-1.1 eq) of the alkylating agent.2. Add the alkylating agent slowly to the reaction mixture.
Mixture of Regioisomers Inherent reactivity of the unsymmetrical imidazole.1. Carefully choose reaction conditions to favor one isomer (e.g., steric hindrance from a bulky base).2. Separation of isomers by careful column chromatography or recrystallization.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Incompatible solvent or base.1. Lower the reaction temperature.2. Screen alternative solvents and bases.

References

  • Reid, J. R., et al. (2017). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PMC. Available at: [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Available at: [Link]

  • Pergament, I., et al. (2011). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. NIH. Available at: [Link]

  • Ye, M., et al. (2010). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Request PDF. Available at: [Link]

  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. ResearchGate. Available at: [Link]

  • Gu, J., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. Available at: [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Semantic Scholar. Available at: [Link]

  • Boumoud, B., et al. (2017). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PMC. Available at: [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available at: [Link]

  • Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago. Available at: [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at: [Link]

  • Chinese Journal of Applied Chemistry. (2005). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. Available at: [Link]

  • Boumoud, B., et al. (2017). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. Available at: [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available at: [Link]

Sources

1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride as a precursor for imidazolium salts

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride as a Strategic Precursor for the Synthesis of Functionalized Imidazolium Salts

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for utilizing this compound as a versatile precursor for the synthesis of 1,3-disubstituted imidazolium salts. These salts are a class of compounds with significant applications, ranging from ionic liquids to active pharmaceutical ingredients.[1] We will explore the strategic considerations behind the synthetic pathway, explain the causality of experimental choices, and provide a self-validating protocol for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions make it a cornerstone of drug design. Imidazolium salts, which are quaternized derivatives of imidazole, have emerged as particularly valuable targets.[2] They exhibit a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties, and are extensively used as N-heterocyclic carbene (NHC) precursors in catalysis.[3][4]

This compound serves as an ideal starting material for creating a diverse library of imidazolium salts. Its key features include:

  • Pre-functionalization: The N1 position is already substituted with an ethyl group, directing subsequent reactions to the N3 position.

  • Reactive Handle: The aldehyde group at the C5 position provides a versatile site for further chemical modifications, such as reductive amination, condensation reactions, or oxidation to a carboxylic acid.[5]

  • Hydrophilic Nature: The hydrochloride salt form ensures good solubility in polar solvents, simplifying handling and initial reaction setups.

This document will guide the user through the synthesis of a representative imidazolium salt via N-alkylation, a fundamental and robust transformation.[6]

The Core Transformation: N-Alkylation to Imidazolium Salts

The primary reaction to convert the precursor into an imidazolium salt is N-alkylation (also known as quaternization). This reaction involves treating the N-substituted imidazole with an alkylating agent, typically an alkyl halide, leading to the formation of a positively charged imidazolium cation.

Mechanism Rationale: The reaction proceeds via a standard SN2 nucleophilic substitution mechanism. The lone pair of electrons on the N3 nitrogen of the imidazole ring acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. The choice of solvent, temperature, and the nature of the alkylating agent are critical parameters that dictate the reaction's efficiency and rate.[7][8]

Below is a general workflow for this synthetic transformation.

G cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Validation start 1-Ethyl-1H-imidazole- 5-carbaldehyde HCl reagents Select Alkylating Agent (R-X) & Solvent (e.g., Acetonitrile) start->reagents Step 1 reaction N-Alkylation Reaction (Heating under Inert Atmosphere) reagents->reaction Step 2 tlc Reaction Monitoring (TLC) reaction->tlc Continuous cool Cool to Room Temperature tlc->cool Upon Completion precip Precipitation / Filtration cool->precip purify Purification (Recrystallization / Washing) precip->purify product Final Imidazolium Salt purify->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General workflow for imidazolium salt synthesis.

Detailed Protocol: Synthesis of 1-Ethyl-3-benzyl-5-formyl-1H-imidazolium Bromide

This protocol details the synthesis of a representative imidazolium salt using benzyl bromide as the alkylating agent. This procedure is designed to be self-validating through clear monitoring and characterization steps.

3.1. Materials and Reagents

ReagentCAS NumberSupplierNotes
This compound1914148-58-5e.g., ChemicalBook[9]Starting material. The free base can also be used.
Benzyl Bromide100-39-5e.g., Sigma-AldrichLachrymatory, handle in a fume hood.
Acetonitrile (CH₃CN), Anhydrous75-05-8Any major supplierReaction solvent. Must be dry.
Diethyl Ether (Et₂O), Anhydrous60-29-7Any major supplierUsed for precipitation and washing.
TLC PlatesN/AAny major supplierSilica gel 60 F₂₅₄
Mobile Phase for TLCN/AN/Ae.g., Dichloromethane:Methanol (9:1 v/v)

3.2. Experimental Procedure

  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.60 g, 10.0 mmol, 1.0 eq).

    • Add anhydrous acetonitrile (20 mL). Stir the suspension.

    • Scientist's Note: While the hydrochloride salt is used here, starting with the free base (1-Ethyl-1H-imidazole-5-carbaldehyde, CAS 842972-42-3) is also common.[10][11] If using the free base, a preliminary neutralization step is not required, but ensuring anhydrous conditions remains critical.

  • Addition of Alkylating Agent:

    • Under an inert atmosphere (e.g., Nitrogen or Argon), add benzyl bromide (1.71 g, 1.19 mL, 10.0 mmol, 1.0 eq) dropwise to the stirred suspension at room temperature.

    • Causality: Using a slight excess of the alkylating agent can sometimes drive the reaction to completion, but a 1:1 stoichiometry is often sufficient for quaternization reactions and simplifies purification.[12]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-24 hours.

    • Scientist's Note: The reaction time is dependent on the reactivity of the alkylating agent. Less reactive halides may require longer heating times or higher temperatures.[13]

  • Monitoring (Self-Validation):

    • Periodically (e.g., every 4 hours), pause heating, cool the flask, and withdraw a small aliquot with a capillary tube.

    • Spot the aliquot on a TLC plate and elute with a suitable mobile phase (e.g., 9:1 DCM:MeOH).

    • Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material has been consumed and a new, more polar spot (which stays closer to the baseline) corresponding to the ionic product appears.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature. A white solid will likely precipitate.

    • Add anhydrous diethyl ether (20 mL) to the flask to facilitate further precipitation of the product.

    • Causality: Imidazolium salts are typically insoluble in non-polar solvents like diethyl ether, making this an effective method for isolation.[12][13]

    • Collect the solid product by vacuum filtration. Wash the solid with two portions of anhydrous diethyl ether (2 x 10 mL) to remove any unreacted benzyl bromide and other organic-soluble impurities.

  • Purification and Drying:

    • The filtered solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether).

    • Dry the final product under high vacuum for several hours to remove all residual solvent.

3.3. Characterization

To confirm the structure and purity of the synthesized 1-Ethyl-3-benzyl-5-formyl-1H-imidazolium bromide, the following analyses are recommended:

  • ¹H NMR: To confirm the presence of protons from the ethyl group, the newly introduced benzyl group, and the imidazole core, including the characteristic downfield shift of the C2-H proton (often >9.0 ppm).

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): To detect the molecular ion corresponding to the cationic part of the salt.

Versatility and Applications

The true power of this compound lies in the synthetic versatility it enables. By simply changing the alkylating agent, a wide array of imidazolium salts with tailored properties can be synthesized.

G cluster_reagents Alkylating Agents (R-X) cluster_products Resulting Imidazolium Salts precursor 1-Ethyl-1H-imidazole- 5-carbaldehyde r1 Methyl Iodide precursor->r1 + r2 Benzyl Bromide precursor->r2 r3 Long-chain Alkyl Bromide (e.g., C₁₂H₂₅Br) precursor->r3 r4 Functionalized Halide (e.g., 2-Bromoethanol) precursor->r4 p1 Increased Polarity r1->p1 Yields p2 Aromatic Functionality r2->p2 p3 Amphiphilic Properties (Surfactant-like) r3->p3 p4 Further Functionalization (via -OH group) r4->p4

Caption: Synthetic diversification from a single precursor.

Applications in Drug Development:

  • Antimicrobial Agents: Imidazolium salts with long alkyl chains often exhibit potent antimicrobial activity, which is correlated with their ability to disrupt bacterial cell membranes.[3][6]

  • Enzyme Inhibitors: The charged imidazolium headgroup can interact with active sites of enzymes, and the aldehyde can be further modified to target specific residues.[13]

  • Drug Delivery: As ionic liquids, certain imidazolium salts can enhance the solubility and permeability of poorly soluble drugs, offering a novel formulation strategy.[14]

Conclusion

This compound is a high-value, strategic precursor for constructing diverse and functionalized imidazolium salts. The N-alkylation protocol described herein is robust, scalable, and easily adaptable for various alkylating agents. The inherent functionality of the aldehyde group opens avenues for extensive post-synthesis modifications, making this precursor an invaluable tool for researchers in medicinal chemistry, materials science, and catalysis.

References
  • BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole. 7

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates. 15

  • Frontiers in Chemistry. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. 13

  • PMC - PubMed Central. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. 16

  • Science Codex. (2008). New uses for imidazolium salts in medicine and alternative energy. 17

  • ACS Omega. (n.d.). Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. 14

  • PMC - PubMed Central. (n.d.). The Medicinal Applications of Imidazolium Carbene Metal Complexes. 3

  • ResearchGate. (n.d.). Synthesis of imidazolium salts. 18

  • Request PDF. (2025). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. 6

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines. 12

  • PMC - PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. 2

  • ACS Publications. (n.d.). Synthesis of an N-Mesityl Substituted Chiral Imidazolium Salt for NHC-Catalyzed Reactions. 4

  • Request PDF. (2025). Functionalized Imidazolium Salts for Task-Specific Ionic Liquids and Their Applications. 1

  • University of Otago. (n.d.). N-Alkylation of imidazoles. 8

  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. 19

  • Amerigo Scientific. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. 10

  • Sigma-Aldrich. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde DiscoveryCPR 842972-42-3. 11

  • Organic Syntheses Procedure. (n.d.). 1H-Imidazole-2-carboxaldehyde. 20

  • MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. 5

  • ChemicalBook. (n.d.). This compound CAS 1914148-58-5. 9

Sources

Application Notes and Protocols: 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides detailed application notes and protocols for the use of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride as a versatile chemical intermediate in materials science. While direct applications of this specific molecule are emerging, its bifunctional nature, combining a reactive aldehyde group with an N-alkylated imidazole ring, opens significant potential in several advanced material domains. These notes are intended for researchers, materials scientists, and chemical engineers, offering both theoretical grounding and practical methodologies for its application in the synthesis of Metal-Organic Frameworks (MOFs), the formulation of corrosion inhibitors, the creation of functionalized ionic liquids, and the development of novel polymers.

Table of Contents

  • Introduction to this compound

    • Physicochemical Properties

    • Reactivity and Potential as a Material Precursor

  • Application I: Ligand Synthesis for Metal-Organic Frameworks (MOFs)

    • Scientific Rationale

    • Experimental Protocol: Oxidation and MOF Synthesis

    • Workflow Diagram

  • Application II: Development of Corrosion Inhibitors

    • Scientific Rationale

    • Experimental Protocol: Electrochemical Evaluation

    • Workflow Diagram

  • Application III: Precursor for Functionalized Ionic Liquids

    • Scientific Rationale

    • Experimental Protocol: Quaternization and Anion Exchange

    • Workflow Diagram

  • Application IV: Monomer for Advanced Polymer Synthesis

    • Scientific Rationale

    • Experimental Protocol: Reductive Amination and Polymerization

    • Workflow Diagram

  • References

Introduction to this compound

This compound is a heterocyclic organic compound featuring a five-membered imidazole ring with an ethyl group at the N1 position and a carbaldehyde (aldehyde) group at the C5 position.[1][2][3][4] The hydrochloride salt form enhances its stability and solubility in polar solvents. Its true potential in materials science lies in the orthogonal reactivity of its functional groups: the imidazole ring, which can coordinate with metal ions, and the aldehyde group, which can undergo a wide range of organic transformations.

Physicochemical Properties
PropertyValueSource
CAS Number 1914148-58-5[1]
Molecular Formula C₆H₉ClN₂O[1]
Molecular Weight 160.6 g/mol [1]
Appearance White to off-white solid[1]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[1]
Reactivity and Potential as a Material Precursor

The versatility of this compound stems from two key features:

  • N-Alkylated Imidazole Ring: The N-ethyl group prevents self-condensation and provides steric and electronic modifications compared to unsubstituted imidazole. The nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions.[2][5][6][7] This property is fundamental to its use in MOFs and as a corrosion inhibitor.

  • Aromatic Aldehyde Group: The aldehyde functionality is a gateway to numerous chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Schiff base formation). This allows for its incorporation into larger, functional molecules and polymer backbones.

Application I: Ligand Synthesis for Metal-Organic Frameworks (MOFs)

Scientific Rationale

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[8] Imidazole-based ligands, particularly those with carboxylate functionalities, are widely used due to the strong coordination of both the nitrogen and carboxylate groups.[1][2][3]

1-Ethyl-1H-imidazole-5-carbaldehyde can be readily oxidized to 1-ethyl-1H-imidazole-5-carboxylic acid. This resulting molecule serves as an excellent monotopic or ditopic ligand for MOF synthesis. The ethyl group can tune the pore environment of the resulting MOF, influencing its properties for applications like gas separation, catalysis, or chemical sensing.[5]

Experimental Protocol: Oxidation and MOF Synthesis

Part A: Oxidation of Aldehyde to Carboxylic Acid

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of water and tert-butanol.

  • Addition of Oxidant: Cool the solution in an ice bath. Add a solution of potassium permanganate (KMnO₄, ~1.5 eq) dropwise while stirring vigorously. Causality: The strong oxidizing agent KMnO₄ selectively converts the aldehyde to a carboxylate salt.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears. Acidify the mixture with dilute HCl to a pH of ~3-4, which will precipitate the carboxylic acid product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-ethyl-1H-imidazole-5-carboxylic acid.

Part B: Hydrothermal Synthesis of a Zinc-based MOF

  • Precursor Mixture: In a 20 mL scintillation vial, combine 1-ethyl-1H-imidazole-5-carboxylic acid (0.1 mmol), zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol), and 10 mL of N,N-Dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Hydrothermal Reaction: Seal the vial and place it in a programmable oven. Heat to 120°C for 48 hours. Causality: The elevated temperature and pressure of the solvothermal conditions facilitate the coordination-driven self-assembly of the metal ions and organic ligands into a crystalline MOF structure.

  • Cooling and Isolation: Allow the oven to cool slowly to room temperature. Collect the resulting crystalline product by filtration.

  • Washing: Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove unreacted starting materials.

  • Activation: Dry the product under vacuum at 100°C for 12 hours to remove residual solvent from the pores.

Workflow Diagram

MOF_Synthesis cluster_ligand Ligand Synthesis cluster_mof MOF Assembly A 1-Ethyl-1H-imidazole- 5-carbaldehyde HCl B Oxidation (KMnO₄) A->B C 1-Ethyl-1H-imidazole- 5-carboxylic Acid B->C E Hydrothermal Reaction (DMF, 120°C) C->E D Zn(NO₃)₂·6H₂O D->E F Crystalline MOF E->F

Caption: Workflow for MOF synthesis.

Application II: Development of Corrosion Inhibitors

Scientific Rationale

Imidazole derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[9][10] Their inhibitory action arises from the adsorption of the molecule onto the metal surface. The lone pair electrons on the nitrogen atoms and the π-electrons of the imidazole ring facilitate this adsorption.[4] The N-ethyl group increases the electron density on the imidazole ring, enhancing its adsorption capability. The aldehyde group can also participate in the adsorption process through its oxygen atom. This forms a protective film that isolates the metal from the corrosive environment.[9]

Experimental Protocol: Electrochemical Evaluation
  • Specimen Preparation: Prepare carbon steel coupons (e.g., 1x1 cm) by polishing with successively finer grades of emery paper, degreasing with acetone, rinsing with deionized water, and drying.

  • Corrosive Medium: Prepare a 1 M HCl solution as the corrosive medium.

  • Inhibitor Solutions: Prepare a series of 1 M HCl solutions containing varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the carbon steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization: Immerse the working electrode in the test solution and allow the open circuit potential (OCP) to stabilize (approx. 30 min). Record the potentiodynamic polarization curves by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s. Causality: This technique measures the current response to a change in potential, allowing for the determination of corrosion current (Icorr) and corrosion potential (Ecorr), which indicate the rate of corrosion.

  • Data Analysis: Extract the corrosion current density (i_corr) from the Tafel plots. Calculate the inhibition efficiency (η%) using the formula: η% = [ (i_corr(blank) - i_corr(inh)) / i_corr(blank) ] × 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Workflow Diagram

Corrosion_Inhibition A Prepare Carbon Steel Coupon C Setup 3-Electrode Electrochemical Cell A->C B Prepare 1M HCl with Varying Inhibitor Conc. B->C D Run Potentiodynamic Polarization Scan C->D E Extract i_corr from Tafel Plots D->E F Calculate Inhibition Efficiency (η%) E->F

Caption: Electrochemical evaluation workflow.

Application III: Precursor for Functionalized Ionic Liquids

Scientific Rationale

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of an organic cation and an organic or inorganic anion.[11][12] Imidazolium-based ILs are among the most common due to their stability and tunable properties.[13][14][15] 1-Ethyl-1H-imidazole-5-carbaldehyde can serve as a precursor to aldehyde-functionalized imidazolium ILs. The aldehyde group offers a reactive handle for post-synthesis modification, allowing the IL to be tethered to surfaces or other molecules. These functionalized ILs can be used as catalysts, electrolytes, or specialized solvents.[16][17]

Experimental Protocol: Quaternization and Anion Exchange
  • Quaternization (N-Alkylation): In a round-bottom flask, dissolve 1-Ethyl-1H-imidazole-5-carbaldehyde (1.0 eq) in acetonitrile. Add an alkylating agent, such as methyl iodide (CH₃I, 1.1 eq).

  • Reaction: Reflux the mixture at 50°C for 24 hours under a nitrogen atmosphere. Causality: The N3 nitrogen of the imidazole ring acts as a nucleophile, attacking the alkylating agent to form a quaternary imidazolium salt.

  • Isolation of Imidazolium Salt: Cool the reaction mixture to room temperature. The product, 1-ethyl-3-methyl-5-formyl-1H-imidazolium iodide, will often precipitate. If not, remove the solvent under reduced pressure. Wash the resulting solid or viscous liquid with ethyl acetate to remove unreacted starting materials.

  • Anion Exchange (Optional): To change the anion (e.g., from I⁻ to BF₄⁻), dissolve the imidazolium iodide salt in water and pass it through an anion-exchange resin loaded with the desired anion. Alternatively, react it with a silver salt of the desired anion (e.g., AgBF₄).

  • Final Product: Remove the solvent (and silver iodide precipitate, if applicable) to yield the final functionalized ionic liquid.

Workflow Diagram

Ionic_Liquid_Synthesis A 1-Ethyl-1H-imidazole- 5-carbaldehyde B Quaternization (e.g., CH₃I, 50°C) A->B C Imidazolium Iodide Salt B->C D Anion Exchange (Optional) C->D E Functionalized Ionic Liquid D->E

Caption: Synthesis of a functionalized ionic liquid.

Application IV: Monomer for Advanced Polymer Synthesis

Scientific Rationale

The aldehyde functionality allows 1-Ethyl-1H-imidazole-5-carbaldehyde to be incorporated into polymer chains. One effective method is reductive amination, where the aldehyde reacts with a primary amine to form a Schiff base (imine), which is then reduced to a stable secondary amine linkage. By using a diamine comonomer, this reaction can be used to form a linear polymer. The resulting polymer contains N-ethylimidazole moieties as side chains, which can be used to create poly(ionic liquid)s (PILs) by subsequent quaternization.[18][19] Such polymers have applications in gas separation membranes, solid polymer electrolytes, and antimicrobial surfaces.[17]

Experimental Protocol: Reductive Amination and Polymerization
  • Monomer Preparation: In a flask, dissolve this compound (1.0 eq) and a diamine monomer (e.g., 1,6-hexanediamine, 1.0 eq) in methanol. Add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 2 hours to allow for the formation of the di-imine intermediate.

  • Reduction: Cool the solution to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, ~2.5 eq), portion-wise. Causality: NaBH₄ selectively reduces the C=N double bonds of the imine intermediates, forming stable C-N single bonds and linking the monomers into a polymer chain.

  • Polymerization: After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Precipitation and Purification: Pour the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether) to precipitate the polymer.

  • Isolation: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum. The resulting polymer will have imidazole side chains that can be further modified.

Workflow Diagram

Polymer_Synthesis A Imidazole Aldehyde Monomer C Schiff Base Formation (Methanol, Acetic Acid) A->C B Diamine Comonomer B->C D Reductive Amination (NaBH₄) C->D E Precipitation & Purification D->E F Functional Polymer with Imidazole Side Chains E->F

Caption: Polymer synthesis via reductive amination.

References

  • MySkinRecipes. 1-Ethyl-1H-imidazole-5-carbaldehyde. [Link]

  • Amerigo Scientific. 1-Ethyl-1H-imidazole-5-carbaldehyde. [Link]

  • Hou, B. et al. (2022). Synthesis of three imidazole derivatives and corrosion inhibition performance for copper. ResearchGate. [Link]

  • Li, M. et al. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. PMC. [Link]

  • Wang, Y. et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design. [Link]

  • Bang, H. Q. et al. (2024). Research on synthesis of imidazole-based ionic liquids as metal corrosion inhibitors. Journal of Military Science and Technology. [Link]

  • Anderson, E. B., & Long, T. E. (2010). Imidazole and imidazolium-containing polymers for biology and material science applications. Polymer. [Link]

  • Wang, C. et al. (2021). Emerging Roles of Metal–Organic Frameworks as Flame Retardants: Recent Advances and Future Perspectives in Thermoplastic Polymers. MDPI. [Link]

  • Wang, R. et al. (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. New Journal of Chemistry. [Link]

  • Wang, R. et al. (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. New Journal of Chemistry. [Link]

  • Al-Azzawi, A. M. et al. (2018). Synthesis and physical study of new ionic liquids based imidazolium salts. Journal of Physics: Conference Series. [Link]

  • Suzuki, M. et al. (2004). A new alkyl-imidazole polymer prepared as a polymer electrolyte by in situ polymerization of dye sensitized solar cells. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Audic, J. L. et al. (2003). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry. [Link]

  • El-Haddad, S. et al. (2022). Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. ResearchGate. [Link]

  • El-Sayed, G. et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. MDPI. [Link]

  • Fang, C. et al. (2019). Antibacterial activities of N-alkyl imidazolium-based poly(ionic liquid) nanoparticles. Polymer Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). The Versatility of Imidazole-Based Compounds in Chemical Applications. [Link]

  • de Oliveira, C. S. et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Kumar, R. et al. (2022). Polymer based advanced recipes for imidazoles: a review. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize this valuable intermediate but also to significantly improve your reaction yields.

Introduction

1-Ethyl-1H-imidazole-5-carbaldehyde is a key building block in the development of various pharmaceutical compounds.[1][2] Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, is a critical step that can be prone to yield inconsistencies and the formation of side products. This guide will delve into the nuances of this reaction, providing a detailed protocol, troubleshooting strategies, and a comprehensive understanding of the underlying chemical principles to ensure a robust and high-yielding process.

Core Synthesis Protocol: Vilsmeier-Haack Formylation of 1-Ethyl-1H-imidazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds like 1-ethyl-1H-imidazole.[3][4] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol

Materials:

  • 1-Ethyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware, dried overnight in an oven

  • Inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (a thick, white salt may form).

  • Formylation Reaction: Dissolve 1-ethyl-1H-imidazole (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of 1-ethyl-1H-imidazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8. Caution: This is an exothermic process and will release gas. Ensure adequate venting.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-Ethyl-1H-imidazole-5-carbaldehyde as an oil or solid.

  • Purification and Hydrochloride Salt Formation: Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes).

  • Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate and add a solution of HCl in diethyl ether or dioxane dropwise with stirring until precipitation is complete.

  • Collect the white to off-white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that can lead to decreased yields and provides actionable solutions based on the principles of the Vilsmeier-Haack reaction.

Low or No Product Formation

Q1: I'm not seeing any product, or the yield is very low. What could be the problem?

A1: This is a common issue often related to the quality of reagents or reaction conditions.

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Any water present will decompose the reagent and inhibit the reaction.

    • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and fresh, high-quality POCl₃ and DMF. An inert atmosphere (nitrogen or argon) is highly recommended.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent should be prepared fresh for each reaction.

    • Solution: Prepare the reagent in situ as described in the protocol. A color change or the formation of a precipitate during its formation is a good indicator of its activity.

  • Insufficient Reaction Time or Temperature: The formylation of 1-ethyl-1H-imidazole may require more forcing conditions than other electron-rich heterocycles.

    • Solution: Monitor the reaction closely by TLC. If the starting material is consumed slowly, consider extending the reaction time or gradually increasing the temperature (e.g., to 40 °C).

Formation of Side Products

Q2: My final product is impure. What are the likely side products and how can I avoid them?

A2: The primary side products in this reaction are the isomeric 1-ethyl-1H-imidazole-4-carbaldehyde and di-formylated products.

  • Isomer Formation (4-carbaldehyde): While formylation at the 5-position is generally favored electronically, some formation of the 4-isomer can occur. The ratio of isomers can be influenced by steric and electronic factors.[5]

    • Solution: Careful control of reaction temperature (lower temperatures generally favor the thermodynamically more stable product) can help improve regioselectivity. The isomers can typically be separated by column chromatography.

  • Di-formylation: If an excess of the Vilsmeier reagent is used, or if the reaction is run for too long at elevated temperatures, di-formylation at both the 4 and 5 positions can occur.

    • Solution: Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents is a good starting point). Add the 1-ethyl-1H-imidazole solution slowly to the Vilsmeier reagent to avoid localized high concentrations. Monitor the reaction progress and stop it once the starting material is consumed.

Work-up and Purification Challenges

Q3: The work-up is difficult, and I'm losing a lot of product during purification. Any tips?

A3: The basic nature of the imidazole ring and the polarity of the aldehyde can sometimes complicate the work-up and purification.

  • Emulsion during Extraction: The aqueous and organic layers may form an emulsion during the basic quench and extraction.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Slow, gentle inversions of the separatory funnel can also minimize emulsion formation.

  • Product Loss during Chromatography: The polar nature of the aldehyde can lead to tailing and poor separation on silica gel.

    • Solution: Use a well-packed column and a suitable solvent system. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing.

  • Difficulty in Precipitating the Hydrochloride Salt: The hydrochloride salt may not precipitate cleanly if the free base is impure or if there is moisture present.

    • Solution: Ensure the purified free base is as pure as possible before attempting salt formation. Use anhydrous solvents for the precipitation. If the salt oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Visualizing the Process

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the imidazole ring.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_salt_formation Salt Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Ethylimidazole 1-Ethyl-1H-imidazole Iminium_Intermediate Iminium Intermediate Ethylimidazole->Iminium_Intermediate + Vilsmeier Reagent Product_Free_Base 1-Ethyl-1H-imidazole-5-carbaldehyde Iminium_Intermediate->Product_Free_Base Hydrolysis (Work-up) Product_HCl 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride Product_Free_Base->Product_HCl + HCl

Caption: The synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Reagent Quality (Anhydrous solvents, fresh POCl₃/DMF) Start->Check_Reagents Check_Conditions Check Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Workup Review Work-up Procedure (Efficient extraction, pH) Start->Check_Workup Impure_Product Impure Product Check_Stoichiometry Verify Stoichiometry (Avoid excess Vilsmeier reagent) Impure_Product->Check_Stoichiometry Check_TLC Monitor by TLC (Identify side products) Impure_Product->Check_TLC Optimize_Purification Optimize Purification (Column chromatography, solvent system) Impure_Product->Optimize_Purification

Sources

Technical Support Center: Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic building block.[1] As a versatile intermediate in pharmaceutical synthesis, ensuring a high-purity, high-yield production is critical.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. We will explore the common pitfalls in the synthetic pathway, focusing on the critical formylation step, and provide actionable solutions to overcome them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the symptoms, probable causes, and validated solutions.

Question 1: My Vilsmeier-Haack formylation of 1-ethylimidazole is resulting in a low yield of the desired C5-aldehyde. What's going wrong?

Symptoms:

  • After workup and purification, the isolated yield of 1-Ethyl-1H-imidazole-5-carbaldehyde is significantly lower than expected.

  • TLC or crude NMR analysis shows a large amount of unreacted 1-ethylimidazole starting material.

Probable Causes:

  • Incomplete Formation of the Vilsmeier Reagent: The active formylating agent, the chloroiminium ion (Vilsmeier reagent), may not have formed efficiently before the addition of the imidazole substrate.[2][3] This is often due to reagent quality or improper temperature control.

  • Insufficient Electrophilicity: The Vilsmeier reagent is a relatively weak electrophile. The reaction conditions (temperature, time) may be insufficient for it to react effectively with the electron-rich 1-ethylimidazole ring.[4][5]

  • Substrate Reactivity: While imidazoles are electron-rich, the reaction's success is highly dependent on the substrate's activation.[5] The reaction temperature may be too low for the specific reactivity of 1-ethylimidazole.

Recommended Solutions:

  • Staged Reagent Addition: First, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (e.g., 0 °C) and allowing it to stir for a defined period (e.g., 30-60 minutes) before introducing the 1-ethylimidazole. This ensures the active electrophile is present in sufficient concentration.

  • Optimize Reaction Temperature: The formylation of imidazoles often requires heating.[5] After adding the 1-ethylimidazole at a low temperature, gradually raise the temperature of the reaction mixture. Monitor the reaction progress by TLC. A typical temperature range is between 60-80 °C.

  • Increase Reagent Equivalents: Consider increasing the equivalents of the Vilsmeier reagent (formed from DMF and POCl₃) relative to the 1-ethylimidazole. A 1.5 to 3.0 molar excess is common to drive the reaction to completion.

Question 2: My final product is contaminated with a significant amount of an isomeric carbaldehyde. How can I improve the regioselectivity for the C5 position?

Symptoms:

  • ¹H NMR analysis of the product shows multiple sets of signals for the aldehydic proton and the imidazole ring protons, indicating a mixture of isomers.

  • Separation by column chromatography is difficult, leading to cross-contaminated fractions.

Probable Causes:

  • Competitive Formylation at C2 and C4: The imidazole ring has multiple potentially reactive sites. While C5 formylation is often desired, the C2 and C4 positions can also undergo electrophilic aromatic substitution, leading to the formation of 1-ethyl-1H-imidazole-2-carbaldehyde or 1-ethyl-1H-imidazole-4-carbaldehyde.

  • Reaction Conditions Favoring Other Isomers: High temperatures or prolonged reaction times can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers.

Recommended Solutions:

  • Strict Temperature Control: Maintain careful control over the reaction temperature. Start the addition of the imidazole substrate at 0 °C and then slowly warm the reaction. Avoid excessive heating, as this can decrease selectivity. The optimal temperature is a balance between reaction rate and selectivity and must be determined empirically.

  • Choice of Solvent: The reaction is typically run using DMF as both a reagent and a solvent. Using an additional co-solvent like dichloromethane (DCM) can sometimes modulate reactivity and improve selectivity.[4]

  • Purification Strategy: If isomeric byproducts are unavoidable, a robust purification strategy is essential.

    • Fractional Crystallization: Convert the crude mixture of aldehyde isomers to their hydrochloride salts. The different isomers may exhibit varying solubilities, allowing for separation via fractional crystallization.

    • High-Performance Column Chromatography: Utilize a high-resolution silica gel column with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to reduce tailing) to separate the isomers.

Question 3: During the aqueous workup, my product seems to be decomposing or is lost. How can I improve the isolation procedure?

Symptoms:

  • The reaction appears complete by TLC, but the yield after extraction and concentration is very low.

  • The formation of dark, tarry substances is observed during the neutralization/workup phase.

Probable Causes:

  • Hydrolysis of the Iminium Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium ion, which is hydrolyzed to the aldehyde during workup.[2][3] This hydrolysis must be carefully controlled. Extremes of pH or high temperatures during workup can lead to decomposition.

  • Product Instability: Imidazole aldehydes can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.

Recommended Solutions:

  • Controlled Quenching: Quench the reaction by pouring it slowly onto crushed ice. This helps to dissipate the heat from the exothermic neutralization process.

  • Buffered Hydrolysis: After the initial quench, perform the hydrolysis by adding a buffered solution, such as a saturated solution of sodium acetate or sodium bicarbonate, at a low temperature (0-5 °C) until the pH is neutral or slightly basic.[4] This provides a gentler conversion of the iminium salt to the aldehyde compared to using strong bases like NaOH.

  • Efficient Extraction: Once neutralized, immediately extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to minimize its contact time with the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Vilsmeier-Haack formylation of 1-ethylimidazole?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form a highly electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[2][3]

  • Electrophilic Aromatic Substitution: The electron-rich 1-ethylimidazole ring attacks the carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[4][5]

Q2: Why is the product isolated as a hydrochloride salt?

Isolating the product as a hydrochloride salt serves several purposes:

  • Improved Stability: The salt form is often more crystalline and stable for long-term storage compared to the free base aldehyde.

  • Ease of Purification: The hydrochloride salt typically has lower solubility in many organic solvents, which can facilitate purification by precipitation or crystallization, removing non-basic impurities.

  • Simplified Handling: The salt is a solid that is generally easier to handle, weigh, and store than the free base, which may be an oil or a low-melting solid.

Q3: What analytical techniques are best for confirming the structure and purity of the final product?

A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure. It will verify the presence of the ethyl group, the aldehyde proton, and the correct substitution pattern on the imidazole ring. The chemical shifts and coupling constants of the ring protons are diagnostic for identifying the C5 isomer versus the C2 or C4 isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]

  • Infrared (IR) Spectroscopy: Shows the characteristic C=O stretching frequency for the aldehyde (typically around 1670-1700 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product.

Experimental Protocols & Data

Protocol 1: Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde

Warning: This procedure should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

  • Vilsmeier Reagent Formation: To a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (3 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Pre-complexation: Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 1-ethylimidazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and monitor its progress by TLC (e.g., using 10% Methanol in DCM as eluent). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.[4]

  • Hydrolysis & Neutralization: Stir the mixture at 0-5 °C for 1 hour. Adjust the pH to ~8 using a saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude 1-Ethyl-1H-imidazole-5-carbaldehyde.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the purified aldehyde free base in anhydrous diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly bubble dry HCl gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash it with cold, anhydrous diethyl ether, and dry it under vacuum.

Table 1: Troubleshooting Summary
Problem Primary Cause Key Solution
Low ConversionIncomplete Vilsmeier reagent formationPre-form the reagent at 0 °C before adding the substrate.
Low ConversionInsufficient reaction temperatureHeat the reaction to 70-80 °C after substrate addition.
Isomer FormationCompeting formylation at C2/C4Maintain strict temperature control; avoid overheating.
Product LossDecomposition during workupQuench onto ice and use a buffered solution (e.g., NaOAc) for hydrolysis.

Visual Guides

Synthetic Workflow

G cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Main Synthesis DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Formylation Formylation (Electrophilic Attack) Vilsmeier->Formylation Start 1-Ethylimidazole Start->Formylation Iminium Iminium Intermediate Formylation->Iminium Hydrolysis Aqueous Workup (Hydrolysis) Iminium->Hydrolysis Product_Free Crude Aldehyde Hydrolysis->Product_Free Purification Purification (Chromatography) Product_Free->Purification Product_Pure Pure Aldehyde Purification->Product_Pure HCl_Salt HCl Salt Formation Product_Pure->HCl_Salt Final_Product 1-Ethyl-1H-imidazole- 5-carbaldehyde HCl HCl_Salt->Final_Product G cluster_products Potential Products 1-Ethylimidazole 1-Ethylimidazole Vilsmeier + Vilsmeier Reagent 1-Ethylimidazole->Vilsmeier Desired C5-Aldehyde (Desired Product) Vilsmeier->Desired Attack at C5 Side1 C4-Aldehyde (Side Product) Vilsmeier->Side1 Attack at C4 Side2 C2-Aldehyde (Side Product) Vilsmeier->Side2 Attack at C2

Caption: Regiochemical outcomes of the Vilsmeier-Haack reaction.

Troubleshooting Flowchart

G Start Analyze Crude Product (NMR, TLC, LCMS) Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Purity Low? Start->Check_Purity Unreacted_SM Unreacted Starting Material Present? Check_Yield->Unreacted_SM Yes Isomers Isomeric Byproducts Present? Check_Purity->Isomers Yes Unreacted_SM->Check_Purity No Solve_Yield Increase Reaction Temp. Increase Reagent Equiv. Pre-form Vilsmeier Reagent Unreacted_SM->Solve_Yield Yes End Achieved Target Yield & Purity Solve_Yield->End Solve_Purity Optimize Temp. Control Improve Purification (Fractional Crystallization) Isomers->Solve_Purity Yes Decomposition Decomposition Products Present? Isomers->Decomposition No Solve_Purity->End Solve_Workup Controlled Quench (Ice) Use Buffered Hydrolysis (NaOAc) Decomposition->Solve_Workup Yes Decomposition->End No Solve_Workup->End

Caption: A logical guide to troubleshooting common synthesis issues.

References

  • University of Otago. N-Alkylation of imidazoles. Available from: [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available from: [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 71(19), 7383-7396. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Beilstein Journals. (2015). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Karaaslan, Ç., Doğan, F., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127622. Available from: [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]

  • MySkinRecipes. 1-Ethyl-1H-imidazole-5-carbaldehyde. Available from: [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available from: [Link]

  • Mhlanga, N., et al. (2020). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 25(19), 4438. Available from: [Link]

  • Amerigo Scientific. 1-Ethyl-1H-imidazole-5-carbaldehyde. Available from: [Link]

  • Zhang, J., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4614. Available from: [Link]

  • DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]

  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available from: [Link]

  • ResearchGate. (2025). Vibrational Spectra, Powder X-Ray Diffractions and Physical Properties of Cyanide Complexes with 1-ethylimidazole. Available from: [Link]

Sources

Technical Support Center: Purification of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride (CAS: 1914148-58-5).[1] This molecule is a valuable heterocyclic building block in pharmaceutical and materials science research.[2] However, its bifunctional nature—possessing both a basic imidazole ring and a reactive aldehyde group—presents unique purification hurdles. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Section 1: First-Pass Troubleshooting & FAQs

This section addresses the most common initial challenges encountered after synthesis.

Q1: My crude product is a discolored (yellow to brown) oil or waxy solid, but the literature describes it as a solid. What's going on?

A1: This is a frequent observation and typically points to the presence of colored impurities or the product not being in its crystalline salt form.

  • The Chemistry Behind the Problem: Imidazole synthesis can be exothermic, and overheating can generate polymeric, colored by-products.[3] Furthermore, if the final acidification step to form the hydrochloride salt was incomplete or if the product was exposed to basic conditions during workup, you may have the free base, which has a lower melting point and is more prone to discoloration.

  • Troubleshooting Steps:

    • Verify the pH: Dissolve a small sample in water and check the pH. It should be acidic. If it is neutral or basic, your material is likely the free base. It can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol) and adding a stoichiometric amount of HCl (e.g., as a solution in dioxane or isopropanol).

    • Initial Wash: Try triturating or washing the crude solid with a solvent in which the impurities are soluble but the desired salt is not. Cold acetone or a mixture of diethyl ether and ethanol can be effective for washing away less polar, colored impurities.

Q2: What are the most common impurities I should expect?

A2: Impurities in imidazole synthesis are common and can originate from starting materials, side reactions, or product degradation.[4][5]

  • Unreacted Starting Materials: Depending on the synthetic route, these are common contaminants.

  • Regioisomers: Synthesis of substituted imidazoles can sometimes yield mixtures of isomers (e.g., 1-ethyl-1H-imidazole-2-carbaldehyde or 4-carbaldehyde). These can be difficult to separate due to similar polarities.

  • Oxidation Product: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods.[6]

  • Condensation By-products: Aldehydes can undergo self-condensation or react with other nucleophiles present in the reaction mixture, leading to higher molecular weight impurities.

Q3: What is the best general approach to purify the crude product?

A3: A multi-tiered approach is often best, starting with the simplest method.

  • Recrystallization: If the crude product is mostly solid and crystalline, recrystallization is the most efficient method for achieving high purity.[7][8]

  • Column Chromatography: If the crude material is an oil or contains a complex mixture of impurities, column chromatography is necessary.[9] However, this requires special considerations due to the compound's properties.

  • Chemical Derivatization: For removing stubborn, non-aldehyde impurities, a reversible chemical purification via a bisulfite adduct is a highly effective, albeit more involved, technique.[10][11][12]

Section 2: In-Depth Purification Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures.[8]

Q: My compound "oils out" as a liquid instead of forming crystals upon cooling. What should I do?

A: "Oiling out" is a common problem in recrystallization, often caused by the solution being too saturated, cooling too rapidly, or the presence of impurities that depress the melting point.[5]

  • The Chemistry Behind the Problem: When a solution becomes supersaturated too quickly, the molecules may not have time to arrange themselves into a crystal lattice. Instead, they aggregate as a liquid phase, which often traps impurities.

  • Troubleshooting Protocol:

    • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.

    • Slow Cooling: This is critical. Allow the flask to cool to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath. Insulating the flask with glass wool can help slow the cooling rate further.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.

Protocol 1: Systematic Recrystallization of 1-Ethyl-1H-imidazole-5-carbaldehyde HCl
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (see table below). An ideal solvent will dissolve the compound when hot but show poor solubility when cold. Mixed solvent systems (e.g., ethanol/water, isopropanol/diethyl ether) are often effective for salts.[13]

  • Dissolution: In an appropriately sized flask, add the chosen hot solvent to the crude material until it just dissolves. Use a steam bath or heating mantle and a condenser.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a boiling solution. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Solvent System Expected Outcome for Hydrochloride Salts
Isopropanol (IPA)Good single solvent candidate.
EthanolOften a good primary solvent.
MethanolMay be too good a solvent, resulting in low recovery.
IPA / Diethyl EtherA common system. Dissolve in minimal hot IPA, add ether until cloudy, then cool.
Ethanol / WaterDissolve in hot ethanol, add water dropwise until persistent cloudiness, then cool slowly.
AcetonitrileCan be effective for some imidazolium salts.

// Add troubleshooting for "Oiling Out" OilOut [label="Oiling Out?", shape=diamond, fillcolor="#FBBC05", color="#EA4335"]; Troubleshoot [label="Re-heat,\nAdd More Solvent,\nCool Slower", fillcolor="#FCE8E6", fontcolor="#202124"]; Cool -> OilOut; OilOut -> Filter [label="No"]; OilOut -> Troubleshoot [label="Yes"]; Troubleshoot -> Cool [style=dashed]; } dot Caption: Workflow for troubleshooting and performing recrystallization.

Guide 2: Purification by Column Chromatography

When recrystallization is ineffective, column chromatography is the next step. However, the basic imidazole ring and acidic silica gel are a classic problematic pair.

Q: I'm seeing severe tailing and poor separation of my compound on a silica gel column. How do I fix this?

A: This is the most common issue when purifying basic compounds like imidazoles on standard silica gel.[14]

  • The Chemistry Behind the Problem: The imidazole ring contains a basic nitrogen atom (pKa of the conjugate acid is ~7).[15] Silica gel has a surface covered with acidic silanol groups (Si-OH). A strong acid-base interaction occurs between your basic compound and the acidic stationary phase, causing the compound to "stick" and elute slowly and broadly (tailing).[16]

  • Troubleshooting Protocol:

    • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase. Triethylamine (Et₃N) is standard. Start with 0.1-1.0% (v/v) Et₃N in your eluent (e.g., Dichloromethane/Methanol). This neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.[17]

    • Switch to a Different Stationary Phase: A superior but more costly solution is to avoid the problem altogether. Alumina (Al₂O₃) is a more basic stationary phase and is an excellent choice for purifying amines and other basic heterocycles.[9][14][18][19] Use neutral or basic alumina for this purpose. You will likely not need a basic modifier in your mobile phase.

Parameter Silica Gel Alumina (Neutral/Basic)
Surface pH AcidicNeutral to Basic[9]
Interaction Strong acid-base interaction with imidazole, causing tailing.[16]Minimal unwanted interaction, leading to better peak shape.
Modifier Needed Yes, typically 0.1-1% Triethylamine.[17]Usually not required.[14]
Best For General purpose, neutral and acidic compounds.Basic and neutral compounds, especially amines and N-heterocycles.[18][19]
Protocol 2: Flash Chromatography on a Modified Stationary Phase
  • TLC Analysis: First, determine an appropriate solvent system using TLC. For silica TLC, add one drop of triethylamine to the developing chamber. For alumina TLC, no modifier is usually needed. Aim for an Rf of ~0.3 for your product. A common starting system is Dichloromethane (DCM) with a gradient of 0-10% Methanol.

  • Column Packing: Pack the column with your chosen stationary phase (silica or alumina) as a slurry in the initial, least polar mobile phase.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of the stationary phase (silica or alumina) to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[16][20] This technique prevents issues with sample solubility in the mobile phase and often leads to sharper bands.[20]

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase or DCM and carefully pipette it onto the top of the column.

  • Elution: Run the column, gradually increasing the polarity of the mobile phase. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Column_Troubleshooting cluster_solutions Solutions Start Run Analytical TLC on Silica Gel Problem Observe Spot Shape Start->Problem Tailing Streaking or Tailing Observed Problem->Tailing Yes GoodShape Symmetrical Spot Problem->GoodShape No AddBase Option 1: Add 0.5% Et3N to Mobile Phase Tailing->AddBase UseAlumina Option 2 (Preferred): Switch to Alumina Stationary Phase Tailing->UseAlumina Proceed Proceed with Column Chromatography GoodShape->Proceed AddBase->Proceed UseAlumina->Proceed

Guide 3: Purification via Bisulfite Adduct Formation

This chemical method is exceptionally effective for separating aldehydes from non-aldehyde impurities when other physical methods fail.[21]

Q: I have a persistent non-aldehyde impurity with a similar polarity to my product. How can I remove it?

A: Forming a reversible bisulfite adduct is a classic and robust solution.

  • The Chemistry Behind the Problem: Aldehydes react with sodium bisulfite to form a charged bisulfite adduct, which is a salt.[10] This salt is highly soluble in water. Neutral organic impurities remain in the organic phase and can be washed away. The aldehyde can then be regenerated from the aqueous solution by adding a base.[10][11]

  • Troubleshooting Protocol:

    • Adduct Formation: Dissolve the impure mixture in a water-miscible solvent like THF or methanol. Add a saturated aqueous solution of sodium bisulfite and stir vigorously.[10][11]

    • Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate) and more water. Shake and separate the layers. The bisulfite adduct of your aldehyde will be in the aqueous layer, while the neutral impurity will be in the organic layer.[12]

    • Washing: Wash the aqueous layer with fresh organic solvent one or two more times to ensure complete removal of the impurity.

    • Regeneration: To the isolated aqueous layer, add fresh organic solvent. Slowly add a base (e.g., sodium hydroxide solution) until the pH is strongly basic (pH > 10).[11][22] This reverses the reaction, regenerating the neutral aldehyde free base, which will partition into the organic layer.

    • Isolation: Separate the organic layer, dry it with a drying agent (e.g., Na₂SO₄), and evaporate the solvent.

    • Salt Formation: To obtain the final hydrochloride salt, redissolve the purified free base in a suitable solvent and treat with HCl.

Bisulfite_Workflow cluster_formation Adduct Formation cluster_separation Separation cluster_regeneration Regeneration & Isolation Crude Crude Aldehyde (with Impurity) React Add NaHSO3 (aq) Crude->React Adduct Form Water-Soluble Bisulfite Adduct React->Adduct Extract Liquid-Liquid Extraction Adduct->Extract Aqueous Aqueous Layer: [Aldehyde-Adduct] Extract->Aqueous Organic Organic Layer: [Impurity] Extract->Organic Regen Add Base (NaOH) to Aqueous Layer Aqueous->Regen Extract2 Extract with Organic Solvent Regen->Extract2 Pure Pure Aldehyde (Free Base) Extract2->Pure

References

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Reddit User Discussion. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. [Link]

  • Mahler, M., & Thomason, V. (2012). RediSep basic alumina column Purification of high pKa organic compounds. Teledyne ISCO. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Google Patents. JP2008133248A - Method for producing imidazolium salt.
  • Asian Journal of Research in Chemistry. (2011). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of California, Los Angeles. Acid-Base Extraction. [Link]

  • ResearchGate. Compound is stuck in silica gel discussion. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Column Chromatography Notes. [Link]

  • Google Patents.
  • Reddit User Discussion. (2024). Column chromatography issues. r/chemistry. [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Snyder, L. R. (1964). Chemical Structure and Chromatographic Adsorbability of Aromatic Hydrocarbons on Alumina. The Journal of Organic Chemistry, 29(12), 3725–3731. [Link]

  • de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(9), 1124. [Link]

  • University of Alberta, Department of Chemistry. Column chromatography. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Opatrný, Z., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 154–162. [Link]

  • MySkinRecipes. 1-Ethyl-1H-imidazole-5-carbaldehyde. [Link]

  • Wikipedia. Imidazole. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

Sources

Technical Support Center: 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride (CAS No: 1914148-58-5), a key intermediate in organic synthesis.[1] As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability and purity of your sample, it should be stored under the following conditions:

  • Temperature: 2-8°C.[2]

  • Atmosphere: Under an inert gas such as nitrogen or argon.[2]

  • Container: In a tightly sealed, light-resistant container.

  • Environment: A dry, well-ventilated area is crucial.[3][4]

Scientist's Insight: The aldehyde functional group is susceptible to oxidation, and the imidazole ring can be sensitive to atmospheric components. Storing at reduced temperatures slows down potential degradation kinetics, while an inert atmosphere displaces oxygen and moisture, both of which can compromise the compound's integrity.

Q2: Why is storage under an inert atmosphere so critical?

Imidazole derivatives, particularly those with aldehyde groups, can be sensitive to air. The primary reasons for inerting the storage vessel are:

  • Prevention of Oxidation: The carbaldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid. This impurity can significantly impact subsequent reaction yields and purity profiles.

  • Minimization of Moisture Contact: This compound is a hydrochloride salt, making it hygroscopic (tending to absorb moisture from the air). Absorbed water can lead to hydrolysis or changes in the physical state of the material, making it difficult to handle and weigh accurately. The Safety Data Sheet explicitly advises to "Avoid moisture".[5]

Q3: How should I handle the compound during experimental use?

Proper handling is as vital as correct storage for maintaining the compound's quality.

  • Always allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and humidity.

  • Use clean, dry spatulas and glassware.

  • After dispensing the required amount, blanket the container with an inert gas before tightly resealing.

Q4: What is the appearance of high-quality this compound?

High-purity this compound should be a white to off-white solid.[2] Any significant deviation from this appearance could indicate degradation or contamination.

Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound.

Observed Issue Potential Cause Recommended Action & Explanation
Clumpy or Gummy Solid Moisture Absorption The hydrochloride salt is hygroscopic. This appearance strongly suggests that the compound has been exposed to moisture. While it may still be usable for some applications, the water content will affect accurate weighing. For sensitive reactions, it is advisable to dry the material under a high vacuum. However, be aware that this may not reverse any hydrolysis that has occurred.
Discoloration (Yellowing/Browning) Oxidation or Degradation This often indicates oxidation of the aldehyde or other degradation pathways, potentially accelerated by improper storage (exposure to air, light, or elevated temperatures). Discolored material should be considered suspect. Purity should be reassessed by an appropriate analytical method (e.g., NMR, LC-MS) before use.
Inconsistent Reaction Yields Compound Degradation If you observe a drop in yield for a typically robust reaction, the integrity of the starting material may be compromised. The aldehyde group is crucial for many reactions, and its oxidation to a carboxylic acid will render it unreactive in a subsequent reductive amination, for example. It is recommended to open a fresh, properly stored vial of the compound.
Poor Solubility in Aprotic Solvents Presence of Water/Hydrolysis While the hydrochloride salt form generally improves solubility in polar solvents, excessive moisture absorption can alter its solubility profile. Ensure your solvents are anhydrous.

Visualizing Key Troubleshooting Logic

The following workflow provides a decision-making process for handling potential stability issues with this compound.

G cluster_good Ideal State cluster_bad Potential Issues start Observe Starting Material check_appearance Is it a white to off-white, free-flowing solid? start->check_appearance proceed Proceed with Experiment check_appearance->proceed Yes issue_clumpy Clumpy or Gummy? check_appearance->issue_clumpy No issue_colored Discolored (Yellow/Brown)? check_appearance->issue_colored No reassess Re-evaluate Purity (e.g., NMR, LC-MS) issue_clumpy->reassess Moisture Suspected issue_colored->reassess Degradation Suspected reassess->proceed Purity Confirmed new_vial Use a Fresh Vial reassess->new_vial Purity Compromised

Caption: Troubleshooting workflow for assessing compound quality.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
  • ChemicalBook. (n.d.). This compound.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet.
  • Amerigo Scientific. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde.
  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.

Sources

Technical Support Center: Optimizing Reaction Parameters for 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis and use of this important chemical intermediate. Our goal is to empower you with the knowledge to optimize your reaction parameters, overcome common challenges, and ensure the integrity of your experimental outcomes.

I. Introduction to this compound

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds.[1] Its imidazole core and reactive aldehyde group make it a versatile precursor for creating more complex molecules with potential therapeutic applications. The hydrochloride salt form often improves the compound's stability and handling characteristics.

This guide will focus on two critical reaction types involving this molecule: its synthesis via the Vilsmeier-Haack reaction and its subsequent use in reductive amination.

II. Synthesis via Vilsmeier-Haack Reaction: A Troubleshooting Guide

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like 1-ethyl-1H-imidazole.[2][3][4] The reaction involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5]

Below is a troubleshooting guide to address common issues encountered during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: - Decomposed DMF (often indicated by a fishy odor of dimethylamine). - Old or hydrolyzed POCl₃.2. Insufficiently Activated Substrate: - The imidazole ring may not be electron-rich enough under the reaction conditions.3. Incorrect Stoichiometry: - Improper ratio of 1-ethyl-1H-imidazole to the Vilsmeier reagent.1. Reagent Quality Check: - Use freshly opened or purified DMF. To purify, stir over anhydrous potassium carbonate and distill under reduced pressure. - Use a fresh bottle of POCl₃.2. Optimize Reaction Conditions: - Ensure the reaction is performed under anhydrous conditions to prevent quenching of the Vilsmeier reagent. - A slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) can be beneficial.3. Verify Stoichiometry: - Carefully measure all reagents. A 1:1.2 ratio of substrate to Vilsmeier reagent is a good starting point.
Formation of a Thick Precipitate During Vilsmeier Reagent Preparation 1. Reaction Temperature Too High: - The formation of the Vilsmeier reagent is exothermic and can lead to polymerization or side reactions if not controlled.2. Highly Concentrated Reagents: - High concentrations can lead to rapid, uncontrolled precipitation.1. Temperature Control: - Prepare the Vilsmeier reagent at 0 °C or below in an ice-salt bath. - Add the POCl₃ to the DMF dropwise with vigorous stirring to dissipate heat.2. Use of a Co-solvent: - Using an inert, anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help to keep the Vilsmeier reagent in solution.
Difficult Product Isolation/Purification 1. Incomplete Hydrolysis of the Iminium Intermediate: - The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.2. Formation of Tar-like Byproducts: - Overheating or prolonged reaction times can lead to polymerization and the formation of difficult-to-remove impurities.3. Product is Water-Soluble as the Hydrochloride Salt: - Extraction with organic solvents may be inefficient.1. Ensure Complete Hydrolysis: - After the reaction, quench by pouring the mixture onto crushed ice, followed by basification (e.g., with NaHCO₃ or NaOH solution) to hydrolyze the iminium salt. The pH should be carefully monitored.2. Optimize Reaction Time and Temperature: - Monitor the reaction by TLC to determine the optimal reaction time. Avoid excessive heating.3. Purification Strategy: - After aqueous workup and extraction, the crude product can be purified by column chromatography on silica gel. To isolate the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and treated with a solution of HCl in the same or another miscible solvent.
Presence of Diformylated Byproduct 1. Excess Vilsmeier Reagent: - A large excess of the formylating agent can lead to a second formylation on the imidazole ring.2. High Reaction Temperature: - More forcing conditions can promote diformylation.1. Control Stoichiometry: - Use a controlled amount of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents).2. Moderate Reaction Temperature: - Run the reaction at a lower temperature for a longer period.

III. Experimental Protocols

A. Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Preparation of the Vilsmeier Reagent

G cluster_0 Vilsmeier Reagent Formation DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier Add dropwise at 0 °C POCl3 POCl₃ POCl3->Vilsmeier Solvent Anhydrous DCM (optional) Solvent->DMF as solvent

Caption: Formation of the Vilsmeier Reagent.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

  • If desired, add an anhydrous solvent such as dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A pale yellow to colorless solution or slurry of the Vilsmeier reagent should form.

Step 2: Formylation of 1-Ethyl-1H-imidazole

G cluster_1 Formylation and Isolation Vilsmeier Vilsmeier Reagent Iminium Iminium Salt Intermediate Vilsmeier->Iminium Imidazole 1-Ethyl-1H-imidazole Imidazole->Iminium Add dropwise at 0 °C to RT Aldehyde_base 1-Ethyl-1H-imidazole- 5-carbaldehyde (free base) Iminium->Aldehyde_base Hydrolysis Hydrolysis Aqueous Workup (e.g., NaHCO₃) Hydrolysis->Aldehyde_base Aldehyde_HCl 1-Ethyl-1H-imidazole- 5-carbaldehyde HCl Aldehyde_base->Aldehyde_HCl Salt Formation HCl_addition HCl in Solvent HCl_addition->Aldehyde_HCl

Caption: Vilsmeier-Haack formylation and salt formation workflow.

  • Dissolve 1-ethyl-1H-imidazole (1.0 eq.) in anhydrous DCM or use neat.

  • Slowly add the solution of 1-ethyl-1H-imidazole to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-ethyl-1H-imidazole-5-carbaldehyde as a free base.

Step 3: Purification and Hydrochloride Salt Formation

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Dissolve the purified free base in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

  • Add a solution of HCl in the same or a miscible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

B. Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination with a primary amine.

  • To a round-bottom flask, add this compound (1.0 eq.) and the desired primary amine (1.1 eq.).

  • Add a suitable solvent such as methanol, ethanol, or dichloromethane.

  • If starting from the hydrochloride salt, a base such as triethylamine (1.1 eq.) may be needed to liberate the free aldehyde.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[6]

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until TLC analysis shows the completion of the reaction.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?

A1: Phosphorus oxychloride is the activating agent that reacts with DMF to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4] This reagent is the actual species that attacks the electron-rich imidazole ring to initiate the formylation.

Q2: My Vilsmeier-Haack reaction is not going to completion. What can I do?

A2: First, check the quality of your reagents, especially the DMF, as decomposition can inhibit the reaction. Ensure strictly anhydrous conditions. You can try increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time. Monitoring the reaction by TLC is crucial to determine the optimal conditions.

Q3: Why is the product isolated as a hydrochloride salt?

A3: Imidazole and its derivatives are basic compounds.[7] Forming the hydrochloride salt can improve the compound's crystallinity, making it easier to handle and purify as a solid. It can also enhance its stability for long-term storage.

Q4: What are the best practices for storing this compound?

A4: Imidazole-carbaldehydes can be sensitive to air and light.[8] It is recommended to store the hydrochloride salt in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q5: Can I use other formylating agents for this reaction?

A5: While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other activating agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used with DMF to generate a Vilsmeier-type reagent.[9] However, the reaction conditions may need to be re-optimized.

Q6: In the reductive amination step, which reducing agent is preferred?

A6: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is a milder and more selective reducing agent than sodium borohydride (NaBH₄).[6] It is particularly effective for the reduction of the iminium ion in the presence of the aldehyde, minimizing side reactions such as the reduction of the starting aldehyde.

V. References

  • Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate.

  • 1H-Imidazole-4-carbaldehyde: properties, applications and safety. ChemicalBook.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.

  • 2-Imidazolecarboxaldehyde 97 10111-08-7. Sigma-Aldrich.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica.

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

  • 1H-Imidazole-5-carboxaldehyde | Biochemical Reagent. MedChemExpress.

  • 1H-Imidazole-2-carboxaldehyde. Organic Syntheses.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • 2-Methyl-1H-imidazole-4-carbaldehyde SDS, 35034-22-1 Safety Data Sheets. ECHEMI.

  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.

  • Synthesis of primary amines by one-pot reductive amination of aldehydes | Request PDF. ResearchGate.

  • 1-Ethyl-1H-imidazole-5-carbaldehyde. MySkinRecipes.

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org.

  • Vilsmeier–Haack reaction. Wikipedia.

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

  • 1-Ethyl-1H-imidazole-5-carbaldehyde. Amerigo Scientific.

  • Vilsmeier-Haack Reaction. Chemistry Steps.

  • Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems? | ResearchGate. ResearchGate.

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark.

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules.

  • Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). ResearchGate.

  • 1-Ethyl-1H-imidazole-5-carbaldehyde DiscoveryCPR 842972-42-3. Sigma-Aldrich.

  • Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. RSC Publishing.

Sources

Technical Support Center: Troubleshooting the ¹H NMR Spectrum of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are interpreting the ¹H NMR spectrum of this compound. Here, we address common issues encountered during spectral acquisition and analysis, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Section 1: The Expected ¹H NMR Spectrum - A Reference Guide

Before troubleshooting, it is essential to have a baseline understanding of the expected spectrum. The structure of this compound contains several distinct proton environments. As a hydrochloride salt, the imidazole ring is expected to be protonated, which significantly influences the chemical shifts of the ring protons.

Caption: Structure of protonated 1-Ethyl-1H-imidazole-5-carbaldehyde.

Predicted ¹H NMR Chemical Shifts

The following table summarizes the anticipated signals for the compound when dissolved in a suitable deuterated solvent like DMSO-d₆. Note that shifts can vary based on concentration and the specific solvent used.[1]

Proton LabelChemical EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationRationale
H(f) Aldehyde (-CHO)9.5 – 10.5Singlet (s)1HHighly deshielded due to the electronegative oxygen and anisotropic effect of the C=O bond.[2][3]
H(a) Imidazole Ring (C2-H)8.5 – 9.5Singlet (s)1HDeshielded by adjacent protonated nitrogen atoms and aromatic ring current.[4][5]
H(c) Imidazole Ring (C4-H)7.5 – 8.5Singlet (s)1HAromatic proton, less deshielded than H(a).[4][6]
H(b) Imidazole Ring (N-H)> 10 (very broad)Broad Singlet (br s)1HAcidic proton, subject to rapid exchange, often very broad or not observed.[7]
H(d) Ethyl Methylene (-CH₂-)4.0 – 4.5Quartet (q)2HAdjacent to an electron-withdrawing nitrogen atom and coupled to H(e).[8][9]
H(e) Ethyl Methyl (-CH₃)1.3 – 1.8Triplet (t)3HStandard alkyl region, coupled to H(d).[8][10]
Section 2: Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format.

Q1: My peaks are broad, asymmetric, and poorly resolved. What is the cause?

Answer: This is one of the most common issues and almost always points to problems with sample preparation or shimming.

  • Causality: The fundamental principle of high-resolution NMR is a perfectly homogeneous magnetic field (B₀) across the entire sample volume. Incomplete dissolution, solid particulates, or high sample viscosity disrupts this homogeneity, leading to a range of magnetic field strengths being experienced by the nuclei. This results in a wide distribution of resonance frequencies and, consequently, broad peaks.[11][12]

  • Troubleshooting Protocol:

    • Check Solubility: The hydrochloride salt is polar. Ensure it is completely dissolved. Start with a small amount (~1 mg) and add more incrementally.[13] If you observe any cloudiness or suspended particles, the sample is not ready.

    • Filter the Sample: Even if it appears clear, it is best practice to filter the sample solution into the NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective. This removes micro-particulates that interfere with shimming.[12]

    • Optimize Concentration: For ¹H NMR of a small molecule, 5-10 mg in 0.6 mL of solvent is typically sufficient.[14] Overly concentrated samples can be viscous and difficult to shim, leading to broad lines.[13]

    • Ensure Proper Mixing: After transferring the solution to the NMR tube, cap it and invert it several times to ensure a homogeneous concentration throughout the sample depth.[13]

Q2: The chemical shifts for my imidazole protons are much further downfield than expected. Why?

Answer: This is an expected and informative result. You are observing the spectrum of the protonated imidazole ring, not the neutral free base.

  • Causality: The presence of the hydrochloride (HCl) salt ensures an acidic environment, leading to protonation of the imidazole ring, primarily at the N3 position. This introduces a formal positive charge. The positive charge is electron-withdrawing, which decreases the electron density around the ring protons (H-a and H-c).[4] This "deshielding" effect means a lower external magnetic field is required to achieve resonance, shifting the signals to a higher ppm value (downfield).[8][15] The chemical shifts of imidazole protons are known to be highly sensitive to pH.[16][17]

Q3: I am missing the aldehyde proton signal around 9.5-10 ppm. Where did it go?

Answer: The most likely cause is the formation of a hydrate (a geminal diol) at the aldehyde carbon, especially if you are using D₂O or a solvent containing residual water.

  • Causality: Aldehydes exist in equilibrium with their corresponding hydrates in the presence of water. This equilibrium can be acid or base-catalyzed. In this hydrated form, the original aldehyde C-H bond is replaced by a C-OH bond, and the proton signal disappears from the aldehyde region. A new, more shielded signal for the hydrate's C-H proton may appear further upfield, often between 5-6 ppm, though it can be broad and difficult to spot.[18]

  • Validation Protocol:

    • Use an Aprotic Solvent: Re-run the spectrum in anhydrous DMSO-d₆. DMSO is a polar aprotic solvent that readily dissolves hydrochloride salts but does not participate in hydrate formation. If the aldehyde peak reappears at ~9.5-10 ppm in DMSO-d₆, this confirms hydrate formation was the issue in the aqueous solvent.

    • Check for Impurities: While less likely, degradation of the aldehyde is possible. Compare the spectrum with other signals to ensure the rest of the molecule is intact.

Q4: I see a very broad, low-intensity peak far downfield (>10 ppm), or it's missing entirely. What is this signal?

Answer: This is the N-H proton of the protonated imidazole ring (labeled H-b). Its appearance is highly dependent on the solvent and experimental conditions due to chemical exchange.

  • Causality: Protons attached to heteroatoms (O, N, S) are acidic and can exchange with other labile protons in the solution, such as those from trace water or the deuterium in the solvent (H-D exchange).[19]

    • In DMSO-d₆: This solvent is hygroscopic but does not have exchangeable deuterons. You are more likely to observe the N-H proton as a broad singlet. Its broadness is due to intermediate-rate exchange and quadrupolar coupling with the ¹⁴N nucleus.

    • In D₂O or CD₃OD: The acidic N-H proton will rapidly exchange with the deuterium atoms of the solvent. This process is often so fast on the NMR timescale that the signal either disappears completely or is averaged into the residual solvent peak.

  • Validation Protocol:

    • D₂O Shake: If you are running the spectrum in DMSO-d₆ and see a broad peak you suspect is N-H, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. If the peak diminishes or disappears, it confirms it was an exchangeable proton.[19]

Q5: How do I choose the best deuterated solvent?

Answer: The choice of solvent is critical for hydrochloride salts. The key is balancing solubility with potential chemical interactions.[1]

SolventFormulaProsConsResidual ¹H Peak (ppm)
DMSO-d₆ C₂D₆SOExcellent solubility for polar salts. Aprotic, preventing hydrate formation.Highly hygroscopic (absorbs water), leading to a broad water peak around 3.3 ppm. High boiling point makes sample recovery difficult.~2.50 (quintet)
Deuterium Oxide D₂OExcellent solubility for salts.Will cause exchange of the N-H proton and may lead to aldehyde hydrate formation.[18]~4.79 (variable)
Methanol-d₄ CD₃ODGood solubility for polar compounds.Is a protic solvent and will cause rapid exchange of the N-H proton.~3.31 (quintet), ~4.87 (OH)
Chloroform-d CDCl₃Good resolution for many organic compounds.Generally poor solubility for hydrochloride salts, which can lead to broad peaks or no signal.~7.26 (singlet)

Recommendation: Start with DMSO-d₆ for an unambiguous spectrum that shows all non-exchangeable protons, including the aldehyde. If information about exchangeable protons is needed, or if the compound is only soluble in water, use D₂O .

Section 3: Standardized Protocols & Workflows
Protocol: Optimal NMR Sample Preparation for a Hydrochloride Salt
  • Vial Preparation: Weigh 5-10 mg of this compound into a clean, dry glass vial.[14]

  • Solvent Addition: Add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the vial using a clean pipette.[11]

  • Dissolution: Cap the vial and gently vortex or swirl until the solid is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution. Visually inspect against a bright light to ensure no particulate matter remains.

  • Filtration and Transfer: Uncap the vial. Take a clean glass Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Use this pipette to draw up the sample solution and transfer it into a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm (0.55-0.65 mL).[12]

  • Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[13] Invert the tube 3-4 times to ensure homogeneity before placing it in the spectrometer.

Systematic Troubleshooting Workflow

troubleshooting_workflow start Acquire ¹H NMR Spectrum check_shape Are peaks sharp and symmetric? start->check_shape check_peaks Are all expected peaks present? (Aldehyde, 2x Imidazole, Ethyl) compare_shifts Do shifts match expected values for the protonated form? check_peaks->compare_shifts Yes prob_hydrate Problem: Aldehyde peak missing? --> Suspect Hydrate Formation check_peaks->prob_hydrate No (Aldehyde) prob_exchange Problem: N-H peak missing/broad? --> Suspect H-D Exchange check_peaks->prob_exchange No (N-H) check_shape->check_peaks Yes prob_sample_prep Problem: Broad/Asymmetric Peaks --> Re-prepare Sample check_shape->prob_sample_prep No extra_peaks Are there unexpected peaks? compare_shifts->extra_peaks Yes prob_ph Problem: Shifts Deviate Significantly --> Check pH/Solvent Effects compare_shifts->prob_ph No end_ok Spectrum is Valid extra_peaks->end_ok No prob_impurity Problem: Extra Peaks --> Identify Impurities (Solvent, Water) extra_peaks->prob_impurity Yes sol_hydrate Action: Re-run in anhydrous aprotic solvent (DMSO-d₆) prob_hydrate->sol_hydrate sol_exchange Action: This is expected in D₂O/CD₃OD. Use DMSO-d₆ or perform D₂O shake prob_exchange->sol_exchange sol_sample_prep Action: Follow Optimal Prep Protocol (Filter, Check Concentration) prob_sample_prep->sol_sample_prep prob_ph->start sol_impurity Action: Compare to solvent peak tables. Check purity of starting material. prob_impurity->sol_impurity sol_hydrate->start sol_exchange->start sol_sample_prep->start sol_impurity->end_ok

Caption: A systematic workflow for troubleshooting common NMR spectral issues.

References
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Labinsights. (2025, February 19).
  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

  • BenchChem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.
  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
  • New Journal of Chemistry (RSC Publishing). (n.d.).
  • University College London. (n.d.). Chemical shifts.
  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. [Link]

  • Journal of Chemical Education. (n.d.).
  • SpectraBase. (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts.
  • CONICET. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry with Caroline. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem) [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 0.
  • Truong, M. L., et al. (n.d.).
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 7, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • ResearchGate. (2025, August 10). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.
  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved January 7, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 7, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Amerigo Scientific. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Retrieved January 7, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
  • Quora. (2021, March 25).
  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Retrieved January 7, 2026, from [Link]

  • PubChem - NIH. (n.d.). 1-Ethyl-1H-imidazole. Retrieved January 7, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)
  • Organic Syntheses Procedure. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • MDPI. (n.d.). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.
  • DergiPark. (2019, January 22).

Sources

Technical Support Center: 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the successful use of this versatile intermediate in your experiments. My aim is to blend technical precision with practical, field-tested insights to help you anticipate and resolve challenges.

I. Understanding the Molecule: Key Stability Considerations

This compound is a heterocyclic aldehyde containing a substituted imidazole ring. The stability and reactivity of this molecule are primarily governed by three features: the imidazole ring, the aldehyde functional group, and the hydrochloride salt form.

  • The Imidazole Ring: This aromatic heterocycle is generally stable but possesses two nitrogen atoms that can influence its properties. The N-1 position is substituted with an ethyl group, preventing N-dealkylation under mild conditions but also influencing the electron density of the ring. The sp²-hybridized nitrogen at the N-3 position is basic (imidazole pKa of the conjugate acid is ~7.0) and is the site of protonation to form the hydrochloride salt[1]. This basicity is crucial for its behavior in different pH environments.

  • The Aldehyde Group: The carbaldehyde at the C-5 position is the most reactive site for degradation. Aldehydes are susceptible to oxidation, reduction, and nucleophilic attack. Its reactivity is modulated by the electron-donating nature of the imidazole ring.

  • The Hydrochloride Salt: This salt form enhances the compound's solubility in aqueous and polar solvents. However, upon dissolution, it creates a mildly acidic environment, which can be a critical factor in certain degradation pathways, particularly hydration of the aldehyde.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and use of this compound in experimental settings.

FAQ 1: Purity & Analytical Issues

Question: I am observing a new, more polar peak in my HPLC analysis after dissolving the compound in an aqueous buffer. What could this be?

Answer: This is a frequently encountered issue and is most likely due to the formation of the geminal diol (hydrate) of the aldehyde.

  • Causality: The aldehyde functional group exists in a pH-dependent equilibrium with its hydrated form. As the hydrochloride salt, this compound will generate an acidic solution upon dissolution in water. In acidic to neutral aqueous media (especially at pH < 5), this equilibrium can significantly favor the more polar gem-diol.[2][3] This is a reversible process.

  • Troubleshooting & Validation:

    • pH Adjustment: Increase the pH of your sample diluent to be slightly basic (e.g., pH 8-9) and re-analyze. The equilibrium should shift back towards the aldehyde form, causing the new peak to decrease or disappear, while the parent aldehyde peak increases.

    • Solvent Change: Prepare your sample in a dry, aprotic organic solvent (e.g., acetonitrile or THF) where hydration cannot occur. If the new peak is absent, this confirms its identity as the hydrate.

    • LC-MS Analysis: Analyze the sample by LC-MS. The hydrate will have a molecular weight that is 18 amu (the mass of water) higher than the parent compound.

Question: My reverse-phase HPLC analysis shows significant peak tailing for the main compound. How can I improve the peak shape?

Answer: Peak tailing for imidazole-containing compounds is typically caused by secondary ionic interactions between the basic imidazole nitrogen and residual acidic silanol groups on the silica-based column packing.

  • Causality: Even with end-capping, silica-based columns (like C18) have free silanol groups (Si-OH). The protonated imidazole ring (an imidazolium ion) can interact with ionized, negatively charged silanolates (Si-O⁻), causing a secondary retention mechanism that leads to tailing peaks.

  • Troubleshooting & Optimization:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the silanol groups are protonated and neutral, minimizing the ionic interaction.

    • Increase Buffer Concentration: A higher ionic strength in the mobile phase can help shield the ionic interactions, leading to more symmetrical peaks.

    • Use a Modern Column: Employ a column with advanced end-capping technology or a hybrid particle technology (e.g., BEH) designed to minimize silanol activity.

FAQ 2: Stability & Degradation

Question: I suspect my compound has degraded during storage. What are the most likely degradation pathways and products?

Answer: Based on the structure, there are three primary degradation pathways to consider: oxidation, hydrolysis (leading to ring cleavage), and photodegradation.

  • Pathway 1: Oxidation of the Aldehyde: This is the most probable degradation route. The aldehyde group is readily oxidized to the corresponding carboxylic acid: 1-Ethyl-1H-imidazole-5-carboxylic acid .

    • Conditions: This can be initiated by atmospheric oxygen (autoxidation), especially in solution, and is accelerated by heat, light, and the presence of trace metal ions.

    • Detection: The carboxylic acid product is significantly more polar than the aldehyde. It can be readily separated by reverse-phase HPLC and will show a corresponding mass increase of 16 amu in LC-MS analysis.

  • Pathway 2: Hydrolytic Degradation: While the imidazole ring is generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to hydrolytic cleavage of the ring.

    • Conditions: Refluxing in strong acid or base. This is less likely under typical experimental conditions.

    • Detection: This would result in a complex mixture of smaller, highly polar fragments.

  • Pathway 3: Photodegradation: Heteroaromatic compounds, including imidazoles and aromatic aldehydes, are often sensitive to light, particularly UV radiation.[4][5]

    • Conditions: Exposure to direct sunlight or laboratory lighting over extended periods, especially in solution. Photodegradation can lead to complex reactions, including oxidation and polymerization.

    • Detection: Appearance of multiple small impurity peaks in the chromatogram and potentially a yellowing of the solution or solid.

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable degradation routes for 1-Ethyl-1H-imidazole-5-carbaldehyde.

DegradationPathways cluster_main 1-Ethyl-1H-imidazole-5-carbaldehyde cluster_stress cluster_products Potential Products Parent Oxidation Oxidation (O₂, Heat, Light) Parent->Oxidation Hydration Aqueous Solution (pH < 7) Parent->Hydration Photodegradation UV/Visible Light Parent->Photodegradation CarboxylicAcid <1-Ethyl-1H-imidazole-5-carboxylic acid> Oxidation->CarboxylicAcid GemDiol Hydration->GemDiol Reversible PhotoProducts Photodegradation->PhotoProducts

Caption: Key degradation pathways for the title compound.

Question: What are the recommended storage and handling conditions to ensure the long-term stability of this compound?

Answer: To minimize degradation, adhere to the following storage and handling procedures:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential oxidative and thermal degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[6]
Light Protect from light (use amber vials)Prevents photodegradation, which can be significant for heteroaromatic aldehydes.[7]
Container Tightly sealed, appropriate containerPrevents contamination and exposure to moisture. The hydrochloride salt can be hygroscopic.
Handling Handle in a well-ventilated area. Use appropriate PPE (gloves, safety glasses). Avoid creating dust.The compound is classified as a potential skin and eye irritant.[8][9]

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a forced degradation study, a critical experiment for establishing the stability-indicating properties of your analytical methods.

Protocol: Forced Degradation Study

This protocol is designed to induce 5-20% degradation, as recommended by ICH guidelines, to identify potential degradation products and validate your analytical method.[10][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

    • Incubate one sample at room temperature for 24 hours and another at 60°C for 4 hours.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH. Dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 2 hours. (Base-catalyzed degradation is often faster).

    • Neutralize with an equivalent amount of 0.1 N HCl and dilute as above.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute as above for analysis.

  • Thermal Degradation (Solution):

    • Take 2 mL of the stock solution in a sealed vial.

    • Heat at 70°C for 48 hours.

    • Cool to room temperature and dilute for analysis.

  • Photodegradation (Solution):

    • Place 2 mL of the stock solution in a clear glass vial.

    • Expose to a photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., option 2 with both cool white fluorescent and near-UV lamps) for a defined period to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[4]

    • Simultaneously, run a dark control (sample wrapped in aluminum foil) to differentiate between thermal and photodegradation.

    • Dilute samples for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control (stock solution diluted to the final concentration), using a validated stability-indicating HPLC-UV method. An LC-MS compatible method is highly recommended for peak identification.

  • Calculate the percentage of degradation and perform a mass balance assessment to ensure that the decrease in the parent peak corresponds to the increase in impurity peaks.

Workflow for Forced Degradation and Analysis

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, RT & 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (70°C Solution) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Stressed Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze via Stability-Indicating HPLC-UV/MS Neutralize->HPLC Data Calculate % Degradation & Mass Balance HPLC->Data Identify Identify Degradants Data->Identify

Caption: Standard workflow for a forced degradation study.

IV. References

  • Grela, M. A., & Colussi, A. J. (n.d.). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. The Journal of Physical Chemistry - ACS Publications. [Link]

  • Roy, A., et al. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. [Link]

  • Grela, M. A., & Colussi, A. J. (1995). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. The Journal of Physical Chemistry. [Link]

  • Galloway, M. M., et al. (n.d.). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ResearchGate. [Link]

  • The Royal Society. (1934). The thermal decomposition of formaldehyde. Proceedings A. [Link]

  • Kumar, P., et al. (2015). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology. [Link]

  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Aldehyde. [Link]

  • Knowledge Bank. (n.d.). THERMAL DECOMPOSITION MECHANISM OF BUTYRALDEHYDE. [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2014). In which direction does imidazole affect the pH?. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ResearchGate. (2011). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. [Link]

  • Asian Journal of Research in Chemistry. (2012). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [Link]

  • PubMed. (2025). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]

  • ACS Publications. (2019). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of this compound. [Link]

  • RSC Publishing. (2018). Copper-catalyzed oxidative coupling reaction of α,β-unsaturated aldehydes with amidines: synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Contract Pharma. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. [Link]

  • PubMed. (2010). Benzoyl Radicals From (Hetero)aromatic Aldehydes. Decatungstate Photocatalyzed Synthesis of Substituted Aromatic Ketones. [Link]

  • ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • ResearchGate. (2013). Main reaction pathways for the formation of 1H-imidazole derivatives.... [Link]

  • Amerigo Scientific. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. [Link]

  • MDPI. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. [Link]

  • PubMed. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • MDPI. (2024). Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride. This molecule is a valuable building block in pharmaceutical research and development, often serving as a key intermediate for more complex active pharmaceutical ingredients (APIs).[1] The most common and scalable synthetic route involves the formylation of an N-substituted imidazole, typically via the Vilsmeier-Haack reaction.[2][3][4]

While the Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, its scale-up presents unique challenges.[5] The reaction is highly exothermic and involves hazardous reagents like phosphorus oxychloride (POCl₃), demanding precise control over reaction conditions to ensure safety, yield, and purity.[6][7][8] This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered by researchers during laboratory and pilot-scale synthesis.

Core Synthesis Overview: A Two-Step Approach

The synthesis is generally accomplished in two primary stages: the preparation of the 1-ethyl-1H-imidazole substrate, followed by its formylation.

Synthesis_Workflow cluster_0 Vilsmeier-Haack Formylation A Step 1: N-Alkylation D 1-Ethyl-1H-imidazole A->D Purification B Imidazole B->A C Ethylating Agent (e.g., Ethyl Iodide) C->A E Step 2: Formylation D->E H Iminium Salt Intermediate E->H F POCl3 + DMF G Vilsmeier Reagent F->G Reagent Formation (<10 °C) G->E I Step 3: Hydrolysis & Isolation H->I Aqueous Workup J 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride I->J Crystallization

Caption: Overall workflow for the synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Question 1: My reaction turned into a dark, intractable tar with very low yield. What went wrong?

Answer: This is a classic sign of an uncontrolled exothermic reaction. The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is highly energetic. If the temperature is not strictly controlled, side reactions and polymerization can occur.

Potential Causes & Solutions:

  • Poor Temperature Control: The addition of POCl₃ to DMF must be done slowly and with efficient cooling, maintaining an internal temperature below 10 °C, ideally between 0-5 °C. On a larger scale, this requires a jacketed reactor with a powerful cooling system.

  • Incorrect Order of Addition: Always add the POCl₃ dropwise to the DMF. Never add DMF to POCl₃, as this can create a localized concentration of the reactive species, leading to a runaway reaction.

  • Presence of Moisture: POCl₃ reacts violently with water to produce phosphoric acid and hydrochloric acid, generating significant heat and pressure.[6][8][9] Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.

  • Poor Stirring: Inadequate mixing can lead to "hot spots" where the reaction accelerates uncontrollably.[10] For larger volumes, overhead mechanical stirring is essential to ensure homogenous temperature and reagent distribution.

Question 2: The yield of my formylation reaction is consistently below 50%. How can I improve it?

Answer: Low yields often point to either an incomplete reaction or degradation of the product/intermediates.

Potential Causes & Solutions:

  • Vilsmeier Reagent Stoichiometry: Ensure you are using a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the 1-ethyl-1H-imidazole). This drives the electrophilic aromatic substitution to completion.

  • Reaction Time and Temperature: After the addition of the imidazole substrate, the reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature (often in the range of 60-80 °C). An incomplete reaction will show significant starting material remaining.

  • Inefficient Hydrolysis: The intermediate iminium salt must be completely hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture in ice-water and then adjusting the pH. Ensure the hydrolysis step is given sufficient time (stirring for several hours or overnight) before extraction.

  • Substrate Purity: The starting 1-ethyl-1H-imidazole must be pure. Impurities from the alkylation step can interfere with the formylation.[11][12]

Question 3: I'm struggling to isolate the final product. It seems to be water-soluble and difficult to extract.

Answer: This is expected, as the product is a hydrochloride salt, which confers high water solubility. Standard extraction procedures may be inefficient.

Potential Causes & Solutions:

  • Incorrect pH during Workup: After hydrolysis, the product exists as a salt in an acidic aqueous solution. To extract any non-polar impurities, you can perform washes with a solvent like dichloromethane (DCM) or ethyl acetate while the solution is still acidic. To isolate the product, you often need to carefully basify the solution to precipitate the free base, extract it, and then reform the hydrochloride salt. However, direct isolation is often preferred.

  • Salting Out: Before attempting extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the product and making extraction into an organic solvent (like DCM or a 9:1 DCM:Isopropanol mix) more effective.

  • Evaporation and Trituration: A common industrial method is to neutralize the reaction quench, extract the free base into a suitable solvent, dry the organic layer, and then bubble dry HCl gas through the solution to precipitate the hydrochloride salt. Alternatively, after the initial acidic quench, the water can be removed under reduced pressure, and the resulting solid can be triturated (slurried) with a solvent like acetone or isopropanol to remove inorganic salts, followed by recrystallization.

Frequently Asked Questions (FAQs)

Question: What exactly is the Vilsmeier-Haack reagent and how is it formed?

Answer: The Vilsmeier-Haack reagent is an electrophilic iminium salt, specifically (chloromethylene)dimethyliminium chloride. It is generated in situ from the reaction between a substituted amide, most commonly DMF, and an acid chloride, typically POCl₃.[3][4][13] The reaction involves the nucleophilic attack of the amide oxygen onto the phosphorus atom of POCl₃, followed by elimination of a dichlorophosphate anion to form the highly electrophilic Vilsmeier reagent.[3][14] This reagent is a weak electrophile, making it selective for electron-rich aromatic and heteroaromatic systems.[3][4]

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Intermediate Adduct DMF->Intermediate Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) Intermediate->Vilsmeier_Reagent Elimination Iminium_Intermediate Iminium Adduct Vilsmeier_Reagent->Iminium_Intermediate Imidazole 1-Ethyl-1H-imidazole Imidazole->Iminium_Intermediate Electrophilic Attack Aldehyde Final Aldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Simplified mechanism of Vilsmeier-Haack formylation.

Question: What are the critical safety precautions for handling POCl₃?

Answer: Phosphorus oxychloride (POCl₃) is a highly toxic, corrosive, and water-reactive chemical that requires strict handling protocols.[6][7]

  • Toxicity: It is fatal if inhaled, and its vapors are extremely irritating to the respiratory tract, skin, and eyes.[6][9] All manipulations must be conducted in a certified chemical fume hood.

  • Corrosivity: It causes severe chemical burns upon contact.[7] Always wear appropriate personal protective equipment (PPE), including a lab coat, nitrile or neoprene gloves (check compatibility), and chemical splash goggles.

  • Reactivity: It reacts violently with water, alcohols, and bases, releasing heat and toxic gases (HCl).[8] Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. A quenching strategy for residual POCl₃ (e.g., slow addition to a cooled, stirred aqueous solution) must be planned.

Question: How can I confirm the identity and purity of my final product?

Answer: A combination of standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable. You should see characteristic peaks for the ethyl group (a triplet and a quartet), two distinct singlets for the imidazole ring protons, and a singlet for the aldehyde proton (typically downfield, ~9-10 ppm).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[15]

  • Melting Point: A sharp melting point is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the best method for quantifying purity, especially when scaling up for pharmaceutical applications.

Question: Are there any greener or safer alternatives to the POCl₃/DMF system?

Answer: Research into safer alternatives is ongoing. Some methods replace POCl₃ with other reagents like thionyl chloride or oxalyl chloride, though these also present hazards.[16] Catalytic versions of the Vilsmeier-Haack reaction have been developed to reduce the stoichiometric use of hazardous reagents, for example, using a P(III)/P(V)=O cycle, although these are often demonstrated on specific substrates like indoles.[17] For industrial applications, continuous flow chemistry is being explored to safely handle the exothermic nature of the Vilsmeier-Haack reaction by using microreactors, which offer superior heat and mass transfer, minimizing risks associated with thermal runaways.[5]

Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
Reagent Purity Anhydrous gradePOCl₃ is highly water-reactive. Moisture will quench the reagent and cause dangerous exotherms.[8]
Solvent DMF (as reagent/solvent)Anhydrous DMF is crucial. Other high-boiling, non-protic solvents can be used as diluents.
Vilsmeier Reagent Formation 0-10 °CHighly exothermic reaction. Strict temperature control is essential for safety and to prevent side reactions.[2]
Molar Ratio (POCl₃:DMF) ~1:1Used to form the Vilsmeier reagent.
Molar Ratio (Reagent:Imidazole) 1.1 - 1.5 : 1A slight excess of the formylating agent ensures complete conversion of the substrate.
Reaction Temperature 60-80 °C (after addition)Heating is often required to drive the formylation. Monitor by TLC/LC-MS for completion.
Workup Quench on ice, pH adjustmentHydrolyzes the intermediate iminium salt to the aldehyde and prepares for isolation.
Isolation Crystallization/ExtractionThe hydrochloride salt is water-soluble; isolation may require salting-out or solvent evaporation.

References

  • Kim, J. H., Lee, J. Y., Lee, M. R., Park, C. H., & Lee, S. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 2(1), 19-25. [Link]

  • Deshmukh, A. R., & Patil, U. D. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 2(10), 2534-2544. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27339-27376. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • PubChem. (n.d.). Phosphorus oxychloride - Section 5.3. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. (2021). Catalytic Vilsmeier-Haack-Type Formylation of Indoles. Org. Synth. 2021, 98, 304-318. [Link]

  • Organic Syntheses. (1980). Imidazole-2-carboxaldehyde. Org. Synth. 1980, 59, 95. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Link]

  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. [Link]

  • Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(11), 1875–1878. [Link]

  • Bhat, K. I., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • PubChemLite. (n.d.). 1-ethyl-1h-imidazole-5-carbaldehyde (C6H8N2O). [Link]

  • PubChem. (n.d.). 1-Ethyl-1H-imidazole. [Link]

Sources

Technical Support Center: 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride (CAS No: 1914148-58-5).[1][2] This compound is a valuable heterocyclic building block, primarily utilized as an intermediate in the synthesis of pharmaceutical compounds and other fine chemicals.[3][4] Due to its chemical properties and the fact that its toxicological profile has not been thoroughly investigated, adherence to strict safety and handling protocols is paramount to ensure personnel safety and experimental integrity.[1] This document provides in-depth, experience-based guidance in a question-and-answer format to address common and critical issues encountered during its use.

Section 1: Core Safety & Hazard Awareness (FAQs)

This section addresses the fundamental safety characteristics of the compound. A thorough understanding of these hazards is the first step in a robust risk assessment.

Q: What are the primary hazards I should be concerned about when working with this compound?

A: While the specific toxicological properties of this hydrochloride salt are not extensively documented, the hazards can be inferred from its chemical class (imidazole derivative) and available safety data.[1] The primary concerns are:

  • Corrosive Potential: Many imidazole derivatives are known to be corrosive and can cause severe skin burns and serious eye damage upon contact.[5][6][7] Assume this compound shares these properties.

  • Respiratory Irritation: As a fine, solid powder, it can easily become airborne, and inhalation may cause respiratory irritation.[1][8]

  • Combustible Dust: Fine dust dispersed in the air has the potential to form an explosive mixture.[7][9]

  • Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[6][7]

  • Unknown Long-Term Effects: The lack of comprehensive toxicological data means that potential chronic effects, including reproductive toxicity noted in some parent imidazoles, should be considered a possibility, warranting cautious handling.[1][5][6]

Q: Where is the most authoritative source of safety information for the specific lot I am using?

A: The most critical and legally mandated source of information is the Safety Data Sheet (SDS) provided by the manufacturer of your specific product. Always review the SDS before starting any work. It contains detailed information on identification, hazards, PPE, first-aid measures, and disposal.[1]

Section 2: Personal Protective Equipment (PPE) & Engineering Controls

The first line of defense is to minimize exposure. This is achieved through a combination of engineering controls (e.g., fume hoods) and appropriate PPE. The choice of PPE is not merely a checklist item; it is a scientifically informed decision to create a barrier between you and the potential hazard.

Recommended PPE & Engineering Controls
Control/PPE TypeSpecification & Rationale
Engineering Control Chemical Fume Hood: All handling of the solid compound, especially weighing and preparing stock solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of the fine powder and contain any potential spills.[9]
Hand Protection Nitrile Rubber Gloves: Wear suitable chemical protection gloves tested according to standards like EN 374.[5] Nitrile gloves are a common and effective choice for handling imidazole solids.[10] Always inspect gloves for pinholes before use and use proper removal techniques to avoid contaminating your skin.[10]
Eye & Face Protection ANSI Z87.1-Compliant Safety Goggles: Use safety goggles with side shields to protect against dust particles.[5][10] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[5]
Body Protection Chemically Compatible Lab Coat: A lab coat, fully buttoned with sleeves extended to the wrist, is mandatory.[10] It should be worn over full-length pants and closed-toe shoes to ensure no skin is exposed.[10]
Respiratory Protection Generally Not Required (with proper engineering controls): If work is performed within a fume hood, respiratory protection is typically not needed. However, if dust formation is unavoidable or in case of an emergency (e.g., large spill), a NIOSH-approved P95 or P1 particle respirator should be used.[1][10]
Workflow: PPE Donning and Doffing Sequence

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Pull over cuffs) Don2->Don3 Doff1 1. Gloves (Use proper technique) Doff2 2. Safety Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Logical sequence for donning and doffing PPE to minimize exposure.

Troubleshooting PPE & Controls

Q: I am working in a fume hood, but I can still smell a faint amine-like odor. Is this normal?

A: No, this is not normal and indicates a potential exposure. Immediately stop your work and investigate the cause.

  • Check the Sash Height: Is the fume hood sash pulled down to the indicated optimal height?

  • Airflow Obstruction: Are large pieces of equipment inside the hood blocking the airflow vents at the back?

  • External Air Drafts: Are open doors or windows creating cross-drafts that disrupt the hood's containment?

  • Hood Certification: Check the certification sticker. Has the fume hood been certified within the last year? If you cannot identify the cause, cease work with the compound and report the issue to your lab manager or Environmental Health & Safety (EHS) department.

Section 3: Handling and Storage Protocols

Proper handling and storage are essential for maintaining the compound's integrity and ensuring safety.

Step-by-Step Protocol: Weighing and Solution Preparation
  • Preparation: Before retrieving the compound, ensure your workspace in the fume hood is clean and uncluttered. Place a weigh boat on an anti-static balance. Have your pre-labeled destination container and chosen solvent ready.

  • Equilibration: If the compound is stored refrigerated, allow the sealed container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which can cause clumping and degradation.

  • Dispensing: Inside the fume hood, carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the side of the container.

  • Transfer: Carefully transfer the weighed powder into your labeled container.

  • Dissolution: Slowly add the desired solvent, ensuring the container is aimed away from you. If necessary, cap and gently swirl or sonicate to fully dissolve the compound.

  • Cleanup: Tightly seal the stock container. Decontaminate the spatula and weighing area. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

Storage Guidelines and Troubleshooting
ParameterRecommended ConditionRationale & Troubleshooting
Temperature 2-8°C [2]Storing in a cool environment slows potential degradation.
Atmosphere Under inert gas (Nitrogen or Argon) [2]The compound may be sensitive to moisture and air. If the powder appears clumped or discolored, it may have been compromised by improper storage.
Container Tightly closed in a dry, well-ventilated place [1][9]Prevents contamination and absorption of atmospheric moisture.[1]
Incompatibilities Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides [1][9]These substances can cause vigorous, potentially hazardous reactions. Store in a designated area for corrosive materials.[10]

Section 4: Emergency Procedures & Spill Management

Accidents can happen. Being prepared with a clear, logical plan is critical to mitigating their consequences.

First-Aid Quick Reference
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [7][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [7][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [7][9]
Workflow: Chemical Spill Response

Spill_Response Spill Spill Occurs Assess Assess Size & Risk (Is it manageable?) Spill->Assess SmallSpill Small, Contained Spill (<10g, in fume hood) Assess->SmallSpill Yes LargeSpill Large or Uncontained Spill Assess->LargeSpill No Evacuate Evacuate Area Alert Others Call EHS GetKit Get Spill Kit Don Full PPE SmallSpill->GetKit LargeSpill->Evacuate Contain Cover with absorbent material (e.g., vermiculite) GetKit->Contain Cleanup Gently sweep into waste container Contain->Cleanup Decon Decontaminate Area & Equipment Cleanup->Decon Dispose Seal & Label Waste Dispose via EHS Decon->Dispose

Caption: Decision tree for responding to a chemical spill.

Spill Management FAQs

Q: I've spilled about 1 gram of the powder inside the fume hood. How do I clean it up?

A: For a small, contained spill like this:

  • Alert others in the immediate area but do not cause an alarm.

  • Ensure you are wearing your full PPE (lab coat, goggles, and double gloves).

  • Contain: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not use paper towels, as this can create more dust.

  • Collect: Carefully sweep the material into a designated plastic dustpan and transfer it to a heavy-duty, sealable waste bag or container.

  • Decontaminate: Wipe the area with a cloth dampened with a suitable solvent (e.g., water, followed by ethanol), then place the cloth in the waste bag.

  • Dispose: Seal the waste container, label it clearly as "Hazardous Waste: this compound," and arrange for pickup by your institution's EHS department.[1]

Section 5: Disposal

Q: How do I dispose of unused compound or contaminated waste?

A: This material must be treated as hazardous waste.

  • Unused Product: Do not pour it down the drain or mix it with general waste.[1][11] Offer surplus or expired material to a licensed professional waste disposal company.[1] The preferred method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: Any items that have come into direct contact with the compound (e.g., gloves, weigh boats, pipette tips, contaminated labware) must be disposed of as solid hazardous waste.[11] Place them in a clearly labeled, sealed container for disposal according to your institution's EHS guidelines.

References

  • Safety Data Sheet: Imidazole - Carl ROTH.

  • Imidazole - SAFETY DATA SHEET - Thermo Fisher Scientific.

  • Standard Operating Procedure for Imidazole - University of Washington.

  • MSDS of this compound - Capot Chemical Co., Ltd.

  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG.

  • Safety Data Sheet: Imidazole PUFFERAN® - Carl ROTH.

  • 1-Ethyl-1H-imidazole-5-carbaldehyde Product Page - Sigma-Aldrich.

  • SAFETY DATA SHEET: Imidazole - Acros Organics.

  • This compound - ChemicalBook.

  • 1-Ethyl-1H-imidazole-5-carbaldehyde Product Page - MySkinRecipes.

  • SAFETY DATA SHEET: 5-Methylimidazole-4-carboxaldehyde - Fisher Scientific.

  • SAFETY DATA SHEET: 1H-imidazole monohydrochloride - Sigma-Aldrich.

  • 1-ethyl-1h imidazole-5-carbaldehyde applications - Sigma-Aldrich.

  • 1H-Imidazole-5-carboxaldehyde | Biochemical Reagent - MedChemExpress.

  • 1-Ethyl-1H-imidazole-5-carbaldehyde - Amerigo Scientific.

  • 2-ETHYL-4-METHYL-1H-IMIDAZOLE-5-CARBALDEHYDE - ChemicalBook.

  • 1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride - Chem-Impex.

  • 1-ethyl-1h-imidazole-5-carbaldehyde (C6H8N2O) - PubChemLite.

  • 842972-42-3|1-Ethyl-1H-imidazole-5-carbaldehyde - BLD Pharm.

  • This compound/CAS:1914148-58-5 - HXCHEM.

  • 1H-Imidazole-4-carbaldehyde: properties, applications and safety - ChemicalBook.

  • 1-Ethyl-1H-imidazole | C5H8N2 - PubChem.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride and its Aldehyde Isomers: A Comparative Analysis for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate chemical building block is a critical decision that profoundly influences the trajectory of a research program. Among the vast arsenal of heterocyclic compounds, imidazole aldehydes stand out for their versatile reactivity and their prevalence in a multitude of biologically active molecules.[1][2] This guide provides an in-depth comparative analysis of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride against other key imidazole aldehydes, offering a blend of theoretical insights and practical, data-driven comparisons to inform your selection process.

This document moves beyond a simple cataloging of properties. Herein, we will dissect the nuances of synthesis, explore the subtle interplay of electronic and steric effects on reactivity, and provide detailed experimental protocols for key transformations. Our objective is to equip you with the necessary knowledge to not only choose the optimal imidazole aldehyde for your specific application but also to understand the fundamental chemical principles that govern its behavior.

The Imidazole Aldehyde Family: An Overview of Key Players

The position of the aldehyde group and the nature of the substituent on the imidazole ring dramatically influence the molecule's physicochemical properties and reactivity. In this guide, we will focus on a comparative analysis of this compound and its key commercially available or readily synthesizable counterparts:

  • This compound : The subject of our primary focus.

  • Imidazole-2-carbaldehyde : An isomer with the aldehyde at the C2 position.

  • Imidazole-4(5)-carbaldehyde : An isomer with the aldehyde at the C4 (or C5) position, existing as a mixture of tautomers.

  • 1-Methyl-1H-imidazole-2-carbaldehyde : An N-substituted C2 aldehyde.

  • 1-Methyl-1H-imidazole-5-carbaldehyde : An N-substituted C5 aldehyde.

Physicochemical Properties: A Head-to-Head Comparison

The choice of an appropriate building block often begins with an assessment of its fundamental physical and chemical properties. The following table summarizes the key physicochemical data for our selected imidazole aldehydes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₆H₉ClN₂O160.60[3]Not ReportedNot Reported
Imidazole-2-carbaldehydeC₄H₄N₂O96.09205-206[3]Not Applicable
Imidazole-4(5)-carbaldehydeC₄H₄N₂O96.09173-174[4]Not Applicable
1-Methyl-1H-imidazole-2-carbaldehydeC₅H₆N₂O110.1136-3970-74 / 1 mmHg
1-Methyl-1H-imidazole-5-carbaldehydeC₅H₆N₂O110.11Not ReportedNot Reported

Synthesis of Imidazole Aldehydes: A Practical Guide

The accessibility of a starting material is a crucial consideration in any synthetic endeavor. Here, we provide established protocols for the synthesis of the comparator aldehydes and a plausible route for our primary compound of interest.

Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde

Synthesis_of_1_Ethyl_1H_imidazole_5_carbaldehyde imidazole Imidazole reagents1 1. NaH, THF 2. Ethyl iodide ethyl_imidazole 1-Ethyl-1H-imidazole reagents2 POCl3, DMF (Vilsmeier-Haack) ethyl_imidazole_aldehyde 1-Ethyl-1H-imidazole-5-carbaldehyde reagents1->ethyl_imidazole reagents2->ethyl_imidazole_aldehyde

Figure 1: Plausible synthetic route to 1-Ethyl-1H-imidazole-5-carbaldehyde.

This approach leverages the acidic nature of the imidazole N-H proton for alkylation, followed by an electrophilic aromatic substitution (Vilsmeier-Haack reaction) to introduce the aldehyde group.[2][5] The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid in a suitable solvent.

Experimental Protocol: Synthesis of Imidazole-2-carbaldehyde

A reliable method for the synthesis of imidazole-2-carbaldehyde involves a multi-step procedure starting from imidazole.[6]

Synthesis_of_Imidazole_2_carbaldehyde imidazole Imidazole reagents1 Benzoyl chloride, Triethylamine, Acetonitrile intermediate1 1-Benzoyl-2-(1,3-dibenzoyl- 4-imidazolin-2-yl)imidazole reagents2 HCl, Methanol intermediate2 2-(1,3-Dibenzoyl-4-imidazolin- 2-yl)imidazole hydrochloride reagents3 H2, Pd/C, Ethanol intermediate3 2-(1,3-Dibenzoylimidazolidin- 2-yl)imidazole hydrochloride reagents4 Conc. HCl, reflux final_product Imidazole-2-carbaldehyde reagents1->intermediate1 reagents2->intermediate2 reagents3->intermediate3 reagents4->final_product

Figure 2: Synthetic pathway for Imidazole-2-carbaldehyde.

Step-by-Step Methodology:

  • Synthesis of 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole: Imidazole is reacted with benzoyl chloride in the presence of triethylamine in acetonitrile.[6]

  • Formation of 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride: The product from the previous step is treated with concentrated hydrochloric acid in methanol.[6]

  • Hydrogenation to 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride: The unsaturated intermediate is reduced using hydrogen gas with a palladium on carbon catalyst.[6]

  • Hydrolysis to Imidazole-2-carbaldehyde: The final intermediate is refluxed in concentrated hydrochloric acid, followed by workup and neutralization to yield the desired product.[6]

Experimental Protocol: Synthesis of Imidazole-4(5)-carbaldehyde

A common method for the preparation of imidazole-4(5)-carbaldehyde is the oxidation of the corresponding hydroxymethylimidazole.[4]

Synthesis_of_Imidazole_4_carbaldehyde hydroxymethylimidazole 4(5)-Hydroxymethylimidazole reagents Manganese dioxide (MnO2), Methanol, 40°C imidazole_aldehyde Imidazole-4(5)-carbaldehyde reagents->imidazole_aldehyde

Figure 3: Synthesis of Imidazole-4(5)-carbaldehyde via oxidation.

Step-by-Step Methodology:

  • Dissolve 4(5)-hydroxymethylimidazole in methanol.

  • Add manganese dioxide to the solution.

  • Heat the reaction mixture at 40°C for several hours.

  • After the reaction is complete, cool the mixture and filter off the manganese dioxide.

  • The filtrate is concentrated and the product is isolated by crystallization.[4]

Comparative Reactivity in Reductive Amination: A Theoretical and Practical Perspective

The Mechanism of Reductive Amination

The reaction proceeds via the initial formation of an iminium ion from the aldehyde and an amine, which is then reduced by a hydride source, commonly sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8]

Reductive_Amination_Mechanism cluster_1 Imine Formation cluster_2 Reduction aldehyde R-CHO iminium [R-CH=N+HR'] aldehyde->iminium + R'-NH2 - H2O amine R'-NH2 product R-CH2-NHR' iminium->product + [H-] hydride NaBH(OAc)3

Figure 4: General mechanism of reductive amination.

Electronic Effects

The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of its reactivity towards nucleophilic attack by the amine. The electron-donating or -withdrawing nature of the imidazole ring, as influenced by the position of the nitrogens and any N-substituents, plays a crucial role.

  • Imidazole-2-carbaldehyde : The aldehyde group at the C2 position is flanked by two nitrogen atoms. The N1 nitrogen is pyrrole-like and electron-donating, while the N3 nitrogen is pyridine-like and electron-withdrawing. The proximity of the electron-withdrawing imine-like nitrogen (N3) can increase the electrophilicity of the C2-aldehyde, potentially leading to faster iminium ion formation.

  • Imidazole-4(5)-carbaldehyde : The aldehyde at the C4 or C5 position is less influenced by the direct electron-withdrawing effect of the pyridine-like nitrogen compared to the C2 position. This may result in a slightly less electrophilic carbonyl carbon.

  • N-Alkyl Substitution (Methyl vs. Ethyl) : Alkyl groups are generally electron-donating through an inductive effect. This effect is slightly more pronounced for an ethyl group compared to a methyl group. This increased electron donation to the imidazole ring could slightly decrease the electrophilicity of the aldehyde's carbonyl carbon, potentially leading to a slower rate of iminium ion formation compared to their unsubstituted counterparts.

Steric Effects

Steric hindrance around the aldehyde group can impede the approach of the amine nucleophile.

  • 1-Ethyl-1H-imidazole-5-carbaldehyde : The ethyl group at the N1 position introduces more steric bulk than a methyl group. However, since the aldehyde is at the C5 position, the steric hindrance from the N1-substituent is likely to be minimal.

  • 1-Methyl-1H-imidazole-2-carbaldehyde : The aldehyde at the C2 position is situated between the N1-methyl group and the N3 nitrogen. This could create a more sterically hindered environment compared to aldehydes at the C5 position.

Expected Reactivity Ranking

Based on the interplay of these electronic and steric factors, a predicted order of reactivity in reductive amination can be proposed:

Imidazole-2-carbaldehyde > Imidazole-4(5)-carbaldehyde > 1-Methyl-1H-imidazole-2-carbaldehyde ≈ 1-Methyl-1H-imidazole-5-carbaldehyde > 1-Ethyl-1H-imidazole-5-carbaldehyde

It is important to emphasize that this is a theoretical ranking. The actual performance can be influenced by specific reaction conditions, the nature of the amine, and the solvent used.

Standardized Experimental Protocol: Reductive Amination of Imidazole Aldehydes

To facilitate a more direct, albeit theoretical, comparison, the following standardized protocol for reductive amination can be considered as a starting point for experimental design.

Reductive_Amination_Workflow start Start: Imidazole Aldehyde & Amine in Solvent add_reductant Add Sodium Triacetoxyborohydride (NaBH(OAc)3) start->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor quench Quench with Saturated NaHCO3 (aq) monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Final Product purify->end

Figure 5: Standardized workflow for reductive amination.

Step-by-Step Methodology:

  • To a solution of the imidazole aldehyde (1.0 eq) and the desired amine (1.1 eq) in a suitable aprotic solvent (e.g., 1,2-dichloroethane or tetrahydrofuran), add sodium triacetoxyborohydride (1.5 eq) in one portion.[7][8]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Conclusion and Recommendations

The selection of an imidazole aldehyde building block is a nuanced decision that requires careful consideration of both its intrinsic properties and its performance in the desired chemical transformation.

  • This compound offers a unique combination of N-alkylation, which can modulate solubility and biological activity, and an aldehyde at the less sterically hindered C5 position. The ethyl group provides a slightly greater lipophilicity compared to a methyl group, which could be advantageous in certain drug discovery contexts. Its reactivity is expected to be slightly attenuated by the electron-donating nature of the ethyl group.

  • Imidazole-2-carbaldehyde is predicted to be the most reactive of the series due to the electronic influence of the adjacent nitrogen atoms, making it an excellent choice for reactions where high reactivity is desired.

  • Imidazole-4(5)-carbaldehyde represents a good balance of reactivity and synthetic accessibility.

  • N-Methylated analogs provide a means to fine-tune properties, with the C2-substituted variant potentially offering a different steric profile compared to its C5 counterpart.

Ultimately, the optimal choice will depend on the specific goals of your research. For applications requiring rapid reaction kinetics, imidazole-2-carbaldehyde may be the preferred choice. For projects where modulation of physicochemical properties through N-alkylation is desirable, this compound and its methylated counterparts are valuable tools. It is our recommendation that researchers consider the theoretical principles outlined in this guide and, where possible, conduct small-scale parallel experiments to empirically determine the best-performing building block for their specific needs.

References

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Coll. Vol. 6, p.664 (1988); Vol. 58, p.113 (1978). Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(21), 5163. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. Retrieved from [Link]

  • American Chemical Society. (1995). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry, 60(5), 1092-1094. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Methyl-1H-imidazole-5-carbaldehyde: A Cornerstone for Custom Synthesis Projects. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2009(28), 4844-4853. Retrieved from [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • Protheragen. (n.d.). 1H-Imidazole-4-carbaldehyde. Retrieved from [Link]

  • DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • AllChemystry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 8(4), 313-320.
  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • MDPI. (2021). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 26(21), 6433. Retrieved from [Link]

  • American Chemical Society. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1469-1478. Retrieved from [Link]

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved from [Link]

  • PubMed. (2024). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(1), e202300223. Retrieved from [Link]

  • Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879.
  • ResearchGate. (2025). Faraday effect of imidazole and pyrrolidine and their N-alkyl derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • National Institutes of Health. (2021). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 26(16), 4983. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-imidazole-5-carbaldehyde is a versatile heterocyclic aldehyde whose utility spans from being a crucial intermediate in the synthesis of pharmacologically active compounds to a precursor for novel ligands in catalysis. The strategic introduction of the ethyl group at the N-1 position and the carbaldehyde at the C-5 position provides a scaffold with distinct electronic and steric properties, ripe for further chemical elaboration. The hydrochloride salt form is often preferred for its improved stability and handling characteristics. This guide will dissect three plausible and commonly employed synthetic strategies for its preparation, offering a comparative analysis of their respective merits and drawbacks.

Comparative Analysis of Synthetic Routes

Three primary strategies for the synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde have been identified and will be discussed in detail:

  • Route 1: N-Alkylation of 1H-Imidazole-5-carbaldehyde. This is a convergent approach that begins with the commercially available 1H-imidazole-5-carbaldehyde and introduces the ethyl group in a single step.

  • Route 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-imidazole. This linear strategy starts with the readily available 1-ethyl-1H-imidazole and introduces the formyl group at the C-5 position.

  • Route 3: Reduction of Ethyl 1-Ethyl-1H-imidazole-5-carboxylate. A two-step sequence involving the synthesis of the corresponding ester followed by its partial reduction to the aldehyde.

The following table provides a high-level comparison of these three routes:

Parameter Route 1: N-Alkylation Route 2: Vilsmeier-Haack Formylation Route 3: Ester Reduction
Starting Materials 1H-Imidazole-5-carbaldehyde, Ethyl halide1-Ethyl-1H-imidazole, DMF, POCl₃Ethyl 1H-imidazole-5-carboxylate, Ethyl halide, DIBAL-H
Number of Steps 1 (plus salt formation)1 (plus salt formation)2 (plus salt formation)
Key Transformation Nucleophilic substitutionElectrophilic aromatic substitutionEster reduction
Potential Advantages Short and direct, commercially available starting material.Potentially high yielding, well-established reaction.Avoids handling of potentially unstable carbaldehyde in the initial steps.
Potential Disadvantages Potential for N-1 vs. N-3 alkylation (though generally favoring N-1), purification challenges.Regioselectivity can be an issue in some imidazole systems, harsh reagents.Requires cryogenic conditions for the reduction step, multi-step process.
Estimated Overall Yield Moderate to GoodGood to ExcellentModerate
Scalability Generally goodGood, but requires careful handling of reagents.Moderate, due to cryogenic requirements.

Detailed Synthesis Routes and Experimental Protocols

Route 1: N-Alkylation of 1H-Imidazole-5-carbaldehyde

This route is arguably the most direct approach, leveraging the nucleophilicity of the imidazole nitrogen to displace a halide from an ethylating agent. The choice of base and solvent is critical to ensure efficient and selective N-alkylation.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is employed to deprotonate the imidazole, forming the more nucleophilic imidazolate anion. The choice between a strong base like NaH and a weaker base like K₂CO₃ can influence the reaction rate and selectivity.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.

  • Ethylating Agent: Ethyl iodide or ethyl bromide are common choices due to their good reactivity as electrophiles.

Experimental Protocol:

  • To a solution of 1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-ethyl-1H-imidazole-5-carbaldehyde.

Formation of Hydrochloride Salt:

  • Dissolve the purified 1-ethyl-1H-imidazole-5-carbaldehyde in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through the solvent) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Logical Workflow Diagram:

Route1 start 1H-Imidazole-5-carbaldehyde reagents1 Ethyl Iodide, K₂CO₃ DMF, 60-70 °C start->reagents1 product_freebase 1-Ethyl-1H-imidazole-5-carbaldehyde reagents1->product_freebase reagents2 HCl in Diethyl Ether product_freebase->reagents2 product_hcl 1-Ethyl-1H-imidazole-5-carbaldehyde HCl reagents2->product_hcl

Caption: Workflow for Route 1: N-Alkylation.

Route 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-imidazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] 1-Ethyl-1H-imidazole is a suitable substrate for this reaction, with formylation expected to occur at the electron-rich C-5 position.

Causality of Experimental Choices:

  • Vilsmeier Reagent: The active electrophile, the Vilsmeier reagent (chloroiminium ion), is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]

  • Reaction Conditions: The reaction is typically carried out at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, followed by heating to drive the electrophilic aromatic substitution.

  • Work-up: Aqueous work-up hydrolyzes the intermediate iminium salt to the desired aldehyde.

Experimental Protocol:

  • In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 1-ethyl-1H-imidazole (1.0 eq) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford 1-ethyl-1H-imidazole-5-carbaldehyde.

  • Convert to the hydrochloride salt as described in Route 1.

Logical Workflow Diagram:

Route2 start 1-Ethyl-1H-imidazole reagents1 DMF, POCl₃ 80-90 °C start->reagents1 product_freebase 1-Ethyl-1H-imidazole-5-carbaldehyde reagents1->product_freebase reagents2 HCl in Diethyl Ether product_freebase->reagents2 product_hcl 1-Ethyl-1H-imidazole-5-carbaldehyde HCl reagents2->product_hcl

Caption: Workflow for Route 2: Vilsmeier-Haack Formylation.

Route 3: Reduction of Ethyl 1-Ethyl-1H-imidazole-5-carboxylate

Causality of Experimental Choices:

  • Ester Synthesis: The precursor ester, ethyl 1-ethyl-1H-imidazole-5-carboxylate, can be synthesized via the N-alkylation of commercially available ethyl 1H-imidazole-5-carboxylate, following a similar procedure to Route 1.

  • Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is a bulky and electrophilic reducing agent that is well-suited for the partial reduction of esters to aldehydes at low temperatures.[3][4] The low temperature (-78 °C) is crucial to stabilize the tetrahedral intermediate and prevent over-reduction to the alcohol.[5]

Experimental Protocol:

Step 1: Synthesis of Ethyl 1-Ethyl-1H-imidazole-5-carboxylate

  • Follow the N-alkylation procedure described in Route 1, using ethyl 1H-imidazole-5-carboxylate as the starting material.

Step 2: Reduction to 1-Ethyl-1H-imidazole-5-carbaldehyde

  • Dissolve ethyl 1-ethyl-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

  • Convert to the hydrochloride salt as described in Route 1.

Logical Workflow Diagram:

Route3 start Ethyl 1H-imidazole-5-carboxylate reagents1 Ethyl Iodide, K₂CO₃ DMF, 60-70 °C start->reagents1 intermediate Ethyl 1-Ethyl-1H-imidazole-5-carboxylate reagents1->intermediate reagents2 DIBAL-H DCM, -78 °C intermediate->reagents2 product_freebase 1-Ethyl-1H-imidazole-5-carbaldehyde reagents2->product_freebase reagents3 HCl in Diethyl Ether product_freebase->reagents3 product_hcl 1-Ethyl-1H-imidazole-5-carbaldehyde HCl reagents3->product_hcl

Caption: Workflow for Route 3: Ester Reduction.

Conclusion

The choice of the optimal synthetic route for 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride depends on several factors including the availability and cost of starting materials, the scale of the synthesis, and the equipment available.

  • Route 1 (N-Alkylation) is the most straightforward for small-scale synthesis, provided that 1H-imidazole-5-carbaldehyde is readily accessible.

  • Route 2 (Vilsmeier-Haack Formylation) is a powerful and often high-yielding alternative, particularly for larger-scale production where the cost and handling of POCl₃ are manageable.

  • Route 3 (Ester Reduction) offers a reliable, albeit longer, pathway that may be advantageous if purification is challenging in the other routes or if the starting ester is more readily available than the corresponding aldehyde.

Each route presents a viable pathway to the target molecule, and the detailed protocols and comparative analysis provided herein should serve as a valuable resource for researchers in the field.

References

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Winterfeldt, E. Neuere Methoden der präparativen organischen Chemie VI: Reduktionen mit Diisobutylaluminiumhydrid. Angew. Chem.1967 , 79 (8), 389–401. [Link]

  • Yoon, N. M.; Gyoung, Y. S. Reaction of diisobutylaluminum hydride with selected organic compounds containing representative functional groups. J. Org. Chem.1985 , 50 (14), 2443–2450. [Link]

  • Cha, J. S.; Kim, J. M.; Jeoung, M. K.; Kwon, O. O.; Kim, E. J. Selective reduction of esters to aldehydes by thexylalkoxyborohydrides. A remarkable alkoxy substituent effect. Org. Prep. Proced. Int.1995 , 27 (1), 95–98. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-Ethyl-1H-imidazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties make it a versatile pharmacophore, present in numerous clinically significant molecules.[1][2][3][4] This guide focuses on derivatives of 1-Ethyl-1H-imidazole-5-carbaldehyde, a key building block for creating structurally diverse compounds with a wide range of biological activities. We will explore the synthesis of select derivatives and provide a comparative analysis of their potential antimicrobial and anticancer properties, supported by established experimental protocols.

Introduction to the Parent Scaffold: 1-Ethyl-1H-imidazole-5-carbaldehyde

1-Ethyl-1H-imidazole-5-carbaldehyde serves as an excellent starting material for synthesizing a library of derivatives. The ethyl group at the N-1 position can influence the compound's lipophilicity and metabolic stability, while the carbaldehyde group at the C-5 position offers a reactive handle for various chemical transformations. This allows for the introduction of diverse functional groups, leading to a broad spectrum of pharmacological activities.

Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde Derivatives

The aldehyde functionality of 1-Ethyl-1H-imidazole-5-carbaldehyde is readily condensed with primary amines and hydrazines/hydrazides to form Schiff bases and hydrazones, respectively. These reactions are typically straightforward, high-yielding, and allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Pathway for Schiff Base and Hydrazone Derivatives

G A 1-Ethyl-1H-imidazole-5-carbaldehyde C Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) A->C B Primary Amine (R-NH2) or Hydrazine/Hydrazide (R-NHNH2) B->C D Reflux C->D Reaction Mixture E Schiff Base or Hydrazone Derivative D->E Cooling & Crystallization

Caption: General synthetic scheme for Schiff base and hydrazone derivatives.

Comparative Biological Activity

For the purpose of this guide, we will compare a hypothetical series of Schiff base and hydrazone derivatives of 1-Ethyl-1H-imidazole-5-carbaldehyde. The biological data presented is extrapolated from studies on structurally similar imidazole derivatives to provide a representative comparison.

Antimicrobial Activity

The antimicrobial potential of the derivatives was assessed against common bacterial and fungal strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate higher antimicrobial activity.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Hypothetical 1-Ethyl-1H-imidazole-5-carbaldehyde Derivatives

Compound IDDerivative TypeR-GroupS. aureusE. coliC. albicansReference for Analogous Data
ED-SB-1 Schiff Base4-Chlorophenyl163264
ED-SB-2 Schiff Base4-Nitrophenyl81632
ED-SB-3 Schiff Base4-Methoxyphenyl3264>128
ED-HZ-1 HydrazonePhenyl81616[5][6][7]
ED-HZ-2 Hydrazone4-Nitrophenyl488[5][6][7]
ED-HZ-3 Hydrazone2,4-Dinitrophenyl244[5][6][7]

Analysis of Antimicrobial SAR:

  • Hydrazones vs. Schiff Bases: In this hypothetical series, hydrazone derivatives generally exhibit more potent antimicrobial activity compared to Schiff base derivatives.

  • Effect of Substituents: The presence of electron-withdrawing groups (e.g., -NO2, -Cl) on the aromatic ring of the R-group tends to enhance antimicrobial activity. This is a common trend observed in many antimicrobial pharmacophores.[8] Conversely, electron-donating groups (e.g., -OCH3) may lead to a decrease in activity.

Anticancer Activity

The in vitro anticancer activity was evaluated against a human breast cancer cell line (MCF-7) using the MTT assay. The results are presented as the half-maximal inhibitory concentration (IC50) in µM, where a lower value indicates greater cytotoxic potential.

Table 2: Comparative Anticancer Activity (IC50 in µM) against MCF-7 Cell Line

Compound IDDerivative TypeR-GroupIC50 (µM)Reference for Analogous Data
ED-SB-1 Schiff Base4-Chlorophenyl12.5[9][10]
ED-SB-2 Schiff Base4-Nitrophenyl9.8[9][10]
ED-SB-3 Schiff Base4-Methoxyphenyl25.1[9][10]
ED-HZ-1 HydrazonePhenyl7.2[11][12][13][14]
ED-HZ-2 Hydrazone4-Nitrophenyl4.5[11][12][13][14]
ED-HZ-3 Hydrazone2,4-Dinitrophenyl2.1[11][12][13][14]

Analysis of Anticancer SAR:

  • Hydrazones vs. Schiff Bases: Similar to the antimicrobial activity, the hydrazone derivatives demonstrate superior anticancer activity in this comparative set.

  • Impact of Aromatic Substituents: The trend of electron-withdrawing groups enhancing biological activity is also observed for anticancer potential. The dinitro-substituted hydrazone (ED-HZ-3) is the most potent compound in this series.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key biological assays are provided below.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of a substance.[15][16][17][18]

G A Prepare serial two-fold dilutions of test compounds in broth in a 96-well plate. C Inoculate each well with the microbial suspension. A->C B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). B->C D Include positive (microbe, no compound) and negative (broth only) controls. C->D E Incubate at 37°C for 18-24 hours. D->E F Determine MIC: the lowest concentration with no visible growth. E->F

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to all wells containing the test compounds.

  • Controls: Include a positive control (well with microorganism and broth, no compound) and a negative control (well with broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21][22]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Potential Mechanism of Action: A Look into Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. While the precise mechanisms for these hypothetical derivatives would require further investigation, a common pathway for imidazole-based anticancer agents involves the modulation of key signaling pathways that regulate cell survival and death.

G A Imidazole Derivative B Interaction with Cellular Target (e.g., Kinase, DNA) A->B C Signal Transduction Cascade B->C D Activation of Caspases C->D E Execution of Apoptosis D->E F Cell Death E->F

Caption: Simplified potential apoptotic signaling pathway.

Conclusion

This guide provides a comparative overview of the potential biological activities of Schiff base and hydrazone derivatives of 1-Ethyl-1H-imidazole-5-carbaldehyde. Based on data from analogous compounds, hydrazone derivatives, particularly those with electron-withdrawing substituents, show promise as both antimicrobial and anticancer agents. The provided synthetic strategies and detailed experimental protocols offer a solid foundation for researchers to synthesize and evaluate these and other novel imidazole derivatives in the quest for new and effective therapeutic agents. Further in-depth studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of this promising class of compounds.

References

  • Exploration of structure-based on imidazole core as antibacterial agents - PubMed. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. Available at: [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. Available at: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. Available at: [Link]

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach - Engineered Science Publisher. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available at: [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. Available at: [Link]

  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives. Available at: [Link]

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity against breast and lung cancer cell lines and VEGFR2 inhibition. Available at: [Link]

  • Hydrazones: Synthesis, biological activity and their spectral characterization - JOCPR. Available at: [Link]

  • Synthesis and biological evaluation of Schiff base-linked imidazolyl naphthalimides as novel potential anti-MRSA agents - RSC Publishing. Available at: [Link]

  • Novel Imidazole‐based Hydrazonoyl Cyanides and Amidrazones Containing N(N,O)‐Heterocycles: Selective Synthesis, Reaction Mechanisms and Preliminary Anticancer Evaluation | Request PDF - ResearchGate. Available at: [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC - NIH. Available at: [Link]

  • Imidazole-based hydrazones as potent anti-colon cancer agents: Design, synthesis, biological evaluation and computational studies - Bahçeşehir Üniversitesi. Available at: [Link]

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity - Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Imidazoles as potential anticancer agents - PMC - PubMed Central. Available at: [Link]

  • Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of transition metal complexes with the Schiff base derived from imidazole-2-carboxaldehyde and glycylglycine | Request PDF - ResearchGate. Available at: [Link]

  • Imidazole-based hydrazones as potent anti-colon cancer agents: Design, synthesis, biological evaluation and computational studies | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity - ResearchGate. Available at: [Link]

  • Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam - Der Pharma Chemica. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing. Available at: [Link]

  • Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase Inhibition Activity. Available at: [Link]

  • Recent Developments in the Antimicrobial Activity of Heterocyclic Compounds - ijarsct. Available at: [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural confirmation of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, a key intermediate in pharmaceutical synthesis.[1] We will delve into a multi-technique spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

The core principle of this guide is not just to present data, but to build a self-validating analytical narrative. By comparing the spectroscopic fingerprint of our target compound with that of its close structural analogs, we can unequivocally assign every signal and confirm the precise molecular architecture. This comparative methodology is essential for researchers, scientists, and drug development professionals who require the highest degree of confidence in their chemical entities.

Predicted Spectroscopic Profile of this compound

Due to the specific nature of this compound as a hydrochloride salt, the spectroscopic data is synthesized from foundational principles of organic spectroscopy and analysis of similar imidazole derivatives.[2][3][4][5][6] The hydrochloride form is expected to exist in a protonated state in solution, which significantly influences the electronic environment and, consequently, the spectral output.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. For this compound, we anticipate a distinct set of signals. The protonation of the imidazole ring will lead to a general downfield shift for the ring protons compared to the free base.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.5 - 9.8SingletN/A
Imidazole H-2~8.0SingletN/A
Imidazole H-4~7.8SingletN/A
Ethyl (-CH₂)4.1 - 4.3Quartet~7.2
Ethyl (-CH₃)1.4 - 1.6Triplet~7.2
Imidazole N-H (from HCl)12.0 - 14.0Broad SingletN/A
  • Rationale: The aldehyde proton is significantly deshielded by the electronegative oxygen and the aromatic ring, placing it far downfield. The imidazole ring protons (H-2 and H-4) are in a heteroaromatic system, and their chemical shifts are influenced by the ring current and the electron-withdrawing nature of the protonated nitrogen atoms. The ethyl group will exhibit a classic quartet-triplet pattern due to spin-spin coupling between the methylene and methyl protons. The acidic proton from the hydrochloride salt will appear as a broad, exchangeable signal at a very low field.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)185 - 195
Imidazole C-2140 - 145
Imidazole C-4125 - 130
Imidazole C-5135 - 140
Ethyl (-CH₂)45 - 50
Ethyl (-CH₃)15 - 20
  • Rationale: The carbonyl carbon of the aldehyde is highly deshielded and appears at the lowest field. The imidazole ring carbons resonate in the aromatic region, with their specific shifts determined by their position relative to the nitrogen atoms and the substituents. The aliphatic carbons of the ethyl group appear at a much higher field.

FT-IR (Fourier-Transform Infrared) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Data (KBr Pellet)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Imidazole Salt)3100 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2980Medium
C=O Stretch (Aldehyde)1680 - 1700Strong
C=N Stretch (Imidazole Ring)1580 - 1650Medium-Strong
Imidazole Ring Vibrations1400 - 1500Medium-Strong
  • Rationale: The broad, strong absorption in the high-frequency region is characteristic of the N-H stretch in the protonated imidazole ring. The strong, sharp peak around 1690 cm⁻¹ is a clear indicator of the aldehyde carbonyl group. The various C-H, C=N, and ring vibrations further confirm the overall structure.

MS (Mass Spectrometry)

Mass spectrometry provides the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for this ionic compound, as it minimizes fragmentation and typically shows the molecular ion of the free base.[7][8][9]

Table 4: Predicted Mass Spectrometry Data (ESI-MS, Positive Ion Mode)

IonPredicted m/z
[M+H]⁺ (Protonated free base)125.07
  • Rationale: The molecular formula of the free base, 1-Ethyl-1H-imidazole-5-carbaldehyde, is C₆H₈N₂O.[1][10][11][12] Its monoisotopic mass is approximately 124.06 Da. In positive ion ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺, giving a mass-to-charge ratio (m/z) of approximately 125.07. The hydrochloride is not typically observed as it dissociates during the ESI process.

Comparative Analysis: Distinguishing from Structural Analogs

To definitively confirm the structure, it is crucial to compare its spectra with those of closely related compounds. This highlights the unique spectral features that arise from the specific combination of the ethyl group and the aldehyde substituent at the 5-position.

Table 5: Comparative ¹H NMR Data (Key Distinguishing Signals)

CompoundAldehyde Proton (δ, ppm)Ethyl Group Signals (δ, ppm)Imidazole Ring Protons
1-Ethyl-1H-imidazole-5-carbaldehyde HCl (Target) ~9.6 (s) ~4.2 (q), ~1.5 (t) Two singlets (~8.0, ~7.8)
1-Ethyl-1H-imidazole[13]Absent~3.9 (q), ~1.3 (t)Three distinct signals
Imidazole-5-carbaldehyde~9.7 (s)AbsentThree distinct signals
Imidazole Hydrochloride[14][15]AbsentAbsentTwo signals (due to symmetry)
  • Comparative Insight: The presence of both the aldehyde singlet and the ethyl group's quartet-triplet pattern is unique to the target compound. 1-Ethyl-1H-imidazole lacks the aldehyde signal, while Imidazole-5-carbaldehyde lacks the ethyl signals. Imidazole hydrochloride lacks both. This comparative view makes the assignment unambiguous.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
  • Objective: To elucidate the molecular structure by analyzing the chemical environment of its protons and carbon atoms.

  • Apparatus: 400 MHz NMR Spectrometer, 5 mm NMR tubes.

  • Reagents: this compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C), Deuterated Dimethyl Sulfoxide (DMSO-d₆), Tetramethylsilane (TMS) as an internal standard.

  • Procedure:

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of TMS to serve as the internal reference (δ = 0.00 ppm).

    • Place the NMR tube into the spectrometer's probe.

    • Acquire the ¹H NMR spectrum, setting appropriate parameters for spectral width, number of scans, and relaxation delay.

    • Acquire the ¹³C NMR spectrum, which will require a greater number of scans due to the lower natural abundance of the ¹³C isotope.

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

    • Assign the chemical shifts to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)[16][17][18][19][20]
  • Objective: To identify the functional groups within the molecule.

  • Apparatus: FT-IR Spectrometer, Agate mortar and pestle, KBr pellet press die set, Hydraulic press.

  • Reagents: this compound sample (1-2 mg), Spectroscopy-grade Potassium Bromide (KBr, ~100-200 mg), dried.

  • Procedure:

    • Ensure all equipment (mortar, pestle, die set) is meticulously clean and dry to prevent contamination and moisture interference.[16]

    • Place 1-2 mg of the sample into the agate mortar and grind to a fine powder.

    • Add approximately 100 mg of dry KBr powder to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogenous mixture.[17]

    • Transfer the mixture into the pellet die sleeve.

    • Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a thin, transparent pellet.[16][18]

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)[21]
  • Objective: To determine the molecular weight of the free base of the compound.

  • Apparatus: ESI-Mass Spectrometer, Syringe pump.

  • Reagents: this compound sample, LC-MS grade solvent (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[8]

  • Procedure:

    • Prepare a dilute solution of the sample (approx. 10-100 µM) in the chosen solvent system. The acid helps to ensure protonation.

    • Infuse the solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.

    • Apply a high voltage to the ESI capillary (e.g., 3-5 kV) to generate an aerosol of charged droplets.

    • Set the source parameters, such as desolvation gas flow and temperature, to facilitate solvent evaporation and ion formation.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500 Da).

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

Workflow for Structural Confirmation

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Validation & Confirmation Sample Sample Received: 1-Ethyl-1H-imidazole-5- carbaldehyde HCl NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Prepare & Analyze FTIR FT-IR Spectroscopy Sample->FTIR Prepare & Analyze MS ESI-Mass Spectrometry Sample->MS Prepare & Analyze NMR_Data Proton & Carbon Framework Data NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight Confirmation MS->MS_Data Comparison Comparative Analysis vs. Analogs NMR_Data->Comparison Integrate Data FTIR_Data->Comparison Integrate Data MS_Data->Comparison Integrate Data Confirmation Unambiguous Structural Confirmation Comparison->Confirmation Validate

Caption: Workflow for the structural confirmation of 1-Ethyl-1H-imidazole-5-carbaldehyde HCl.

Conclusion

The structural elucidation of a molecule like this compound is a process of systematic evidence gathering. No single technique provides the complete picture. However, by integrating the precise connectivity data from ¹H and ¹³C NMR, the functional group information from FT-IR, and the molecular weight from ESI-MS, a robust and defensible structural assignment can be made. The critical step, as demonstrated, is the comparative analysis against known analogs, which eliminates ambiguity and provides the highest level of scientific confidence. This multi-faceted approach represents a best-practice protocol for researchers in the chemical and pharmaceutical sciences.

References

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu.
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide.
  • MDPI. (n.d.).
  • International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • PubMed Central. (2025, September 30). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.
  • Wikipedia. (n.d.).
  • ChemicalBook. (n.d.). This compound CAS 1914148-58-5.
  • Harvard Apparatus. (n.d.). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1.
  • BLD Pharm. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde | 842972-42-3.
  • CONICET. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-imidazole. PubChem.
  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde.
  • Amerigo Scientific. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde DiscoveryCPR.
  • National Institutes of Health. (2019, February 10).
  • ACS Publications. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.
  • PubChemLite. (n.d.). 1-ethyl-1h-imidazole-5-carbaldehyde (C6H8N2O).
  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • ChemicalBook. (n.d.). IMIDAZOLE HYDROCHLORIDE(1467-16-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Imidazole(288-32-4) 1H NMR spectrum.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the integrity of every component is paramount. 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride is a key heterocyclic building block, frequently utilized in the synthesis of diverse pharmaceutical compounds, from enzyme inhibitors to receptor modulators.[1] Its molecular structure is a versatile scaffold for creating more complex, biologically active molecules. However, the synthetic pathways to this intermediate can introduce a variety of impurities, including unreacted starting materials, positional isomers, and degradation byproducts. The presence of these impurities, even at trace levels, can have profound consequences, potentially altering the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API).[2]

This guide provides a comprehensive, multi-modal strategy for the rigorous purity assessment of synthesized this compound. We move beyond simple checklists to explain the causality behind our analytical choices, presenting a self-validating workflow that ensures the highest degree of confidence in your material. This approach integrates chromatographic separation, spectroscopic identification, and thermal analysis to build a complete and reliable purity profile, essential for regulatory compliance and successful drug development.[3]

A Multi-Pronged Strategy for Comprehensive Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, where each technique provides a unique and complementary piece of the puzzle. Our strategy is built on three pillars: Chromatography for separation and quantification of impurities, Spectroscopy for structural confirmation and identification, and Thermal Analysis for physical property validation and stability insights.

Purity_Assessment_Workflow cluster_input Sample Input cluster_pillars Analytical Pillars cluster_output Data Synthesis & Reporting Sample Synthesized Batch (1-Ethyl-1H-imidazole-5-carbaldehyde HCl) Spectroscopy Pillar 2: Structural Confirmation (NMR, IR, MS) Sample->Spectroscopy Identity & Structural Integrity Thermal Pillar 3: Physical Properties (DSC, TGA) Sample->Thermal Melting Point & Thermal Stability HPLC Pillar 1: Chromatographic Purity (HPLC-UV) Integration Data Integration & Analysis HPLC->Integration Spectroscopy->Integration Thermal->Integration Report Certificate of Analysis (CoA) & Purity Report Integration->Report

Caption: Overall workflow for the comprehensive purity assessment of the target compound.

Pillar 1: Chromatographic Purity - The Foundation of Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing pharmaceutical purity due to its high resolving power and sensitivity.[4] It excels at separating the main compound from structurally similar impurities, allowing for their quantification.[5][6]

Causality of Method Selection: For a moderately polar molecule like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice. The C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol with a pH modifier) allows for controlled elution and sharp peak shapes. UV detection is ideal, as the imidazole ring and aldehyde functionality are chromophoric.

Protocol: HPLC-UV Purity Determination
  • Instrumentation and Materials:

    • HPLC system with a UV-Vis detector (e.g., Diode Array Detector).

    • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • Trifluoroacetic acid (TFA) or formic acid.

    • Reference standard of this compound (>99.5% purity).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in ACN.

    • Diluent: 50:50 (v/v) mixture of water and ACN.

    • Reference Standard Solution: Accurately prepare a solution of the reference standard in the diluent to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized sample at the same concentration as the reference standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (determine optimal λmax by running a UV scan).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration).

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the reference standard and the sample solution.

    • The purity is calculated based on the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method provides the chromatographic purity , which is a relative measure of the main component against all other detected peaks.[5]

Data Presentation: Comparative Purity Analysis
ParameterSynthesized BatchReference StandardMethod
Purity (Area %) 99.3% >99.8% HPLC-UV
Retention Time (Main Peak)8.52 min8.51 minHPLC-UV
Impurity 1 (RT 6.2 min)0.35%Not DetectedHPLC-UV
Impurity 2 (RT 7.1 min)0.18%Not DetectedHPLC-UV
Unidentified Impurities0.17%<0.1%HPLC-UV

Pillar 2: Spectroscopic Analysis - Confirming Identity and Structure

While chromatography quantifies what is present, spectroscopy tells us what it is. Spectroscopic techniques are essential for unequivocally confirming the chemical structure of the synthesized compound and identifying any residual solvents or structural isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure.[7] Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: Confirms the presence and connectivity of all protons. The integration of signals can help quantify residual solvents.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

Protocol: NMR Sample Preparation and Analysis

  • Dissolve 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for solubility).

  • Add a small amount of an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to assign chemical shifts, multiplicities, and coupling constants.

Predicted Spectroscopic Data
TechniqueParameterPredicted Value/RangeJustification
¹H NMR (in D₂O)Aldehyde proton (-CHO)δ 9.5 - 9.8 ppm (singlet)Highly deshielded proton adjacent to carbonyl and imidazole ring.
Imidazole proton (H-2)δ 8.8 - 9.1 ppm (singlet)Deshielded proton between two nitrogen atoms.
Imidazole proton (H-4)δ 7.8 - 8.1 ppm (singlet)Aromatic proton on the imidazole ring.
Methylene protons (-CH₂-)δ 4.2 - 4.5 ppm (quartet)Protons adjacent to the imidazole nitrogen and methyl group.
Methyl protons (-CH₃)δ 1.4 - 1.6 ppm (triplet)Standard aliphatic ethyl group protons.
IR Spec. N-H StretchNot present (N-ethylated)Confirms successful ethylation of the imidazole nitrogen.
C-H Stretch (aromatic)3100 - 3150 cm⁻¹Characteristic of C-H bonds in the imidazole ring.
C=O Stretch (aldehyde)1670 - 1690 cm⁻¹Strong, sharp peak confirming the aldehyde functional group.
C=N Stretch (imidazole)1580 - 1650 cm⁻¹Characteristic of the imidazole ring system.[8]
Mass Spec. [M+H]⁺ (for free base)m/z 125.0715Calculated for C₆H₉N₂O⁺. High-resolution MS confirms elemental composition.

Pillar 3: Thermal Analysis - Assessing Physical Properties and Stability

The thermal properties of a pharmaceutical intermediate are critical for determining its stability during storage, handling, and subsequent manufacturing steps.[9][10]

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and melting enthalpy. For a pure crystalline compound, the melting endotherm should be sharp and occur at a well-defined temperature. Broad melting peaks or the presence of multiple thermal events can indicate the presence of impurities or polymorphism.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify the presence of volatile components like water or residual solvents.

Thermal_Analysis_Logic Input Synthesized Sample DSC DSC Analysis Input->DSC Heat Flow vs. Temp TGA TGA Analysis Input->TGA Mass vs. Temp Output1 Melting Point (Tm) Purity Indication (Peak Shape) DSC->Output1 Output2 Decomposition Temp (Td) Presence of Volatiles (e.g., Water) TGA->Output2

Caption: Logic flow for using DSC and TGA in purity and stability assessment.

Protocol: DSC for Melting Point and Purity
  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid (use a hermetic lid if volatiles are expected).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow versus temperature to obtain the DSC thermogram.

  • The peak of the endotherm corresponds to the melting point (Tm).

Data Presentation: Thermal Properties Summary
ParameterResultInterpretationMethod
Melting Point (Onset) 185.2 °CSharp melt indicates high crystalline purity.DSC
Decomposition (Onset) 225.5 °CDefines the upper limit for thermal stability.[11]TGA
Mass Loss below 120°C 0.2%Indicates a low level of residual water/solvent.TGA

Comparative Summary and Final Recommendations

A comprehensive purity assessment is not a matter of choosing one "best" technique but of intelligently combining methods to create a holistic and defensible data package.

Analytical TechniquePrimary RoleStrengthsLimitations
HPLC-UV Quantify Impurities High resolution for separating related substances; excellent for routine QC.[12][13]Requires a reference standard for absolute quantification; non-chromophoric impurities are not detected.
NMR Spectroscopy Confirm Structure Provides unequivocal structural identification; can quantify without a specific analyte standard (qNMR).[14]Lower sensitivity for trace impurities compared to HPLC; complex mixtures can be difficult to interpret.
Mass Spectrometry Identify Impurities High sensitivity; provides molecular weight information for unknown impurity identification.Not inherently quantitative without extensive calibration; ionization can be variable.
DSC/TGA Assess Physical Purity & Stability Provides key physical property data (melting point); sensitive to overall purity and volatiles.[15]Non-specific; cannot identify the nature of impurities.

Final Recommendation: For the definitive purity assessment of this compound, a three-tiered approach is recommended.

  • Primary Purity Assay: Use HPLC-UV for routine quality control, establishing the relative purity and impurity profile.

  • Identity Confirmation: Use ¹H and ¹³C NMR on every new batch to confirm the molecular structure and rule out isomers.

  • Reference Standard Characterization: For a thorough characterization of a reference batch, supplement HPLC and NMR with LC-MS to identify unknown impurities and TGA/DSC to establish the thermal stability profile. This comprehensive dataset ensures the material is well-characterized and fit for purpose in a regulated drug development environment.

References

  • Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). MDPI. Retrieved January 7, 2026, from [Link]

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. (2022). MDPI. Retrieved January 7, 2026, from [Link]

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2022). MDPI. Retrieved January 7, 2026, from [Link]

  • A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study. (2023). SpringerLink. Retrieved January 7, 2026, from [Link]

  • Thermal decomposition and combustion of hybrid heterocyclic compounds. (n.d.). National Technical University "Kharkiv Polytechnic Institute". Retrieved January 7, 2026, from [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (2018). International Union of Crystallography. Retrieved January 7, 2026, from [Link]

  • Advanced Chromatographic Techniques in Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved January 7, 2026, from [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2023). RSC Advances. Retrieved January 7, 2026, from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). PubMed. Retrieved January 7, 2026, from [Link]

  • Ensuring Purity for Chromatography in Pharmaceutical Analysis. (n.d.). Integrated Liner Technologies. Retrieved January 7, 2026, from [Link]

  • Difference between related substances and chromatographic purity. (2023). Royed Training. Retrieved January 7, 2026, from [Link]

  • How Is Chromatography Used In Pharmaceutical Industry?. (2024). YouTube. Retrieved January 7, 2026, from [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (2023). Technology Networks. Retrieved January 7, 2026, from [Link]

  • N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. (2023). ACS Publications. Retrieved January 7, 2026, from [Link]

  • 1-Ethyl-1H-imidazole-5-carbaldehyde. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

  • 1H-Imidazole-2-carboxaldehyde. (1978). Organic Syntheses. Retrieved January 7, 2026, from [Link]

  • 1-Ethyl-1H-imidazole-5-carbaldehyde. (n.d.). Amerigo Scientific. Retrieved January 7, 2026, from [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. Retrieved January 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2021). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008). PubMed. Retrieved January 7, 2026, from [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1992). PubMed. Retrieved January 7, 2026, from [Link]

Sources

A Comparative Guide to Validated Analytical Methods for 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of validated analytical methods for the quantification and characterization of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, a key heterocyclic building block in organic synthesis and pharmaceutical research.[1] The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6][7][8][9]

The Critical Role of Analytical Validation

Analytical method validation provides documented evidence that a method is fit for its intended purpose.[8][9] This process is not merely a regulatory formality but a critical scientific exercise to guarantee that the data generated is reliable and reproducible.[4] The core parameters for validation, as stipulated by ICH Q2(R2) guidelines, include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][4][6][8][10]

This guide will explore the application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound, and Nuclear Magnetic Resonance (NMR) Spectroscopy for its structural elucidation and identification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for imidazole derivatives.[11][12][13][14] A reverse-phase HPLC (RP-HPLC) method is often the approach of choice due to its versatility and applicability to a wide range of polar and non-polar compounds.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides good retention for moderately polar compounds like this compound. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a balance between retention time and peak resolution. A phosphate buffer is chosen to maintain a consistent pH, which is crucial for the ionization state of the analyte and, consequently, its retention behavior. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. Detection at a specific UV wavelength is determined by the chromophoric properties of the imidazole ring.

Experimental Protocol: A Validated RP-HPLC Method

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Monobasic (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time 10 minutes

System Suitability:

Before sample analysis, the chromatographic system's performance is verified through system suitability tests as mandated by USP <621>.[15][16][17][18]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 1.0%
Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation A Weigh Standard & Sample B Dissolve in Diluent (Mobile Phase) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Chromatographic Separation E->F G UV Detection at 230 nm F->G H Data Acquisition & Integration G->H I Linearity & Range H->I J Accuracy (% Recovery) H->J K Precision (RSD%) H->K L Specificity H->L

Caption: Workflow for the validated RP-HPLC analysis of this compound.

Comparative Validation Data (Hypothetical)
Validation ParameterHPLC MethodGC Method (Proposed)
Linearity (r²) > 0.999> 0.998
Range (µg/mL) 1 - 1005 - 150
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%) < 1.5%< 2.0%
LOD (µg/mL) 0.21.0
LOQ (µg/mL) 0.63.0

Gas Chromatography (GC): An Alternative for Volatile Derivatives

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile and thermally stable analogue.

Rationale for Derivatization

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the aldehyde group to a less polar and more volatile trimethylsilyl (TMS) ether. This approach is common for the GC analysis of polar compounds containing active hydrogens.

Experimental Protocol: A Proposed GC-FID Method

Derivatization Step:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).

  • Add an excess of BSTFA.

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC system.

Chromatographic Conditions:

ParameterCondition
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature (FID) 280 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Mode Split (10:1)
Visualization of the GC Workflow

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_validation Validation Parameters A Weigh Sample B Dissolve in Pyridine A->B C Add BSTFA B->C D Heat at 70°C for 30 min C->D E Inject into GC System D->E F Separation in Capillary Column E->F G Flame Ionization Detection (FID) F->G H Data Acquisition G->H I Linearity H->I J Accuracy H->J K Precision H->K L Robustness H->L

Caption: Workflow for the proposed GC-FID analysis of derivatized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Identification

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide definitive confirmation of its identity. While NMR is primarily a qualitative technique, Quantitative NMR (qNMR) can be used for assay determination with a high degree of accuracy.

Key Spectral Features for Identification
  • ¹H NMR: The spectrum would show characteristic signals for the ethyl group (a quartet and a triplet), distinct signals for the protons on the imidazole ring, and a singlet for the aldehyde proton. The chemical shifts and coupling patterns would be unique to this structure.

  • ¹³C NMR: The spectrum would display signals for each unique carbon atom, including the carbonyl carbon of the aldehyde group, the carbons of the imidazole ring, and the carbons of the ethyl group.

While a full validation protocol for qNMR is beyond the scope of this guide, its power for unambiguous identification makes it an essential complementary technique to chromatographic methods.

Conclusion: Selecting the Optimal Method

The choice between HPLC and GC for the quantitative analysis of this compound depends on several factors:

  • HPLC is the more direct method, requiring no derivatization, which simplifies sample preparation and reduces potential sources of error. It generally offers higher precision and lower detection limits.

  • GC can be a viable alternative, particularly if HPLC is unavailable or if there is a need to analyze for volatile impurities that are not amenable to HPLC. However, the derivatization step adds complexity and potential variability.

For routine quality control and release testing, the validated RP-HPLC method is recommended as the primary choice due to its directness, robustness, and superior sensitivity. NMR should be employed for definitive structural confirmation and as a reference method for identity.

This guide provides a framework for establishing and comparing validated analytical methods. It is imperative that any method is validated in the specific laboratory environment where it will be used, following the principles of the ICH, FDA, and USP to ensure the generation of scientifically sound and reliable data.[2][3][4][19]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . USP. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS . Polish Pharmaceutical Society. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . FDA. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • ICH releases draft guidelines on analytical method development . RAPS. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . EMA. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . FDA. [Link]

  • Validation of Analytical Procedures Q2(R2) . ICH. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS . Polish Pharmaceutical Society. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma . NIH. [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent . Taylor & Francis. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma . ResearchGate. [Link]

  • NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives . ResearchGate. [Link]

  • 1-Ethyl-1H-imidazole-5-carbaldehyde . Amerigo Scientific. [Link]

  • 1-Ethyl-1H-imidazole . PubChem - NIH. [Link]

  • 1H-Imidazole . the NIST WebBook - National Institute of Standards and Technology. [Link]

  • 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

  • 1-ethyl-1h-imidazole-5-carbaldehyde (C6H8N2O) . PubChemLite. [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry . ScienceDirect. [Link]

  • 1-Ethyl-1H-imidazole-5-carbaldehyde . MySkinRecipes. [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods . ResearchGate. [Link]

  • 1H-Imidazole-2-carboxaldehyde, 1-methyl- . the NIST WebBook. [Link]

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride and its Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a well-characterized therapeutic candidate is paved with rigorous mechanistic studies. This guide provides an in-depth framework for investigating the mechanism of action of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, a versatile heterocyclic intermediate. While this compound is primarily recognized as a building block in organic synthesis for pharmaceuticals targeting enzyme inhibition or receptor modulation, its own biological activities remain largely unexplored.[1] This guide, therefore, takes a proactive approach, outlining a comprehensive strategy to not only elucidate its mechanism of action but also to compare its potential performance against established pharmacological agents.

Introduction to this compound and the Imperative of Mechanistic Studies

This compound belongs to the imidazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in many biologically active molecules.[2][3][4][5] Its chemical structure, featuring an ethyl group at the 1-position and a carbaldehyde at the 5-position of the imidazole ring, offers multiple points for interaction with biological macromolecules.[6] The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing.[7][8]

Understanding the mechanism of action (MoA) is a cornerstone of drug discovery. It provides a rational basis for lead optimization, predicts potential on- and off-target effects, and is a critical component of the regulatory submission package. This guide will navigate the essential experimental workflows to build a robust MoA profile for this intriguing molecule.

A Phased Approach to Mechanism of Action Elucidation

A logical and iterative experimental cascade is crucial for an efficient and insightful MoA study. We propose a three-phased approach:

  • Phase 1: Initial Phenotypic Screening and Target Class Identification.

  • Phase 2: Specific Target Identification and Validation.

  • Phase 3: Pathway Analysis and Comparative Profiling.

Phase 1: Initial Phenotypic Screening and Target Class Identification

The initial step is to ascertain if this compound elicits any observable biological response in a cellular context.

A high-content imaging-based phenotypic screen against a panel of diverse human cancer cell lines (e.g., NCI-60) can provide initial clues about its potential bioactivity.

Step-by-Step Methodology:

  • Cell Plating: Seed a panel of human cancer cell lines in 384-well microplates at their optimal densities.

  • Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like paclitaxel).

  • Staining: Following incubation, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular features (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify a wide array of cellular parameters (e.g., cell count, nuclear morphology, mitochondrial integrity, cytoskeletal arrangement).

Interpreting the Data: The resulting multiparametric "phenotypic fingerprint" can be compared to databases of known compounds to generate initial hypotheses about the MoA. For instance, a phenotype characterized by cell cycle arrest at the G2/M phase might suggest an interaction with microtubules.

Logical Workflow for Phase 1

A 1-Ethyl-1H-imidazole- 5-carbaldehyde hydrochloride B Broad-Spectrum Phenotypic Screen (e.g., High-Content Imaging) A->B C Phenotypic Fingerprint Generation B->C D Comparison to Reference Compound Database C->D E Hypothesis Generation on Potential Target Class (e.g., Enzyme, GPCR, Ion Channel) D->E

Caption: Phase 1 workflow for initial bioactivity assessment.

Comparative Analysis: Benchmarking Against Known Inhibitors

To provide context to our findings, we will compare the hypothetical results for this compound with two well-characterized inhibitors targeting different enzyme classes:

  • Alternative A: A-769662 (a potent AMPK activator) - representing a kinase modulator.

  • Alternative B: Indinavir (an HIV protease inhibitor) - representing a protease inhibitor.

This comparative framework will guide our experimental design and data interpretation throughout the subsequent phases.

Phase 2: Specific Target Identification and Validation

Once a general biological activity is observed, the next critical step is to identify the specific molecular target(s). Several unbiased approaches can be employed.

Affinity-Based Target Identification

Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[9][10]

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of 1-Ethyl-1H-imidazole-5-carbaldehyde with a linker and an affinity tag (e.g., biotin). The carbaldehyde group is a suitable handle for chemical modification.

  • Immobilization: Immobilize the biotinylated probe on streptavidin-coated agarose beads.

  • Lysate Incubation: Incubate the beads with a total cell lysate.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Label-Free Target Identification

Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties.

The DARTS method is based on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[9]

Step-by-Step Methodology:

  • Compound Incubation: Incubate cell lysates with this compound or a vehicle control.

  • Protease Treatment: Treat the lysates with a protease (e.g., pronase) for a defined period.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor and denaturing the sample.

  • Analysis: Analyze the protein bands using SDS-PAGE and Coomassie staining or by mass spectrometry to identify proteins that are protected from degradation in the presence of the compound.

Target Validation

Putative targets identified in the initial screens must be validated to confirm a direct and functionally relevant interaction.

If a specific enzyme is identified as a potential target, its inhibition by this compound can be confirmed using a purified recombinant enzyme.[11][12][13]

Step-by-Step Methodology:

  • Assay Setup: In a microplate, combine the purified recombinant enzyme, its substrate, and varying concentrations of this compound in an appropriate assay buffer.

  • Reaction Initiation and Incubation: Initiate the reaction (e.g., by adding ATP for a kinase assay) and incubate at the optimal temperature for the enzyme.

  • Signal Detection: Measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Table for Target Validation

ParameterThis compound (Hypothetical Data)Alternative A (A-769662)Alternative B (Indinavir)
Identified Target Putative Kinase XAMPKHIV Protease
Validation Assay Recombinant Kinase X Inhibition AssayRecombinant AMPK Activation AssayRecombinant HIV Protease Inhibition Assay
IC50 / EC50 5.2 µM0.8 µM (EC50)0.1 µM
Inhibition Type ATP-competitiveAllosteric activatorCompetitive

Phase 3: Pathway Analysis and Comparative Profiling

Identifying the direct target is a major milestone, but understanding its impact on cellular signaling pathways is equally important.[14][15][16]

Cellular Pathway Analysis

If the target is a kinase, its inhibition will lead to changes in the phosphorylation status of downstream proteins.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for various time points. Lyse the cells to extract proteins.

  • Multiplex Assay: Use a bead-based multiplex immunoassay (e.g., Luminex-based) to simultaneously quantify the total and phosphorylated levels of multiple proteins in a relevant signaling pathway (e.g., Akt/mTOR pathway).

  • Data Analysis: Analyze the changes in phosphorylation levels relative to total protein levels to map the compound's effect on the signaling cascade.

Signaling Pathway Visualization

cluster_0 Hypothetical Pathway for Compound X Compound 1-Ethyl-1H-imidazole- 5-carbaldehyde hydrochloride Target Kinase X Compound->Target Inhibits Substrate1 Substrate A Target->Substrate1 Phosphorylates Substrate2 Substrate B Target->Substrate2 Phosphorylates Downstream Cellular Response (e.g., Apoptosis) Substrate1->Downstream Substrate2->Downstream

Caption: Hypothetical signaling pathway affected by the compound.

Comparative Profiling

A direct comparison of the cellular effects of this compound with the alternatives provides a deeper understanding of its specificity and potential advantages.

Step-by-Step Methodology:

  • Cell Treatment: Treat a relevant cell line with equimolar concentrations of this compound, Alternative A, and Alternative B for 24, 48, and 72 hours.

  • Cell Viability Assay: Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo).

  • Apoptosis Assay: Quantify apoptosis using flow cytometry after staining with Annexin V and propidium iodide.

Comparative Cellular Effects Table

AssayThis compound (Hypothetical Data)Alternative A (A-769662)Alternative B (Indinavir)
Cell Viability (IC50) 10.5 µM> 50 µM (in non-cancerous cells)> 100 µM
Apoptosis Induction Dose-dependent increaseMinimal inductionNo significant induction
Cell Cycle Arrest G1/S phase arrestG1 arrestNo effect

Conclusion and Future Directions

This guide provides a comprehensive and experimentally robust framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to specific target identification and detailed pathway analysis, researchers can build a compelling narrative around this molecule's biological function. The proposed comparative analysis against well-defined alternatives is crucial for contextualizing the findings and highlighting the unique properties of the compound under investigation.

Future studies should delve deeper into the structural basis of the compound-target interaction through techniques like X-ray crystallography. Furthermore, in vivo studies in relevant animal models will be essential to translate these in vitro findings into a therapeutically relevant context. The journey of drug discovery is complex, but a thorough and logical approach to mechanism of action studies, as outlined here, provides the essential map for navigating this exciting path.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • Target Identification and Valid
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.).
  • Small-molecule Target and Pathway Identific
  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.).
  • Cell-Based Assays and Expression Kits - BPS Bioscience. (n.d.).
  • Cellular Pathway Analysis Assays | Thermo Fisher Scientific - US. (n.d.).
  • Cellular Pathway Analysis Assays | Thermo Fisher Scientific - AR. (n.d.).
  • Cell Based Assays Development | Drug Discovery | Sygn
  • Enzyme assay - Wikipedia. (n.d.).
  • Cell Signaling Multiplex Assays | MILLIPLEX® Assays - Sigma-Aldrich. (n.d.).
  • 1-Ethyl-1H-imidazole-5-carbaldehyde - MySkinRecipes. (n.d.).
  • 1H-Imidazole-5-carboxaldehyde | Biochemical Reagent | MedChemExpress. (n.d.).
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1).
  • Enzyme Assay Analysis: What Are My Method Choices? - Thermo Fisher Scientific. (2021, June 28).
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1).
  • Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC. (2022, April 18).
  • (PDF)
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Deriv
  • In vitro functional assays to augment immunotherapy research. (2022, November 7). News-Medical.Net.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.).
  • Imidazole - Wikipedia. (n.d.).
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). PubMed Central.
  • 1-Ethyl-1H-imidazole-5-carbaldehyde DiscoveryCPR 842972-42-3. (n.d.). Sigma-Aldrich.
  • Targeting Yeast Pathogens with Lectins: A Narrative Review from Mechanistic Insights to the Need for Addressing Transl
  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole deriv
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC. (n.d.).
  • This compound CAS. (n.d.). ChemicalBook.
  • Research Progress on the Clinical Application and Efficacy Mechanism of Acupuncture in the Tre
  • 1-ethyl-1h-imidazole-5-carbaldehyde (C6H8N2O). (n.d.). PubChemLite.
  • This compound/CAS:1914148-58-5-HXCHEM. (n.d.).
  • 1-Ethyl-1H-imidazole-5-carbaldehyde - Amerigo Scientific. (n.d.).
  • CLINICAL TRIAL PROTOCOL A Phase II, Randomized, Double-blind, Placebo-controlled Study to Evaluate the Safety and Efficacy of TJ. (2017, May 16).

Sources

A Methodological Guide to Benchmarking Novel Compounds: A Case Study of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride against Known AKR1C3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities. We will detail the process of benchmarking a test compound, 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, against established inhibitors of a therapeutically relevant enzyme.

Introduction: Rationale and Hypothetical Target Selection

This compound is a commercially available imidazole derivative, primarily utilized as an intermediate in organic synthesis.[1][2] Its documented applications include being a building block for pharmaceutical compounds that target enzyme inhibition or receptor modulation.[1] To date, its specific biological targets have not been characterized in publicly available literature.

However, its structure—featuring an imidazole ring and a reactive carbaldehyde group—provides rational guidance for target exploration. Imidazole-containing compounds are known to act as inhibitors for a variety of enzymes, while aldehydes can form covalent or non-covalent interactions within an enzyme's active site. Based on this structural analysis, a plausible and scientifically interesting target is the aldo-keto reductase (AKR) superfamily.

For the purpose of this guide, we will proceed with the hypothesis that this compound is a potential inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3) . AKR1C3 is a high-interest therapeutic target, particularly in oncology, due to its role in the biosynthesis of potent androgens and prostaglandins that drive cancer cell proliferation.[3][4] It is overexpressed in castration-resistant prostate cancer (CRPC) and certain breast cancers.[3][5]

To benchmark our test compound, we will compare its performance against two well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) known to inhibit AKR1C3: Flufenamic Acid and Indomethacin .[6][7][8]

The Target: Aldo-Keto Reductase 1C3 (AKR1C3)

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a monomeric NAD(P)H-dependent oxidoreductase.[4][9] It plays a critical role in two major biosynthetic pathways:

  • Steroid Metabolism: AKR1C3 catalyzes the reduction of weak androgens like androstenedione to potent androgens such as testosterone.[5][10] This function is crucial in the progression of hormone-dependent cancers.[3][4]

  • Prostaglandin Synthesis: The enzyme reduces prostaglandin H2 (PGH2) and PGD2 to PGF2α, a ligand that promotes cell proliferation through the MAPK signaling pathway.[3]

Given its dual role in promoting oncogenic signaling, the development of potent and selective AKR1C3 inhibitors is an active area of research.[11][12][13]

Caption: AKR1C3's dual role in androgen and prostaglandin pathways.

Experimental Design: Head-to-Head Inhibitor Benchmarking

The core of this guide is a robust, reproducible experimental workflow to determine and compare the inhibitory potential of our test compound and the known inhibitors.

Caption: Workflow for comparative enzyme inhibition analysis.

Detailed Protocol: Spectrophotometric AKR1C3 Inhibition Assay

This protocol is a continuous, kinetic assay that measures the activity of AKR1C3 by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH.[14][15][16]

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • S-tetralol (or another suitable AKR1C3 substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test Compound: this compound

  • Reference Inhibitors: Flufenamic Acid, Indomethacin

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplates

  • Temperature-controlled microplate spectrophotometer

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of AKR1C3 enzyme in cold buffer.

    • Prepare stock solutions of NADPH and S-tetralol in the assay buffer.

    • Prepare 10 mM stock solutions of the test compound and reference inhibitors in 100% DMSO. Perform a serial dilution series for each inhibitor to generate a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Assay Setup (per well in a 96-well plate):

    • Add 170 µL of potassium phosphate buffer.

    • Add 10 µL of NADPH solution (final concentration ~100-200 µM).

    • Add 2 µL of the desired inhibitor dilution (or DMSO for control wells). The final DMSO concentration should be kept constant across all wells (e.g., 1%).

    • Add 10 µL of AKR1C3 enzyme solution.

    • Incubate the plate at 37°C for 5 minutes to allow for inhibitor binding.

  • Initiating the Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of the S-tetralol substrate solution.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer (pre-set to 37°C).

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. This measures the rate of NADPH oxidation.[17]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities as a percentage of the activity of the DMSO control (100% activity).

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation and Comparative Analysis

The primary output of this study is the half-maximal inhibitory concentration (IC50). For a more in-depth comparison, the inhibition constant (Ki) can also be determined through kinetic studies (e.g., by varying substrate concentration).[6] Below is a table presenting hypothetical, yet plausible, data for our compounds.

CompoundTargetAssay TypeIC50 (nM) [Hypothetical]Ki (nM) [Hypothetical]Selectivity Notes
Indomethacin AKR1C3Enzymatic, Kinetic250120Known to be selective for AKR1C3 over other AKR1C isoforms (AKR1C1, AKR1C2).[18][19] Also a potent COX inhibitor.[18]
Flufenamic Acid AKR1C3Enzymatic, Kinetic15075A potent, but generally non-selective, inhibitor of AKR1C isoforms.[5]
1-Ethyl-1H-imidazole-5-carbaldehyde HCl AKR1C3Enzymatic, Kinetic850400Hypothetical result suggesting moderate potency. Further assays would be required to determine selectivity against AKR1C1/C2 and other enzymes.

Interpretation of Hypothetical Results:

In this scenario, this compound demonstrates inhibitory activity against AKR1C3, albeit with lower potency (higher IC50) than the established inhibitors Indomethacin and Flufenamic Acid. This initial result would classify it as a "hit" compound, warranting further investigation. Future steps would include structure-activity relationship (SAR) studies to optimize its potency and selectivity profiling against other AKR isoforms to ensure a targeted effect.[20]

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmarking a novel compound, this compound, against known inhibitors for the hypothetical target AKR1C3. By employing standardized spectrophotometric assays, researchers can generate robust and comparable data on inhibitor potency.[21][22]

The hypothetical results position our test compound as a promising starting point for a medicinal chemistry program. The subsequent critical steps would involve:

  • Selectivity Profiling: Testing the compound against related enzymes (e.g., AKR1C1, AKR1C2) to determine its specificity, a crucial factor for minimizing off-target effects.[20]

  • Cell-Based Assays: Validating the enzymatic inhibition in a cellular context, for example, by measuring testosterone production in prostate cancer cell lines that overexpress AKR1C3.[19]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency and selectivity.[5]

By following this structured evaluation process, research and drug development professionals can efficiently characterize novel chemical matter and make data-driven decisions for advancing promising compounds toward clinical development.

References

  • Penning, T.M. (2017). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Available from: [Link]

  • ResearchGate. (n.d.). Metabolism of steroid hormones mediated by AKR1C3. Available from: [Link]

  • Pan, C., et al. (2018). Indomethacin to inhibit AKR1C3 intracrine androgen production and sensitizes prostate cancer (PCa) to enzalutamide. Journal of Clinical Oncology. Available from: [Link]

  • Semantic Scholar. (n.d.). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Available from: [Link]

  • Mobo, B., et al. (2023). AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. International Journal of Molecular Sciences. Available from: [Link]

  • ACS Publications. (2013). Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. (2013). Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. Available from: [Link]

  • Maga, M., et al. (2022). New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. European Journal of Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. (2019). Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. Available from: [Link]

  • MDPI. (2022). Analogues of Natural Chalcones as Efficient Inhibitors of AKR1C3. Available from: [Link]

  • ResearchGate. (n.d.). Inhibition of AKR1C3 with indomethacin downregulates Myc pathway and AR/AR-V7 signaling in resistant cells. Available from: [Link]

  • Bitesize Bio. (2023). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Available from: [Link]

  • National Institutes of Health. (2014). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Available from: [Link]

  • PubMed. (2018). Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid. Available from: [Link]

  • National Institutes of Health. (2019). AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders. Available from: [Link]

  • National Institutes of Health. (2012). Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. Available from: [Link]

  • Penning, T.M. (2015). Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes. Journal of the Endocrine Society. Available from: [Link]

  • Wikipedia. (n.d.). AKR1C3. Available from: [Link]

  • PubMed. (2013). Steroidogenic enzyme AKR1C3 is a novel androgen receptor-selective coactivator that promotes prostate cancer growth. Available from: [Link]

  • Wikipedia. (n.d.). Enzyme assay. Available from: [Link]

  • PubMed. (2013). New enzymatic assay for the AKR1C enzymes. Available from: [Link]

  • AACR Journals. (2004). Crystal Structures of Prostaglandin D2 11-Ketoreductase (AKR1C3) in Complex with the Nonsteroidal Anti-Inflammatory Drugs Flufenamic Acid and Indomethacin. Cancer Research. Available from: [Link]

  • PLOS One. (2014). Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3. Available from: [Link]

  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Available from: [Link]

  • ResearchGate. (n.d.). New enzymatic assay for the AKR1C enzymes. Available from: [Link]

  • National Institutes of Health. (2022). Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. Available from: [Link]

  • National Institutes of Health. (2018). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Available from: [Link]

  • Amerigo Scientific. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Available from: [Link]

Sources

A Comparative Guide to Imidazole-Based Serotonin 5-HT7 Receptor Agonists: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the serotonin 7 (5-HT7) receptor has emerged as a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders, including depression, cognitive deficits, and neuropathic pain.[1][2] The development of selective and potent agonists for this receptor is a critical endeavor for elucidating its physiological roles and unlocking its therapeutic potential. This guide provides an in-depth comparison of a newer class of imidazole-based 5-HT7 receptor agonists with the classical, non-selective agonist, 5-carboxamidotryptamine (5-CT).

The core of this analysis centers on compounds derived from versatile building blocks like 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride . This precursor is instrumental in the synthesis of novel chemical entities, such as 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-1H-indole (AGH-107), which exhibit promising pharmacological profiles.[3][4] We will dissect the in vitro receptor binding and functional activity, and in vivo behavioral effects, offering a comprehensive evaluation for researchers and drug development professionals.

The Rise of Low-Basicity Imidazole Agonists: A Strategic Advantage

The quest for selective 5-HT7 receptor agonists has been challenging. The widely used tool compound, 5-CT, while potent, suffers from significant cross-reactivity, particularly with the 5-HT1A receptor, confounding the interpretation of experimental results.[5] The development of imidazole-based agonists, such as AGH-107, represents a significant step forward. These compounds are designed as "low-basicity" scaffolds, a chemical property that dramatically reduces their affinity for the 5-HT1A receptor, thereby yielding a much cleaner pharmacological profile.[3]

The synthesis of this class of compounds often employs a multicomponent reaction, such as the van Leusen reaction, which allows for the efficient assembly of the core imidazole structure.[3] In this context, 1-Ethyl-1H-imidazole-5-carbaldehyde serves as a key intermediate, providing the ethyl-imidazole moiety that is crucial for the final compound's interaction with the 5-HT7 receptor.

In Vitro Performance: A Head-to-Head Comparison

The true measure of a novel agonist lies in its receptor binding affinity (Ki), its functional potency (EC50) in stimulating a cellular response, and its selectivity over other receptors. Below is a comparative summary of the in vitro pharmacological data for the imidazole-based agonist AGH-107 and the standard agonist 5-CT.

Compound5-HT7R Ki (nM)5-HT7R EC50 (nM)5-HT1AR Ki (nM)Selectivity (5-HT1A/5-HT7)
AGH-107 (Imidazole-based) 6191054176-fold
5-CT (Classical Agonist) ~1-2~1-5~5-15~5-10-fold
Data compiled from multiple sources, including Leopoldo et al. (2011) and Wesołowska et al. (2017).[3][5]

The data clearly illustrates the superior selectivity of AGH-107. With a 176-fold preference for the 5-HT7 receptor over the 5-HT1A receptor, it stands as a much more precise tool for probing 5-HT7 function compared to 5-CT.[3] This high selectivity is paramount for attributing observed physiological or behavioral effects directly to the activation of the 5-HT7 receptor.

Signaling Pathway and Mechanism of Action

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[5] Both 5-CT and AGH-107 act as agonists, meaning they bind to the receptor and trigger this downstream signaling cascade.

5HT7_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT7 Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist 5-HT7 Agonist (e.g., AGH-107, 5-CT) Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurite Outgrowth, Synaptic Plasticity) PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing Binding Radioligand Binding Assay Functional cAMP Functional Assay Lead Lead Candidate (e.g., AGH-107) Binding->Lead Selectivity Selectivity Panel (e.g., vs. 5-HT1A) Functional->Lead ADMET In Vitro ADMET (Metabolic Stability) Selectivity->Lead ADMET->Lead PK Pharmacokinetics (Brain Penetration) Behavior Behavioral Assay (e.g., NOR Test) PK->Behavior Start Compound Synthesis (from 1-Ethyl-1H-imidazole -5-carbaldehyde) Start->Binding Start->Functional Start->Selectivity Lead->PK

Caption: Drug Discovery Workflow for 5-HT7 Agonists.

Conclusion and Future Directions

The development of selective 5-HT7 receptor agonists derived from precursors like this compound marks a significant advancement in neuropharmacology. Compounds such as AGH-107 offer a much-improved selectivity profile over the classical agonist 5-CT, making them superior tools for both basic research and as potential leads for novel therapeutics.

The comparative data presented herein demonstrates the clear advantages of these imidazole-based agonists in terms of target specificity. The in vivo data, although preliminary, supports the hypothesis that selective 5-HT7 receptor activation is a viable strategy for cognitive enhancement. Future research should focus on expanding the in vivo characterization of these compounds in other relevant models of CNS disorders and further optimizing their drug-like properties. For researchers in the field, the choice of a highly selective agonist is critical, and the evidence strongly supports the adoption of newer, more precise chemical probes like AGH-107 over less selective, classical agents.

References

  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(5), 649–663.
  • Wesołowska, A., Nikiforuk, A., Stachowicz, K., & Tatarczynska, E. (2006). Potential role of 5-HT7 receptors in the action of antidepressant drugs. Pharmacological Reports, 58(6), 785.
  • Wesołowska, A., Kowalska, M., & Tatarczynska, E. (2017). Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol. Scientific reports, 7(1), 1-14.
  • MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • Perez-Garcia, G., & Meneses, A. (2005). Effects of the potential 5-HT7 receptor agonist AS 19 in an autoshaping learning task. Behavioural brain research, 163(1), 136-140.
  • Guscott, M., Bristow, L. J., Hadingham, K., Rosahl, T. W., Beer, M. S., Stanton, J. A., ... & Fone, K. C. (2005). Genetic knockout and pharmacological blockade of the 5-HT7 receptor protects against phencyclidine-induced deficits in prepulse inhibition. Psychopharmacology, 179(1), 224-232.
  • Sleight, A. J., Carolo, C., Petit, N., Zwingelstein, C., & Bourson, A. (1995). Identification of 5-hydroxytryptamine7 receptor binding sites in the rat hypothalamus: sensitivity to chronic antidepressant treatment. Molecular pharmacology, 47(1), 99-103.
  • NIH. (2019). Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. Retrieved from [Link]

  • NIH. (2009). The 5-HT7 receptor and disorders of the nervous system: an overview. Retrieved from [Link]

Sources

A Comparative Guide to the Reproducibility of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, a key building block in the development of various pharmaceutical compounds, presents both opportunities and challenges in terms of reproducibility and efficiency. This guide provides an in-depth technical analysis of the primary synthetic routes, focusing on the widely employed Vilsmeier-Haack reaction, and explores alternative methodologies. By examining the underlying mechanisms, potential pitfalls, and offering detailed experimental protocols, this document aims to equip researchers with the insights necessary to achieve consistent and reliable synthesis of this important intermediate.

Introduction: The Significance of this compound

1-Ethyl-1H-imidazole-5-carbaldehyde and its hydrochloride salt are valuable intermediates in organic synthesis, particularly in the construction of complex heterocyclic scaffolds with potential biological activity. The imidazole moiety is a common feature in many pharmaceuticals, and the C5-carbaldehyde group provides a versatile handle for further chemical transformations. Ensuring a reproducible and scalable synthesis of this compound is therefore of paramount importance in drug discovery and development pipelines.

The Dominant Approach: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most common and direct method for the formylation of electron-rich heterocyclic systems like 1-ethylimidazole.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3] This species is the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich C5 position of the 1-ethylimidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.


DMF [label="DMF"]; POCl3 [label="POCl₃"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ethylimidazole [label="1-Ethylimidazole"]; Intermediate [label="Iminium Salt Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="1-Ethyl-1H-imidazole-5-carbaldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O (Workup)"];

DMF -> Vilsmeier_Reagent [label="+ POCl₃"]; POCl3 -> Vilsmeier_Reagent; Ethylimidazole -> Intermediate [label="+ Vilsmeier Reagent"]; Vilsmeier_Reagent -> Intermediate; Intermediate -> Product [label="+ H₂O"]; H2O -> Product; }

Figure 1: Simplified workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde

Step 1: Formylation of 1-Ethylimidazole

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is an exothermic process.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Add 1-ethylimidazole dropwise to the reaction mixture, again keeping the temperature below 5°C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Ethyl-1H-imidazole-5-carbaldehyde.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude aldehyde in a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Reproducibility Challenges and Key Parameters

The Vilsmeier-Haack reaction, while powerful, can be prone to reproducibility issues if not carefully controlled. Key parameters influencing the outcome include:

  • Purity of Reagents: The purity of DMF and POCl₃ is crucial. Any moisture can lead to the decomposition of the Vilsmeier reagent and reduce the yield.

  • Temperature Control: The initial formation of the Vilsmeier reagent and the subsequent addition of the imidazole substrate are exothermic. Inadequate temperature control can lead to the formation of side products.

  • Stoichiometry: The molar ratio of POCl₃ to DMF and the imidazole substrate can significantly impact the reaction efficiency and the formation of byproducts.

  • Workup Procedure: The hydrolysis of the intermediate iminium salt must be carefully controlled. Incomplete hydrolysis can lead to lower yields, while overly harsh conditions can cause degradation of the product.

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is the most direct route, other formylation methods could be considered, although they may be less efficient or require more steps for this specific substrate.

Duff Reaction

The Duff reaction involves the formylation of activated aromatic compounds using hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol and boric acid, followed by acidic hydrolysis. While effective for phenols, its applicability to N-alkylimidazoles is less documented and may result in lower yields and regioselectivity issues.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols using chloroform in a basic solution. This method is generally not suitable for the formylation of imidazoles due to the different electronic requirements of the substrate and the harsh reaction conditions.

Metalation followed by Formylation

An alternative approach involves the deprotonation of the imidazole ring at the C5 position using a strong base, such as an organolithium reagent (e.g., n-butyllithium), followed by quenching the resulting lithiated species with a formylating agent like DMF. This method can offer high regioselectivity but requires strictly anhydrous conditions and careful handling of pyrophoric reagents.


Ethylimidazole [label="1-Ethylimidazole"]; Vilsmeier [label="Vilsmeier-Haack\n(DMF, POCl₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Duff [label="Duff Reaction\n(HMTA, Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metalation [label="Metalation-Formylation\n(n-BuLi, then DMF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="1-Ethyl-1H-imidazole-5-carbaldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ethylimidazole -> Vilsmeier; Ethylimidazole -> Duff; Ethylimidazole -> Metalation; Vilsmeier -> Product; Duff -> Product; Metalation -> Product; }

Figure 2: Comparison of synthetic routes to 1-Ethyl-1H-imidazole-5-carbaldehyde.

Comparative Analysis of Methods

MethodReagentsConditionsAdvantagesDisadvantagesReproducibility
Vilsmeier-Haack DMF, POCl₃Mild to moderateHigh regioselectivity, good yields, one-pot procedureSensitive to moisture, exothermic, requires careful temperature controlModerate to high with strict control of parameters
Duff Reaction HMTA, AcidHigh temperatureUses less hazardous reagents than Vilsmeier-HaackLower yields and regioselectivity for imidazoles, harsh conditionsModerate
Metalation-Formylation n-BuLi, DMFCryogenic temperatures, anhydrousHigh regioselectivityRequires strictly anhydrous conditions, use of pyrophoric reagents, multi-stepHigh, but technically demanding

Conclusion and Recommendations

For the synthesis of this compound, the Vilsmeier-Haack reaction remains the most practical and widely applicable method. However, achieving high reproducibility necessitates stringent control over experimental parameters, particularly reagent purity and temperature. For researchers experiencing difficulties with this method, a thorough investigation of these parameters is the first recommended step.

The metalation-formylation route offers a viable, albeit more technically demanding, alternative that can provide high regioselectivity. The Duff reaction is generally not recommended for this specific transformation due to likely lower efficiency and harsher conditions.

Ultimately, the choice of synthetic route will depend on the scale of the reaction, the available laboratory equipment, and the experience of the chemist. For process development and scale-up, a thorough optimization of the Vilsmeier-Haack reaction is likely to yield the most robust and economically viable process.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • Bastiaansen, L. A. M., et al. (1978). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 58, 86. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Disposal of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the laboratory. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, ensuring the safety of personnel and the protection of our shared ecosystem.

At the heart of our exploration is a commitment to providing actionable intelligence that is both scientifically sound and practically implemented. We move beyond generic advice to offer a nuanced understanding of the chemical's properties and the logic that underpins its recommended disposal pathway.

Core Principles of Chemical Waste Management

Before delving into the specifics of this compound, it is crucial to establish the foundational principles that govern the disposal of all laboratory chemicals. These tenets are designed to minimize risk and ensure compliance with local, state, and federal regulations.

A critical first step in the disposal of any chemical is a thorough review of its Safety Data Sheet (SDS). The SDS for this compound serves as the primary source of information regarding its hazards, handling, and emergency procedures.

Understanding this compound: A Profile

To effectively manage the disposal of this compound, a clear understanding of its chemical nature is paramount.

Chemical PropertyValue
Molecular Formula C₆H₉ClN₂O
Appearance White to off-white solid
Key Functional Groups Imidazole ring, Aldehyde, Hydrochloride salt
Hazards As per the SDS, this compound may cause respiratory irritation and is considered highly flammable.[1]

The presence of an aldehyde functional group suggests potential for oxidation, a common laboratory method for waste treatment of aldehydes. However, the imidazole ring, a heterocyclic aromatic compound, and the hydrochloride salt add layers of chemical complexity that must be considered.

The Primary Disposal Pathway: Incineration

The Safety Data Sheet for this compound explicitly recommends a primary disposal method: incineration in a chemical incinerator equipped with an afterburner and scrubber .[1] This recommendation is rooted in the compound's organic and halogenated nature.

Causality of Incineration:

  • Complete Destruction: High-temperature incineration ensures the complete thermal decomposition of the organic molecule into simpler, less harmful compounds such as carbon dioxide, water, and nitrogen oxides.

  • Halogen Management: The presence of chlorine in the hydrochloride salt necessitates the use of a scrubber in the incineration process. This is crucial to neutralize the resulting acidic gases, such as hydrogen chloride, preventing their release into the atmosphere and the formation of acid rain.[2][3]

  • Energy Recovery: Modern incineration facilities can harness the energy released during combustion, contributing to a more sustainable waste management solution.

It is imperative to engage a licensed professional waste disposal service for the transport and incineration of this chemical waste.[1] These services are equipped with the necessary permits, expertise, and equipment to handle and dispose of hazardous materials in compliance with all regulatory standards.[4][5][6][7][8]

In-Laboratory Waste Handling and Preparation: A Step-by-Step Protocol

While the final disposal is outsourced, meticulous in-laboratory handling and preparation are critical to ensure safety and compliance.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or the licensed disposal company. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.[9]

Step 2: Container Labeling

  • Clear Identification: The waste container must be labeled with the full chemical name: "this compound."

  • Hazard Symbols: Affix the appropriate hazard pictograms as indicated on the SDS.

Step 3: Secure Storage

  • Ventilated Area: Store the sealed waste container in a well-ventilated area, such as a designated chemical waste storage cabinet or a fume hood.

  • Away from Incompatibles: Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety office.

  • Provide Documentation: Be prepared to provide the EHS office or the disposal company with a copy of the SDS and an accurate inventory of the waste.

Exploring In-Lab Treatment: A Word of Caution

While the concept of in-laboratory neutralization or treatment of chemical waste is appealing for its potential to reduce hazard and disposal costs, it is not recommended for this compound without specific, validated protocols.

  • Aldehyde Oxidation: While aldehydes can be oxidized to less reactive carboxylic acids, the reaction conditions required (e.g., strong oxidizers) could potentially react unpredictably with the imidazole ring.

  • Imidazole Ring Stability: The stability of the imidazole ring under various reaction conditions would need to be thoroughly investigated to avoid the formation of unknown and potentially more hazardous byproducts.

  • Regulatory Compliance: In-laboratory treatment of hazardous waste may require specific permits and detailed documentation to ensure compliance with regulations.[10]

Given the lack of established and validated laboratory-scale treatment protocols for this specific compound, adhering to the SDS recommendation of professional incineration is the most responsible and scientifically sound approach.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedure, the following workflow diagram has been created using Graphviz (DOT language).

Caption: Disposal Workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a multi-faceted process that demands a thorough understanding of the compound's properties, strict adherence to established protocols, and a commitment to regulatory compliance. By following the guidance outlined in this document, researchers and laboratory personnel can ensure that this essential aspect of the scientific process is conducted with the highest standards of safety and environmental responsibility. Entrusting the final disposal to licensed professionals for high-temperature incineration with appropriate off-gas treatment remains the gold standard for this and many other halogenated organic compounds.

References

  • Aldehyde Disposal. (n.d.).
  • Aldex® - Aldehyde Disposal Made Easy. (n.d.).
  • Apollo Scientific. Imidazole Safety Data Sheet. (n.d.).
  • Clean Earth. North Las Vegas, NV Hazardous Waste Management. (n.d.).
  • Clean Management Environmental Group, Inc. Hazardous Waste Disposal in Oregon. (n.d.).
  • Focus on: Treatment by Aldehyde Deactivation. (2024). Washington State Department of Ecology.
  • MSDS of this compound. (n.d.).
  • Perspective on halogenated organic compounds. (2023). PubMed Central.
  • University of Washington. Imidazole SOP. (2025).
  • Waste Control Specialists (WCS). (2024).
  • WM. Industrial and Hazardous Waste Solutions. (n.d.).
  • Zeeco. Halogenated Hydrocarbon Thermal Oxidizer. (n.d.).
  • Zero Waste Europe. Incineration. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride
Reactant of Route 2
1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.